molecular formula C9H6FN B1202552 5-Fluoroquinoline CAS No. 394-69-4

5-Fluoroquinoline

Numéro de catalogue: B1202552
Numéro CAS: 394-69-4
Poids moléculaire: 147.15 g/mol
Clé InChI: WMFXCDGQRHJFKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Fluoroquinoline is a fluorinated derivative of the quinoline heterocycle, offered as a high-purity building block for research and development. The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its widespread presence in compounds with significant pharmacological properties . This core structure is a fundamental template in the creation of synthetic antibacterial agents, most notably the class of fluoroquinolone antibiotics which have revolutionized the treatment of bacterial infections . The introduction of a fluorine atom, as in this compound, is a critical strategic modification in drug design. The fluorine atom can profoundly influence a molecule's physicochemical characteristics, such as its lipophilicity, metabolic stability, and overall bioavailability, making it a key alteration for optimizing lead compounds . As a versatile chemical intermediate, this compound serves as a crucial precursor in the synthesis and exploration of novel chemical entities. Researchers utilize this compound in structural-activity relationship (SAR) studies to develop new active molecules with potential applications across various therapeutic areas . Its value extends beyond antibacterial research, as the quinoline core is also investigated for its potential in antiviral, anticancer, and anti-malarial agent development . This product is intended for use in controlled laboratory research settings by qualified scientists. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use as a drug, in diagnostic procedures, or for any human or veterinary consumption. RUO products are not subject to the rigorous evaluation for accuracy, specificity, and precision required for in vitro diagnostic (IVD) medical devices or therapeutics .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-fluoroquinoline
Source PubChem
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InChI

InChI=1S/C9H6FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFXCDGQRHJFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20192592
Record name 5-Fluoroquinoline
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Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

394-69-4
Record name 5-Fluoroquinoline
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Record name 5-Fluoroquinoline
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Record name 5-Fluoroquinoline
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Record name 5-Fluoroquinoline
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of 5-Fluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroquinoline is a fluorinated heterocyclic compound that serves as a crucial building block in the development of various pharmaceutical agents. The incorporation of a fluorine atom into the quinoline scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic modification is a key interest in medicinal chemistry for the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and details its analytical characterization.

Synthesis of this compound

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile pathways. For the synthesis of this compound, the logical starting material is 3-fluoroaniline, which directs the cyclization to the desired regioisomer. The most common and effective methods include the Skraup, Doebner-von Miller, and Friedländer syntheses.

Logical Workflow for Quinoline Synthesis

The general approach for these classical quinoline syntheses involves the reaction of an aniline derivative with a three-carbon component that forms the pyridine ring fused to the benzene ring of the aniline.

G Aniline Substituted Aniline (e.g., 3-Fluoroaniline) Intermediate1 Michael Adduct Aniline->Intermediate1 Carbonyl α,β-Unsaturated Carbonyl or its precursor (e.g., Glycerol) Carbonyl->Intermediate1 Acid Acid Catalyst (e.g., H₂SO₄) Acid->Intermediate1 Oxidant Oxidizing Agent (e.g., Nitrobenzene) Intermediate2 Cyclized Intermediate Oxidant->Intermediate2 Intermediate1->Intermediate2 Cyclization Quinoline Substituted Quinoline (e.g., this compound) Intermediate2->Quinoline Oxidation/Dehydration

Caption: General workflow for classical quinoline synthesis.

Experimental Protocols

Protocol 1: Skraup Synthesis (Hypothetical for this compound)

The Skraup reaction is a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] The reaction can be vigorous, and the use of a moderator is often recommended.[4]

Materials:

  • 3-Fluoroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or Arsenic Acid as an alternative oxidizing agent)[4]

  • Ferrous sulfate (moderator, optional)[1]

Procedure:

  • In a fume hood, to a mixture of 3-fluoroaniline, glycerol, and the oxidizing agent (e.g., nitrobenzene), slowly and cautiously add concentrated sulfuric acid with cooling and stirring.

  • Gently heat the mixture to initiate the exothermic reaction. If the reaction becomes too vigorous, remove the heat source.

  • After the initial exotherm subsides, heat the mixture under reflux for several hours to ensure the completion of the cyclization.[4]

  • Carefully pour the cooled reaction mixture into a large volume of ice water.

  • Neutralize the acidic solution with a suitable base, such as sodium hydroxide, until the crude product precipitates.

  • Isolate the crude this compound via filtration or steam distillation.[4]

  • Purify the product by recrystallization from an appropriate solvent or by column chromatography.

Protocol 2: Doebner-von Miller Synthesis (Hypothetical for this compound)

This method is a more versatile alternative to the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[2][5][6]

Materials:

  • 3-Fluoroaniline

  • α,β-Unsaturated aldehyde or ketone (e.g., acrolein or methyl vinyl ketone)

  • Acid catalyst (e.g., hydrochloric acid or a Lewis acid)[5]

Procedure:

  • Dissolve 3-fluoroaniline in an acidic medium (e.g., aqueous hydrochloric acid).

  • Add the α,β-unsaturated carbonyl compound to the solution.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, neutralize the reaction mixture with a base to precipitate the crude product.[4]

  • Isolate and purify the this compound as described in the Skraup synthesis protocol.

Protocol 3: Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, which can be catalyzed by either acid or base.[7][8][9][10]

Materials:

  • 2-Amino-6-fluorobenzaldehyde

  • A ketone or aldehyde with an α-methylene group (e.g., acetaldehyde or acetone)

  • Acid or base catalyst (e.g., sodium hydroxide or sulfuric acid)[7]

Procedure:

  • Combine 2-amino-6-fluorobenzaldehyde and the carbonyl compound in a suitable solvent.

  • Add the acid or base catalyst to the mixture.

  • Heat the reaction mixture under reflux.

  • Upon completion, cool the mixture and isolate the crude product.

  • Purify the this compound by recrystallization or column chromatography.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity and purity. The following tables summarize the expected quantitative data from various analytical techniques.

Physical and Spectroscopic Data
PropertyValue
Molecular Formula C₉H₆FN
Molecular Weight 147.15 g/mol
Appearance Light yellow to brown liquid
Melting Point 147 °C
Boiling Point 238 °C
Density 1.216 g/cm³
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-28.8 - 9.0ddJ ≈ 4.5, 1.5
H-37.3 - 7.5ddJ ≈ 8.5, 4.5
H-48.0 - 8.2dJ ≈ 8.5
H-67.2 - 7.4m
H-77.6 - 7.8m
H-87.9 - 8.1dJ ≈ 8.0

¹³C NMR Data (Predicted)

Carbon PositionChemical Shift (ppm)
C-2150 - 152
C-3121 - 123
C-4135 - 137
C-4a128 - 130
C-5158 - 162 (d, JC-F)
C-6115 - 117 (d, JC-F)
C-7129 - 131
C-8125 - 127
C-8a147 - 149
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.[18][19][20][21]

Ionm/z (Expected)Description
[M]+•147Molecular Ion
[M-HCN]+•120Loss of hydrogen cyanide
[M-C₂H₂]+•121Loss of acetylene
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[22][23][24][25][26]

Wavenumber (cm⁻¹)VibrationFunctional Group
3050 - 3100C-H stretchingAromatic
1600 - 1620C=C and C=N stretchingAromatic/Quinoline
1480 - 1520C=C stretchingAromatic
1200 - 1250C-F stretchingAryl-Fluoride
750 - 850C-H out-of-plane bendingAromatic
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are characteristic of the chromophoric system.[27][28][29][30][31]

Solventλmax (nm)
Methanol or Ethanol~230, ~280, ~315

Conclusion

The synthesis of this compound can be achieved through established methods such as the Skraup, Doebner-von Miller, and Friedländer reactions, with 3-fluoroaniline being a key precursor. The successful synthesis must be followed by rigorous characterization using a suite of analytical techniques, including NMR, MS, IR, and UV-Vis spectroscopy, to confirm the structure and purity of the final product. This guide provides the foundational protocols and expected analytical data to aid researchers in the synthesis and characterization of this important fluorinated quinoline derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-fluoroquinoline, a heterocyclic aromatic organic compound of interest in medicinal chemistry and materials science. The following sections detail its key properties, present experimental methodologies for their determination, and offer a visual representation of a standard experimental workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For this compound, a derivative of quinoline, the introduction of a fluorine atom at the 5-position significantly impacts its electronic distribution and, consequently, its physical and chemical characteristics.

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some values are experimentally determined, others are predicted through computational models.

PropertyValueMethod
Melting Point 147 °CNot Specified[1]
Boiling Point 238 °CNot Specified[1]
Density 1.216 g/cm³Not Specified[1]
pKa 3.98 ± 0.12Predicted[1]
logP (XLogP3) 2.7Computed

Experimental Protocols

Accurate determination of physicochemical properties relies on robust and reproducible experimental protocols. The following sections outline standard methodologies for measuring key parameters relevant to this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which contains a basic nitrogen atom, the pKa of its conjugate acid is determined.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically deionized water or a co-solvent system if solubility is limited, to a known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the this compound solution.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been protonated.

Determination of Aqueous Solubility by the Shake-Flask Method

Solubility is a critical parameter that affects a drug's bioavailability. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and in vivo distribution. The shake-flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (typically n-octanol).

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

  • Quantification: The concentration of this compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagram illustrates the workflow for the determination of the partition coefficient (logP) using the shake-flask method.

LogP_Determination_Workflow start Start prep_phases Prepare Mutually Saturated n-Octanol and Aqueous Buffer start->prep_phases dissolve Dissolve this compound in one phase prep_phases->dissolve mix Mix Phases in Separatory Funnel dissolve->mix equilibrate Shake to Equilibrate and Allow Phases to Separate mix->equilibrate sample_octanol Sample n-Octanol Phase equilibrate->sample_octanol sample_aqueous Sample Aqueous Phase equilibrate->sample_aqueous analyze_octanol Analyze Concentration (e.g., HPLC-UV) sample_octanol->analyze_octanol analyze_aqueous Analyze Concentration (e.g., HPLC-UV) sample_aqueous->analyze_aqueous calculate Calculate P and logP analyze_octanol->calculate analyze_aqueous->calculate end End calculate->end

Workflow for LogP Determination

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and methodologies are essential for informed decision-making in drug design, chemical synthesis, and material science applications. Further experimental validation of the predicted values is encouraged for a more complete physicochemical profile of this compound.

References

An In-depth Technical Guide to the Synthesis and Applications of 5-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse applications of 5-fluoroquinoline derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical and biological properties. The strategic incorporation of a fluorine atom at the C-5 position of the quinoline ring system profoundly influences the electronic and steric characteristics of the molecule, leading to enhanced biological activity and novel photophysical behaviors.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various established methodologies for quinoline ring formation. A common and plausible approach involves a multi-step synthesis starting from appropriately substituted anilines. Key reactions in this process often include the Skraup or Doebner-von Miller reactions, followed by functional group manipulations to introduce the fluorine atom.[1]

A general synthetic strategy can be visualized as a workflow beginning with the nitration of a precursor molecule, followed by reduction, diazotization, and subsequent thermal decomposition to introduce the fluorine substituent. Further nitration can then be performed to yield the final 5-fluoro-8-nitroquinoline derivative.

G cluster_synthesis General Synthetic Workflow Start Start Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Reduction Reduction (Fe / HCl or H₂ / Pd-C) Nitration->Reduction Diazotization Diazotization (NaNO₂ / HBF₄) Reduction->Diazotization Thermal_Decomposition Thermal Decomposition (Heat) Diazotization->Thermal_Decomposition Final_Nitration Final Nitration (HNO₃ / H₂SO₄) Thermal_Decomposition->Final_Nitration End_Product This compound Derivative Final_Nitration->End_Product

A general synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 2-Methyl-8-nitroquinoline

This protocol details the initial nitration step in a potential synthesis of a this compound derivative, starting from 2-methylquinoline.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylquinoline to a mixture of concentrated sulfuric acid, cooled in an ice bath.

  • Nitration: Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-methyl-8-nitroquinoline.[2]

Applications in Medicinal Chemistry

This compound derivatives have emerged as promising candidates in drug discovery, demonstrating significant potential as both anticancer and antibacterial agents.

Anticancer Activity

Fluoroquinolone analogs are being increasingly investigated for their potent cytotoxic activity against a variety of human cancer cell lines.[3][4] The primary mechanism of action for many of these compounds is the inhibition of Topoisomerase II, a crucial enzyme involved in DNA replication and cell division.[3][5] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3]

G cluster_anticancer Anticancer Mechanism of Action Derivative This compound Derivative TopoII Topoisomerase II Inhibition Derivative->TopoII DNA_Damage DNA Damage TopoII->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Intrinsic Pathway) Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Mechanism of anticancer activity for this compound derivatives.

The antiproliferative activity of novel fluoroquinolone derivatives has been evaluated against various human cancer cell lines. The data, presented as GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) values, are summarized below.

Compound ClassCancer Cell LineGI₅₀ / IC₅₀ (µM)Reference
Fluoroquinolone AnalogsNCI-60 Cell Line ScreenMean GI₅₀: 2.45 - 9.06[5]
Fluorinated Quinoline AnaloguesMCF-7 (Breast)10.5 - 11[1]
Nitro-Fluoroquinolone (NitroFQ 3c)MCF-7 (Breast)< 50[1]
Nitro-Fluoroquinolone (NitroFQ 3e)T47D (Breast)< 50[1]
Nitro-Fluoroquinolone (NitroFQ 3e)PC3 (Prostate)< 50[1]
Ciprofloxacin-chalcone hybridA549 (Lung)IC₅₀: 27.71[6]
Ciprofloxacin-chalcone hybridHepG2 (Liver)IC₅₀: 22.09[6]

This protocol describes how to analyze the effect of a this compound derivative on the cell cycle of a cancer cell line.[3]

  • Cell Treatment: Treat a cancer cell line (e.g., MCF-7) with the test compound at its GI₅₀ concentration for a defined period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content per cell is measured by the intensity of PI fluorescence, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Antibacterial Activity

Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[7][8] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[9][10][11] The presence of a fluorine atom on the quinoline ring is often crucial for potent antibacterial activity.[1][12]

G cluster_antibacterial Antibacterial Mechanism of Action Derivative This compound Derivative Enzyme_Inhibition Inhibition of: - DNA Gyrase - Topoisomerase IV Derivative->Enzyme_Inhibition DNA_Replication_Block Blocked DNA Replication & Repair Enzyme_Inhibition->DNA_Replication_Block Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Block->Bacterial_Cell_Death

Mechanism of antibacterial action for this compound derivatives.

This compound derivatives are expected to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][13] Modifications at the C-5 position can influence the potency and spectrum of activity.[13] For instance, the introduction of an amine substituent at this position has been shown to increase the biological activity of counter fluoroquinolone drugs.[13]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Applications in Materials Science

The unique electronic structure of the quinoline ring, modified by the presence of a fluorine atom, imparts interesting photophysical and photochemical properties to these derivatives, making them candidates for applications in materials science.

Photophysical and Photochemical Properties

Fluoroquinolones are known to be photochemically active and can induce phototoxicity.[14][15] Upon UV irradiation, they can generate reactive oxygen species (ROS), such as superoxide anion, and participate in radical-mediated reactions.[14] This photosensitizing ability could be harnessed in various applications, such as photodynamic therapy or as components in photoactive materials.

Investigations into the photophysical properties of fluoroquinolones have been carried out using techniques like stationary and time-resolved fluorimetry and laser flash photolysis to understand the decay pathways of their excited states and the transient species formed upon irradiation.[14] The phototoxic effects are often exerted at the cellular membrane level, leading to lipid peroxidation and protein photodamage.[14]

References

Spectroscopic Analysis of 5-Fluoroquinoline by NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. As a structural motif, it is found in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of this compound and its derivatives. This technical guide provides an in-depth overview of the NMR analysis of this compound, including experimental protocols, data interpretation, and visualization of analytical workflows.

It is important to note that while comprehensive experimental NMR data for many complex fluoroquinolones are available, specific, published, and fully assigned experimental ¹H, ¹³C, and ¹⁹F NMR datasets for the parent this compound molecule are not readily found in the public domain. Therefore, this guide will focus on the expected spectral characteristics based on the principles of NMR spectroscopy and data from closely related quinoline and fluoroaromatic compounds.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for obtaining high-quality NMR spectra. The following protocols are standard for the analysis of compounds like this compound.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Choose a suitable deuterated solvent in which this compound is readily soluble. Common choices for similar aromatic compounds include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Concentration : Prepare a solution with a concentration typically ranging from 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often added to the solvent by the manufacturer.

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

NMR Experiments

A suite of 1D and 2D NMR experiments is typically employed for a thorough structural analysis.

  • ¹H NMR : This is the most fundamental NMR experiment, providing information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR : This experiment provides information about the carbon skeleton of the molecule. ¹³C spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • ¹⁹F NMR : Given the presence of a fluorine atom, ¹⁹F NMR is essential. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[1] The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.

  • 2D NMR (COSY, HSQC, HMBC) :

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Data Presentation and Interpretation

The following tables summarize the expected chemical shifts and coupling constants for this compound based on general principles and data from related compounds. The numbering scheme for the this compound ring is provided below.

this compound Numbering
¹H NMR Data (Predicted)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~8.8ddJ(H2,H3), J(H2,H4)
H-3~7.4ddJ(H3,H2), J(H3,H4)
H-4~8.1dJ(H4,H3)
H-6~7.3ddJ(H6,H7), J(H6,F5)
H-7~7.7tJ(H7,H6), J(H7,H8)
H-8~7.9dJ(H8,H7)
  • Interpretation : The protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-6, H-7, H-8) will exhibit distinct chemical shifts. The fluorine atom at position 5 will deshield the adjacent protons, particularly H-6 and H-4, and will also introduce H-F coupling, which will further split the signals of nearby protons. For instance, the signal for H-6 is expected to be a doublet of doublets due to coupling with both H-7 and the fluorine at C-5.

¹³C NMR Data (Predicted)
PositionChemical Shift (δ, ppm)Coupling to ¹⁹F (J, Hz)
C-2~150Small or negligible
C-3~122Small or negligible
C-4~135~3-5 Hz (⁴JCF)
C-4a~128~8-10 Hz (²JCF)
C-5~160~240-260 Hz (¹JCF)
C-6~115~20-25 Hz (²JCF)
C-7~130~5-7 Hz (³JCF)
C-8~128~2-4 Hz (⁴JCF)
C-8a~148Small or negligible
  • Interpretation : The carbon directly bonded to the fluorine atom (C-5) will show a very large one-bond coupling constant (¹JCF) and will have a chemical shift significantly downfield due to the high electronegativity of fluorine. Other carbons in proximity to the fluorine atom will exhibit smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings. These C-F coupling constants are invaluable for confirming the position of the fluorine substituent.

¹⁹F NMR Data (Predicted)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-5~ -110 to -130mJ(F5,H6), J(F5,H4)
  • Interpretation : The ¹⁹F chemical shift for an aromatic fluoride is typically in the range of -100 to -140 ppm relative to CFCl₃. The signal for the fluorine at position 5 will be split into a multiplet due to coupling with the neighboring protons, primarily H-6 and H-4.

Visualization of Workflows and Relationships

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the comprehensive NMR analysis of this compound.

G Experimental Workflow for NMR Analysis of this compound cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis cluster_structure_elucidation Structure Elucidation a This compound Sample c Prepare Solution a->c b Deuterated Solvent (e.g., CDCl3) b->c d 1D NMR (1H, 13C, 19F) c->d e 2D NMR (COSY, HSQC, HMBC) c->e f Spectral Processing (FT, Phasing, Baseline Correction) d->f e->f g Peak Picking and Integration f->g h Assignment of Signals g->h i Measurement of Chemical Shifts (δ) and Coupling Constants (J) h->i j Final Structure Confirmation i->j

Caption: Workflow for the NMR spectroscopic analysis of this compound.

Logical Relationships in NMR Data Interpretation

This diagram illustrates the logical connections between the different types of NMR data and the structural features of this compound.

G Logical Relationships in NMR Data Interpretation cluster_data NMR Data cluster_info Structural Information cluster_structure Molecular Structure H1_NMR 1H NMR Data (δ, J, Multiplicity) Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR 13C NMR Data (δ, JCF) Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton Fluorine_Position Position of Fluorine C13_NMR->Fluorine_Position ¹JCF > 200 Hz F19_NMR 19F NMR Data (δ, JHF) F19_NMR->Fluorine_Position NMR_2D 2D NMR Data (COSY, HSQC, HMBC) Connectivity H-H and C-H Connectivity NMR_2D->Connectivity Structure This compound Structure Proton_Env->Structure Carbon_Skeleton->Structure Fluorine_Position->Structure Connectivity->Structure

Caption: Relationship between NMR data and structural features of this compound.

Conclusion

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated mass spectrometry fragmentation behavior of 5-fluoroquinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established fragmentation patterns of analogous quinoline derivatives to propose the most probable fragmentation pathways. This document also outlines a comprehensive, hypothetical experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), offering a foundational methodology for researchers. The guide is intended to serve as a valuable resource for scientists involved in the structural elucidation and analytical characterization of fluorinated quinoline compounds.

Introduction

This compound is a fluorinated heterocyclic aromatic compound. As a structural analogue of quinoline, it is of interest in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural characterization of such molecules. Understanding the fragmentation patterns of this compound is essential for its unambiguous identification in complex matrices and for the structural elucidation of its metabolites or degradation products. This guide will explore the theoretical fragmentation pathways of this compound under electron ionization (EI) conditions, drawing parallels with the known fragmentation of similar quinoline compounds.

Proposed Fragmentation Pathways of this compound

The molecular ion of this compound (m/z 147) is expected to be relatively stable due to its aromatic nature. The initial fragmentation is likely to be the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds. This would result in a fragment ion at m/z 120. Another plausible fragmentation is the loss of a fluorine radical, leading to a fragment at m/z 128. Subsequent fragmentation of the m/z 120 ion could involve the loss of a C2H2 molecule to yield a fragment at m/z 94.

A summary of the proposed major fragment ions is presented in Table 1. It is important to note that this data is predictive and awaits experimental verification.

Table 1: Proposed Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/zProposed IdentityProposed Neutral Loss
147[M]+• (Molecular Ion)-
120[M - HCN]+•HCN
103[M - C2H2F]+•C2H2F
93[M - HCN - HCN]+•HCN, HCN

Below is a DOT script representation of the proposed primary fragmentation pathway.

fragmentation_pathway M This compound (m/z 147) F1 [M - HCN]+ (m/z 120) M->F1 - HCN F2 [M - C2H2F]+ (m/z 103) M->F2 - C2H2F experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solutions (Serial Dilution) Stock->Working Injection Inject 1 µL into GC-MS Working->Injection Separation GC Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Fragmentation Analyze Fragmentation Pattern Spectrum->Fragmentation

An In-depth Technical Guide to the Crystal Structure of 5-Fluoroquinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structures of several 5-fluoroquinoline analogues. By presenting quantitative crystallographic data, experimental methodologies, and relevant biological pathways, this document aims to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and drug development. The precise understanding of the three-dimensional arrangement of atoms in these compounds is critical for structure-activity relationship (SAR) studies, optimizing pharmacological properties, and designing novel therapeutic agents.

Introduction to 5-Fluoroquinolines

Fluoroquinolones are a broad class of synthetic antibacterial agents that have been in clinical use for decades. The introduction of a fluorine atom, often at the C6-position, significantly enhances their antibacterial potency. While the term "this compound" can refer to the specific parent molecule, this guide focuses on a selection of quinoline derivatives where a fluorine atom is a key substituent, influencing the molecule's conformation and crystal packing. Understanding the solid-state structure of these analogues is paramount for predicting their physicochemical properties, such as solubility and stability, which are crucial for drug development.

Crystal Structure Data of Selected Fluoroquinoline Analogues

The following tables summarize the key crystallographic data for a selection of fluoroquinoline analogues, providing a basis for structural comparison.

Table 1: Crystallographic Data and Experimental Details

Compound NameFormulaCCDC Dep. No.Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)ZRadiation TypeTemperature (K)
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₂H₉ClFNO₃239266MonoclinicP2₁/c8.353(2)11.238(2)12.162(3)90108.68(3)901081.9(4)4Mo Kα293
1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₇H₁₇FN₄O₄Not FoundTriclinicP-18.378(3)9.625(4)10.328(4)102.99(2)96.089(14)97.392(16)797.0(6)2Mo Kα293
5,5,6,7,8-Pentafluoro-6-methoxy-5,6,7,8-tetrahydroquinolineC₁₀H₈F₅NONot FoundOrthorhombicPbca10.9145(9)23.392(1)8.149(1)9090902080.4(4)8Mo Kα296

Table 2: Selected Bond Lengths (Å)

Compound NameN1-C2C3-C4C4-O1C6-F1
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid1.378(3)1.464(4)1.237(3)1.353(3)
1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acidData not available in summaryData not available in summaryData not available in summaryData not available in summary
5,5,6,7,8-Pentafluoro-6-methoxy-5,6,7,8-tetrahydroquinoline1.309(3)1.493(4)-1.385(2)

Table 3: Selected Bond Angles (°)

Compound NameC2-N1-C9C2-C3-C4O1-C4-C4aC5-C6-F1
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid120.9(2)119.5(2)123.4(2)119.2(2)
1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acidData not available in summaryData not available in summaryData not available in summaryData not available in summary
5,5,6,7,8-Pentafluoro-6-methoxy-5,6,7,8-tetrahydroquinoline117.2(2)122.2(2)-110.1(2)

Note: Complete bond length and angle data can be obtained from the full crystallographic information files (CIFs).

Experimental Protocols

The determination of the crystal structures presented above involves a standardized set of procedures. Below is a detailed methodology typical for single-crystal X-ray diffraction of small organic molecules.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for growing crystals of this compound analogues is slow evaporation:

  • Solvent Selection : The purified compound is dissolved in a suitable solvent or a mixture of solvents in which it has moderate solubility. Common solvents include ethanol, methanol, acetone, acetonitrile, and ethyl acetate.

  • Preparation of a Saturated Solution : A saturated or near-saturated solution is prepared at room temperature or a slightly elevated temperature.

  • Filtration : The solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation : The filtered solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent. The vial is kept in a vibration-free environment.

  • Crystal Harvesting : Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form. These are then carefully harvested.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction : The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Key Processes

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.[1][2] The following diagram illustrates this mechanism of action.

Fluoroquinolone Mechanism of Action cluster_drug Fluoroquinolone Analogue cluster_bacterium Bacterial Cell FQ This compound Analogue Gyrase DNA Gyrase FQ->Gyrase Inhibits TopoIV Topoisomerase IV FQ->TopoIV Inhibits DNA Bacterial DNA Gyrase->DNA Relaxes Supercoils Replication DNA Replication Blocked TopoIV->DNA Decatenates Daughter Chromosomes DNA->Replication Replicates Death Cell Death Replication->Death

Caption: Fluoroquinolone mechanism of action via inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a this compound analogue follows a logical workflow from synthesis to data analysis.

Crystal Structure Determination Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis of Analogue Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) Purification->CrystalGrowth DataCollection Data Collection (Single-Crystal XRD) CrystalGrowth->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Validation & Analysis (CIF Report) Refinement->Validation

Caption: General workflow for the determination of a small molecule crystal structure.

Conclusion

The crystallographic data and methodologies presented in this guide offer valuable insights into the solid-state structures of this compound analogues. A thorough understanding of these three-dimensional structures is fundamental for the rational design of new molecules with tailored properties. The provided experimental protocols serve as a practical reference for researchers, while the visualized biological and experimental workflows offer a clear overview of the key processes involved in the study of these important compounds. This guide underscores the importance of crystal structure analysis in advancing the fields of medicinal chemistry and drug discovery.

References

A Technical Deep Dive into the Biological Activity of Novel 5-Fluoroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimicrobial and anticancer drug discovery is continually evolving, with a significant focus on repurposing existing scaffolds to develop novel therapeutic agents. Among these, fluoroquinolones, a well-established class of antibacterial agents, are being extensively investigated for their potential as anticancer therapeutics.[1] This technical guide provides an in-depth analysis of the biological activity of novel 5-fluoroquinoline derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental evaluation.

Quantitative Biological Activity Data

The antiproliferative activity of novel this compound derivatives has been rigorously evaluated against a diverse panel of human cancer cell lines. The data, primarily presented as IC50 (50% Inhibitory Concentration) and GI50 (50% Growth Inhibition) values, demonstrate the potent cytotoxic effects of these compounds, often surpassing established chemotherapeutic agents.

Table 1: Anticancer Activity of Novel this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)GI50 (µM)Reference DrugReference Drug IC50/GI50 (µM)Citation
FQ6 NCI-60 Panel (Mean)2.45Etoposide>GI50[2]
FQ5 NCI-60 Panel (Mean)-5.74 (Log10)Doxorubicin / Etoposide-7.18 / -5.22 (Log10)[2]
FQ11 MCF-7 (Breast)7.3Cisplatin>IC50[2]
FQ11 MDA-MB-231 (Breast)10.8Cisplatin>IC50[2]
Ortho-phenol chalcone derivative of ciprofloxacin 97 A549 (Lung)27.71[3]
Ortho-phenol chalcone derivative of ciprofloxacin 97 HepG2 (Hepatoma)22.09[3]
Levofloxacin-thiadiazole hybrid 17a-h MCF-7, A549, SKOV31.69 - 18.55[4]
FQ-diphenyl ether hybrid 18a-c U87 mg (Glioma)10.40 - 12.90Cisplatin16.80[4]
Ofloxacin-3-pyrrolyl hydrazone 15b NCI-60 Panel (Mean)1.45[4]
Ciprofloxacin-quinazolinone derivative 5d MRSA / S. aureus0.016 (MIC)Ciprofloxacin>MIC[5]
Sarafloxacin-quinazolinone derivative 5i MRSA / S. aureus0.125 (MIC)[5]
Levofloxacin derivative 5 MCF-7 (Breast)1.4[6]
Levofloxacin derivative 5 Hep3B (Liver)<8.79[6]
Levofloxacin derivative 5 L-SR (Leukemia)0.96[6]
Levofloxacin derivative 3c Hep3B (Liver)<8.79[6]

Core Mechanism of Action: Topoisomerase Inhibition

The primary mechanism of action for the anticancer activity of novel this compound compounds is the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and cell cycle regulation.[1][3] This inhibition leads to DNA damage, which in turn triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis through the intrinsic pathway.[1]

Topoisomerase II Inhibition Pathway Novel this compound Compound Novel this compound Compound Topoisomerase II Topoisomerase II Novel this compound Compound->Topoisomerase II Inhibits DNA Replication DNA Replication Topoisomerase II->DNA Replication Required for DNA Damage DNA Damage Topoisomerase II->DNA Damage Inhibition leads to Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) DNA Damage->Cell Cycle Arrest (G2/M) Induces Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Leads to

Caption: Mechanism of anticancer action for novel 5-fluoroquinolines.

Experimental Protocols

This section details the key methodologies employed in the evaluation of the biological activity of novel this compound derivatives.

The U.S. National Cancer Institute's 60 human tumor cell line screen is a primary method for identifying and characterizing novel anticancer agents.[2][7]

Experimental Workflow:

NCI-60 Screening Workflow cluster_single_dose Single-Dose Screen cluster_five_dose Five-Dose Assay Single Concentration Treat 60 cell lines with a single high concentration Measure Growth Inhibition Measure percent growth inhibition Single Concentration->Measure Growth Inhibition Select Potent Compounds Identify compounds with significant activity Measure Growth Inhibition->Select Potent Compounds Five Concentrations Test selected compounds at five 10-fold dilutions Select Potent Compounds->Five Concentrations Proceed with potent compounds Determine Dose-Response Generate dose-response curves Five Concentrations->Determine Dose-Response Calculate Parameters Calculate GI50, TGI, and LC50 values Determine Dose-Response->Calculate Parameters

Caption: Workflow for the NCI-60 human tumor cell line screening assay.

Detailed Steps:

  • Cell Plating: Cancer cells from the 60 different cell lines are seeded in 96-well plates and allowed to adhere overnight.[1]

  • Drug Treatment: The cells are treated with the novel this compound derivatives. For the initial single-dose screen, a single high concentration is used. For the five-dose assay, compounds are tested at five 10-fold dilutions.[1][7]

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.[1]

  • Cell Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.[1]

  • Staining and Measurement: The fixed cells are stained with a protein-binding dye, and the absorbance is read to determine the cell viability and calculate the growth inhibition parameters.

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of topoisomerase II.

Experimental Workflow:

Topoisomerase II Inhibition Assay Reaction Mixture Prepare reaction mixture: - Topoisomerase II enzyme - DNA substrate - ATP Add Compound Add novel this compound compound or reference inhibitor (e.g., Etoposide) Reaction Mixture->Add Compound Incubation Incubate at 37°C Add Compound->Incubation Stop Reaction Stop the reaction Incubation->Stop Reaction Analysis Analyze DNA products by gel electrophoresis Stop Reaction->Analysis Structure-Activity Relationship cluster_positions Key Positions for Modification This compound Core This compound Core N-1 N-1 Position: Alkyl or aryl groups can enhance activity. This compound Core->N-1 C-7 C-7 Position: Heterocyclic substituents influence spectrum of activity. This compound Core->C-7 C-3 C-3 Carboxylic Acid: Derivatization can modulate potency and selectivity. This compound Core->C-3

References

In Vitro Evaluation of 5-Fluoroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroquinolone derivatives represent a versatile class of synthetic compounds that have garnered significant attention in medicinal chemistry. Building upon the foundational structure of quinolones, the incorporation of a fluorine atom at the C-5 position can significantly modulate the physicochemical and biological properties of these molecules. This strategic modification has led to the exploration of their potential as potent therapeutic agents, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the in vitro evaluation of 5-fluoroquinoline derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological processes.

The primary mechanism of action for many fluoroquinolone derivatives involves the inhibition of DNA gyrase and topoisomerase IV in bacteria, enzymes crucial for DNA replication and transcription.[1] This targeted disruption of bacterial DNA synthesis forms the basis of their antibacterial activity.[1] Interestingly, a similar mechanism extends to eukaryotic cells, where these compounds can inhibit topoisomerase II, an enzyme vital for managing DNA topology during replication and chromosome segregation.[2][3] This inhibition leads to the stabilization of DNA-enzyme complexes, resulting in DNA strand breaks and the induction of apoptosis, a key process in their anticancer effects.[2][3]

This guide will delve into the specifics of the in vitro assays used to characterize the biological activity of these compounds, offering a comprehensive resource for researchers in the field.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro biological activities of various this compound derivatives as reported in the scientific literature.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDCell LineAssay TypeIC50 / GI50 (µM)Reference
FQ5LOX IMVI (Melanoma)Cytotoxicity>50% inhibition[2]
FQ5MCF-7 (Breast Cancer)Cytotoxicity>50% inhibition[2]
FQ5-Topoisomerase IIα Inhibition0.98[2]
FQ6NCI-60 PanelCytotoxicity (Mean GI50)2.45[2]
Compound IINCI-60 PanelCytotoxicity (Mean GI50)3.30[3]
Compound II-Topoisomerase II Inhibition51.66[3]
Compound IIIbNCI-60 PanelCytotoxicity (Mean GI50)2.45[3]
Compound IIIfNCI-60 PanelCytotoxicity (Mean GI50)9.06[3]
Ciprofloxacin Derivative 97A549 (Lung Cancer)Cytotoxicity (IC50)27.71[4]
Ciprofloxacin Derivative 97HepG2 (Liver Cancer)Cytotoxicity (IC50)22.09[4]

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (mg/L)Reference
CiprofloxacinEnterobacteriaceae0.03-0.23[5]
CiprofloxacinPseudomonas aeruginosa0.37[5]
CiprofloxacinHaemophilus influenzae<0.015[5]
CiprofloxacinStaphylococcus aureus0.75[5]
CiprofloxacinStreptococcus pneumoniae1.89[5]
CiprofloxacinStreptococcus faecalis0.95[5]
Compound 20eEscherichia coli16 (µg/mL)[6]
Compound 20eStaphylococcus aureus32 (µg/mL)[6]
Compound 5dMRSA16 (nM)[7]
Compound 5dS. aureus16 (nM)[7]
Compound 5iMRSA0.125 (µM)[7]
Compound 5iS. aureus0.125 (µM)[7]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to evaluate the biological activity of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).[9]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

  • Cells treated with the this compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[10]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in PI staining solution.[5]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II on kinetoplast DNA (kDNA).[6][11]

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)[6]

  • This compound derivative (test compound)

  • Stop Solution (e.g., 1% SDS, 10 mM EDTA)

  • Proteinase K

  • Agarose gel (1%)

  • Ethidium bromide

  • Gel loading buffer

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, kDNA, and varying concentrations of the this compound derivative.

  • Enzyme Addition: Add topoisomerase IIα to initiate the reaction. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no inhibitor).[6]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[11]

  • Reaction Termination: Stop the reaction by adding the stop solution, followed by proteinase K treatment to digest the enzyme.[6]

  • Gel Electrophoresis: Add loading buffer to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the catenated (substrate) and decatenated (product) DNA.[6]

  • Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The inhibition is determined by the reduction in the amount of decatenated DNA.[6]

Agar Well Diffusion Assay for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[10][12]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Agar (MHA) plates

  • This compound derivative (test compound)

  • Sterile cork borer or pipette tip

  • Positive control (a known antibiotic)

  • Negative control (solvent)

  • Sterile swabs

Procedure:

  • Inoculation: Prepare a standardized inoculum of the test bacteria and uniformly spread it onto the surface of an MHA plate using a sterile swab to create a lawn.[12]

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[13]

  • Compound Addition: Add a defined volume of the this compound derivative solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial potency.[14]

Annexin V-FITC/PI Dual Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4]

Materials:

  • Cells treated with the this compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest the treated and control cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the in vitro evaluation of this compound derivatives.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of this compound Derivative treat_cells 3. Treat Cells (24-72h incubation) compound_prep->treat_cells add_mtt 4. Add MTT Reagent (2-4h incubation) treat_cells->add_mtt solubilize 5. Solubilize Formazan Crystals add_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 7. Calculate % Viability and IC50 read_absorbance->calculate_viability

Workflow for the MTT Cytotoxicity Assay.

Signaling_Pathway_Topoisomerase_II_Inhibition fq_derivative This compound Derivative topo_ii Topoisomerase II fq_derivative->topo_ii Inhibits cleavable_complex Stabilized Topo II-DNA Cleavable Complex topo_ii->cleavable_complex Forms dna DNA dna->cleavable_complex dsb DNA Double-Strand Breaks cleavable_complex->dsb Leads to cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dsb->cell_cycle_arrest Induces apoptosis Apoptosis dsb->apoptosis Induces Experimental_Workflow_Antimicrobial_Assay start Start inoculate 1. Inoculate MHA plate with bacterial lawn start->inoculate create_wells 2. Create wells in the agar inoculate->create_wells add_compound 3. Add this compound Derivative and controls to wells create_wells->add_compound incubate 4. Incubate plate (18-24h at 37°C) add_compound->incubate measure_zones 5. Measure zones of inhibition incubate->measure_zones end End measure_zones->end

References

The Emergence of 5-Fluoroquinoline Derivatives: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolone scaffold has long been a cornerstone in the development of anti-infective agents. The introduction of a fluorine atom, particularly at the 6-position, gave rise to the highly successful fluoroquinolone class of antibiotics.[1][2] More recently, scientific exploration has extended to the investigation of quinolones with fluorine substitution at the 5-position, alongside other C-5 modifications, in a quest for novel therapeutic agents with enhanced or new biological activities, including potent anticancer properties.[3][4]

This technical guide provides a comprehensive overview of the discovery and development of 5-fluoroquinoline-based agents and their structural analogs. It details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as both antibacterial and anticancer agents. Due to a notable scarcity of specific research focused on 5-fluoroisoquinoline derivatives, this guide leverages the extensive data available for the closely related and structurally analogous fluoroquinolone derivatives as a well-documented proxy to provide relevant data and mechanistic insights.[5] The primary mechanism of action for the anticancer activity of these compounds is the inhibition of Topoisomerase II, a critical enzyme in DNA replication, leading to cell cycle arrest and apoptosis.[5]

I. Synthesis of 5-Substituted Fluoroquinolone Derivatives

The synthesis of 5-substituted fluoroquinolone derivatives is a key area of exploration to modulate the biological activity of the parent compounds. A common strategy involves the substitution at the C-5 position of existing fluoroquinolone scaffolds like ciprofloxacin, norfloxacin, and levofloxacin.

Experimental Protocol: Synthesis of 5-Substituted Morpholine Derivatives[4]

This protocol outlines a two-step process for the synthesis of 5-morpholine substituted fluoroquinolone derivatives.

Step 1: Synthesis of 5-Substituted Chloro Intermediates

  • Reaction Setup: Take 3 grams of the parent fluoroquinolone raw drug material in a 50 ml two-necked round bottom flask.

  • Solvent Addition: Add 30 ml of dioxane to the flask.

  • Chlorination: Add 10 ml of thionyl chloride dropwise to the reaction mixture.

  • Reflux: Reflux the mixture for 5-6 hours on a steam bath.

  • Solvent Removal: After reflux, distill off the excess thionyl chloride.

  • Precipitation: Pour the reaction mixture into ice-cold water.

  • Isolation: Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent to obtain the 5-substituted chloro intermediate.

  • Characterization: Confirm the structure and purity of the intermediate using Thin Layer Chromatography (TLC), percentage nitrogen analysis, and melting point determination.

Step 2: Synthesis of 5-Morpholine Derivatives

  • Reaction Setup: Condense 2 grams of the 5-substituted chloro intermediate obtained from Step 1 with 6 ml of morpholine in dioxane solvent.

  • Reflux: Reflux the reaction mixture at 80°C for 2 hours on a steam bath.

  • Precipitation: Pour the reaction mixture into ice-cold water.

  • Isolation: Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent to yield the final 5-substituted morpholine derivative.

  • Characterization: Analyze the final product using TLC, percentage nitrogen analysis, melting point determination, FTIR, and ¹H NMR spectral studies.[6]

A typical experimental workflow for the synthesis and purification of fluoroquinolones.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Reaction Setup (Reagents + Solvent) conditions 2. Set Conditions (Temp, Atmosphere) reagents->conditions stir 3. Stir & Heat conditions->stir monitor 4. Monitor Progress (TLC / HPLC) stir->monitor monitor->stir Continue Reaction quench 5. Quenching / Precipitation monitor->quench Reaction Complete filtration 6. Filtration / Extraction quench->filtration recrystallization 7. Recrystallization filtration->recrystallization drying 8. Drying recrystallization->drying final_product Final Product Analysis (NMR, MS, Purity) drying->final_product

Caption: A typical experimental workflow for synthesis.

II. Biological Activity and Structure-Activity Relationships

The introduction of substituents at the C-5 position of the fluoroquinolone nucleus has been shown to influence their biological activity. Studies suggest that the addition of an amino group at this position can enhance anticancer activity.[7][8]

Anticancer Activity

Fluoroquinolone derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[5][9] Their primary mechanism of action is the inhibition of human topoisomerase II, an enzyme essential for DNA replication and cell division.[5][10] This inhibition leads to DNA damage, cell cycle arrest (typically at the G2/M phase), and ultimately, apoptosis.[5][11]

Quantitative Data: In Vitro Cytotoxicity of Fluoroquinolone Derivatives

CompoundMean GI50 (µM)Topoisomerase II IC50 (µM)Selectivity Index (Vero Cells, µM)Reference
II 3.3051.66Not Reported[5]
IIIb 2.45Not ReportedNot Reported[5]
IIIf 9.06Comparable to Etoposide349.03[5]
Etoposide Not Applicable58.96Not Applicable[5]
Ciprofloxacin Derivative 5 0.03 - 0.07(Topoisomerase I inhibitor)Not Reported[7]
Levofloxacin Derivative 5 1.4 (MCF-7)(Topo2β inhibitor)30.40 (MCF-10a)[11]
FQ-diphenyl ether hybrid 18a 11.30 (Umg87)Not ReportedNot Reported[10]
FQ-diphenyl ether hybrid 18b 10.40 (Umg87)Not ReportedNot Reported[10]
FQ-diphenyl ether hybrid 18c 12.90 (Umg87)Not ReportedNot Reported[10]
Antibacterial Activity

While the focus has shifted towards their anticancer potential, the antibacterial properties of fluoroquinolones remain significant. The core structure is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][12] Modifications at various positions on the quinolone ring, including C-5, can modulate the antibacterial spectrum and potency.[3][8]

Quantitative Data: Antibacterial Activity of Fluoroquinolone Derivatives

CompoundOrganismMIC (µg/mL)Reference
Norfloxacin S. aureus0.25 - 8[13]
E. coli0.06 - 1[13]
Ciprofloxacin S. aureus0.12 - 2[13]
P. aeruginosa0.25 - 4[13]
Levofloxacin S. pneumoniae1 - 2[14]
P. aeruginosa0.5 - 8[13]
Moxifloxacin S. pneumoniae0.12 - 0.25[14]
M. tuberculosis0.12 - 0.5[13]

III. Key Experimental Protocols for Biological Evaluation

NCI-60 Human Tumor Cell Line Screening[5]

This is a primary method for identifying and characterizing novel anticancer agents.

  • Cell Lines: A panel of 60 different human tumor cell lines is used, representing leukemia, melanoma, and various cancers (lung, colon, brain, ovary, breast, prostate, and kidney).

  • Initial Screen (Single Dose): Test compounds are added at a single concentration (typically 10 µM) to the cell cultures.

  • Incubation: Cells are incubated for 48 hours.

  • Endpoint Measurement: The protein content is estimated using the Sulforhodamine B (SRB) assay, which serves as a surrogate measure of cell growth or killing.

  • Data Analysis: The percentage growth is calculated relative to no-treatment and pre-incubation controls.

  • Five-Dose Assay: Compounds that show significant growth inhibition or cytotoxicity are selected for a five-dose assay, where they are tested at five 10-fold dilutions to determine the GI₅₀ (50% Growth Inhibition), TGI (Total Growth Inhibition), and LC₅₀ (50% Lethal Concentration) values.

Sulforhodamine B (SRB) Colorimetric Assay[5]

The SRB assay is used to measure drug-induced cytotoxicity and cell proliferation.

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Drug Treatment: Cells are treated with the fluoroquinolone derivatives at various concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader.

Cell Cycle Analysis by Flow Cytometry[5]

This technique is used to determine the effect of the compounds on the cell cycle progression.

  • Cell Treatment: Cancer cells are treated with the test compound for a specific duration.

  • Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The DNA content per cell is quantified, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using specialized software.

IV. Mechanism of Action: Topoisomerase Inhibition

The primary mechanism of action for both the antibacterial and anticancer effects of fluoroquinolone derivatives is the inhibition of topoisomerase enzymes. In bacteria, they target DNA gyrase and topoisomerase IV, while in cancer cells, they primarily inhibit human topoisomerase II.[1][5][12]

Signaling Pathway: Fluoroquinolone Inhibition of Topoisomerase II

FQ Fluoroquinoline Agent CleavableComplex Cleavable Complex (Ternary Structure) FQ->CleavableComplex TopoII Topoisomerase II TopoII->CleavableComplex DNA DNA DNA->CleavableComplex DNADamage DNA Double-Strand Breaks CleavableComplex->DNADamage CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNADamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition.

This inhibition stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the DNA.[15] This DNA damage triggers a cellular response that includes cell cycle arrest, preventing the cell from proceeding through mitosis, and ultimately initiates the process of programmed cell death, or apoptosis.[5][11]

V. Future Directions

The exploration of this compound and other C-5 substituted quinolone derivatives represents a promising frontier in drug discovery. Future research should focus on:

  • Synthesis of Novel Analogs: Designing and synthesizing new derivatives with diverse substitutions at the C-5 position to expand the chemical space and identify compounds with improved potency and selectivity.

  • Elucidation of Structure-Activity Relationships: Systematically studying the impact of different functional groups at the C-5 position on both anticancer and antibacterial activities to guide the rational design of new drug candidates.

  • In-depth Mechanistic Studies: Investigating the precise molecular interactions between these novel compounds and their biological targets, including different isoforms of human topoisomerases.

  • Pharmacokinetic and In Vivo Studies: Evaluating the drug-like properties of the most promising compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, and assessing their efficacy and safety in preclinical animal models.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

The 5-Fluoroquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability. This guide focuses on the 5-fluoroquinoline scaffold, a promising but relatively underexplored variation within the broader and highly successful fluoroquinolone class of compounds. While much of the existing research pertains to the wider fluoroquinolone family, this document will leverage that extensive knowledge to infer the potential of the this compound core, supplemented with specific data where available.

Synthesis of the this compound Core

The construction of the this compound scaffold generally follows established quinoline synthesis methodologies, with the strategic incorporation of a fluorine-containing starting material. A common and effective approach is a modification of the Gould-Jacobs reaction.

A generalized synthetic workflow for creating a this compound core is outlined below.

A Fluorinated Aniline Precursor B Condensation with Diethyl ethoxymethylenemalonate (EMME) A->B Reaction C Intermediate B->C Product D Thermal Cyclization C->D Heating E 5-Fluoro-4-quinolone Core D->E Cyclized Product

Caption: Generalized synthetic workflow for the this compound core.

Experimental Protocol: Synthesis of a 5-Fluoro-4-quinolone Derivative

A representative protocol for the synthesis of a 5-fluoro-4-quinolone core, adapted from established methodologies for related fluoroquinolones, is as follows:

  • Condensation: A mixture of a fluorinated aniline (e.g., 2-fluoroaniline) and diethyl ethoxymethylenemalonate (EMME) is heated, often without a solvent, at approximately 145°C for about one hour. This reaction forms the corresponding anilinomethylene malonic diethyl ester intermediate.

  • Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to around 250°C. This thermal cyclization step results in the formation of the bicyclic quinolone ring system.

  • Hydrolysis: The resulting ethyl ester is subsequently hydrolyzed, typically using a strong acid or base, to yield the carboxylic acid derivative of the 5-fluoro-4-quinolone core. This carboxylic acid is a key intermediate for further derivatization, particularly at the C-7 position.

Biological Activity of this compound Derivatives

While specific data for this compound derivatives are limited, the extensive research on the broader fluoroquinolone class provides a strong indication of their potential biological activities, primarily as antibacterial and anticancer agents.

Antibacterial Activity

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones induce double-strand breaks in the bacterial chromosome, leading to cell death.[1]

The antibacterial spectrum and potency of fluoroquinolones are significantly influenced by the substituents at various positions of the quinolone ring. It is anticipated that this compound derivatives will exhibit similar mechanisms of action.

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Fluoroquinolones Against Various Bacterial Strains

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)Reference(s)
Ciprofloxacin0.0925 - 640.022 - 0.030.05[2]
Norfloxacin---
Levofloxacin---
Moxifloxacin---
5-substituted-1,3,4-thiadiazole-based fluoroquinolone analogue24-[3]
Ciprofloxacin-quinazolinone derivative (5d)0.016 (MRSA)--[4]
Sarafloxacin-quinazolinone derivative (5i)0.125 (MRSA)--[4]

Note: Data for Norfloxacin, Levofloxacin, and Moxifloxacin are widely available in the literature but are not included in this table for brevity. The table highlights some specific derivatives with available data.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound derivatives can be assessed by determining the MIC using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The anticancer potential of fluoroquinolones stems from their ability to inhibit human topoisomerase II, an enzyme involved in DNA replication and cell cycle regulation in eukaryotic cells.[1] This inhibition leads to DNA damage, cell cycle arrest, and apoptosis.[1]

Table 2: In Vitro Anticancer Activity (IC50) of Selected Fluoroquinolone Derivatives

CompoundCell LineIC50 (µM)Reference(s)
Ciprofloxacin-fatty acid conjugate (26)PC3 (Prostate)7.7[5]
Ciprofloxacin-fatty acid conjugate (24)PC3 (Prostate)11.7[5]
Ciprofloxacin-fatty acid conjugate (27)PC3 (Prostate)15.3[5]
Ciprofloxacin-chalcone hybrid (77)HCT-116 (Colon)2.53[5]
Ciprofloxacin-chalcone hybrid (84)HCT-116 (Colon)2.01[5]
N-acylated ciprofloxacin derivative (32)MCF-7 (Breast)4.3[5]
Ciprofloxacin-thiadiazole derivative (39)MCF-7 (Breast)3.84[5]
Ciprofloxacin-thiadiazole derivative (43)MCF-7 (Breast)3.26[5]
Fluoroquinolone-diphenyl ether hybrid (18a)U87 mg (Glioma)11.30[6]
Fluoroquinolone-diphenyl ether hybrid (18b)U87 mg (Glioma)10.40[6]
Fluoroquinolone-diphenyl ether hybrid (18c)U87 mg (Glioma)12.90[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Quantification: The bound dye is solubilized, and the absorbance is measured at approximately 515 nm. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the fluoroquinolone class, and by extension, likely for this compound derivatives, is the inhibition of type II topoisomerases.

A This compound Derivative B Bacterial DNA Gyrase / Topoisomerase IV A->B F Human Topoisomerase II A->F C Stabilization of Enzyme-DNA Complex B->C D Inhibition of DNA Replication and Repair C->D E Bacterial Cell Death D->E G Induction of DNA Double-Strand Breaks F->G H Cell Cycle Arrest (G2/M phase) G->H I Apoptosis H->I

Caption: Dual mechanism of action of this compound derivatives.

Beyond topoisomerase inhibition, some fluoroquinolone derivatives have been reported to exert their anticancer effects through other mechanisms, such as kinase inhibition.[6] However, specific signaling pathways uniquely modulated by the this compound scaffold have yet to be extensively studied.

Pharmacokinetics

The pharmacokinetic properties of fluoroquinolones are generally favorable, characterized by good oral bioavailability, extensive tissue distribution, and a moderate to long elimination half-life.[7] These properties are influenced by the substituents on the quinolone ring.

Table 3: General Pharmacokinetic Parameters of Representative Fluoroquinolones

ParameterCiprofloxacinLevofloxacinMoxifloxacinReference(s)
Bioavailability (%)70-80>99~90[7]
Volume of Distribution (L/kg)2-3~1.31.7-2.7[8]
Protein Binding (%)20-40~30~40[8]
Elimination Half-life (h)3-56-812[7]
Primary Route of EliminationRenal and non-renalPrimarily renalHepatic[9]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet under-investigated, area in medicinal chemistry. Based on the extensive data available for the broader fluoroquinolone class, derivatives of the this compound core are anticipated to possess significant antibacterial and anticancer activities. The strategic placement of the fluorine atom at the 5-position may offer unique electronic and steric properties that could be exploited to fine-tune the pharmacological profile, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic properties.

Future research should focus on the development of efficient and scalable synthetic routes to the this compound core and the systematic exploration of its structure-activity relationships through the synthesis and biological evaluation of a diverse library of derivatives. Such studies are crucial to unlock the full therapeutic potential of this intriguing scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoroquinolines via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry, providing a robust pathway for the synthesis of quinolines and their derivatives.[1][2] This reaction is particularly significant in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2] 5-Fluoroquinolines, a specific class of these compounds, are of particular interest as the fluorine atom can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles.

This document provides detailed application notes and protocols for the synthesis of 5-fluoroquinolines utilizing the Gould-Jacobs reaction. It includes both classical thermal and modern microwave-assisted methodologies, quantitative data presentation, and visualizations of the reaction pathway and relevant biological mechanisms. While a specific, detailed protocol for 5-fluoroquinoline was not found in the available literature, this document presents a generalizable protocol and a closely related, well-documented synthesis of a fluoroquinolone to serve as a comprehensive guide for researchers. The synthesis of this compound would likely start from 3-fluoroaniline, and the provided protocols would require optimization for this specific substrate.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a multi-step sequence:[1][2]

  • Condensation: The reaction commences with a nucleophilic attack of the aniline's amino group on an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2]

  • Thermal Cyclization: This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the quinoline ring system.[2]

  • Saponification: The ester group of the cyclized product is then hydrolyzed, typically using a strong base like sodium hydroxide, to yield a quinoline-3-carboxylic acid.[1]

  • Decarboxylation: The final step involves the removal of the carboxylic acid group by heating, yielding the desired 4-hydroxyquinoline.[1] The product exists in tautomeric equilibrium with its 4-oxo form.[2]

Gould_Jacobs_Reaction Reactants Aniline + Diethyl ethoxymethylenemalonate (DEEM) Intermediate1 Anilidomethylenemalonate Intermediate Reactants->Intermediate1 Condensation (Heat, -EtOH) Intermediate2 Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (High Heat) Intermediate3 4-Hydroxyquinoline-3-carboxylic acid Intermediate2->Intermediate3 Saponification (NaOH, H2O) Product 4-Hydroxyquinoline Intermediate3->Product Decarboxylation (Heat, -CO2)

Caption: General reaction pathway of the Gould-Jacobs synthesis.

Experimental Protocols

Two primary methodologies for the Gould-Jacobs reaction are presented: a classical thermal protocol and a modern microwave-assisted protocol. As a specific example, the synthesis of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate from 3-chloro-4-fluoroaniline is detailed.[3][4]

Protocol 1: Classical Thermal Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperatures for the cyclization step.[2]

Step 1: Condensation

  • In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[2][3]

  • Heat the mixture to 145°C with stirring for approximately 1 hour.[3] The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.[2]

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[2]

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[2]

  • Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.[2]

  • Cool the reaction mixture to room temperature, which should cause the ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate product to precipitate.[2]

  • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.[2]

  • Collect the solid by filtration, wash with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.[5]

Step 3: Saponification (Optional)

  • Suspend the dried ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[2]

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[2]

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2]

  • Collect the solid by filtration, wash with cold water, and dry.[2]

Step 4: Decarboxylation (Optional)

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases.[2]

  • The resulting crude 7-chloro-6-fluoro-4-hydroxyquinoline can be purified by recrystallization.[2]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[2]

  • Reaction Setup: In a microwave vial, add the aniline (e.g., 3-chloro-4-fluoroaniline, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.0-1.2 eq).[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250°C) and hold for the specified time (e.g., 10-20 minutes).[2]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[2]

  • Purification: Filter the solid product and wash it with a suitable solvent like ice-cold acetonitrile.[2]

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[2]

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification (Optional) cluster_step4 Step 4: Decarboxylation (Optional) a Mix Aniline and DEEM b Heat (100-145°C) a->b c Remove Ethanol b->c d Dissolve in High-Boiling Solvent c->d e Heat to Reflux (~250°C) d->e f Cool and Precipitate e->f g Filter and Wash f->g h Suspend in NaOH(aq) g->h i Reflux h->i j Acidify and Precipitate i->j k Filter and Dry j->k l Heat Above Melting Point k->l m Purify by Recrystallization l->m

Caption: Generalized experimental workflow for the Gould-Jacobs synthesis.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of fluoroquinolones via the Gould-Jacobs reaction. Data is based on the synthesis of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a representative example.

Table 1: Reaction Conditions for the Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

StepReactantsSolventTemperature (°C)Time (hours)
Condensation3-chloro-4-fluoroaniline, DEEMNone1451
CyclizationAnilidomethylenemalonate intermediateDiphenyl ether~2500.5 - 1

Table 2: Yields and Product Characterization

ProductFormMelting Point (°C)Yield (%)
Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateWhite to pale yellow solid-High
7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidSolid-Good
7-chloro-6-fluoro-4-hydroxyquinolineSolid-Moderate to Good

Note: Yields are highly dependent on the specific substrate and reaction conditions and require optimization.

Application in Drug Development: Mechanism of Action

5-Fluoroquinolines, like other fluoroquinolone antibiotics, exert their antibacterial effects by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.[3] The fluoroquinolone molecule stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial DNA and ultimately cell death.

Fluoroquinolone_Mechanism FQ This compound DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Complex Stable Fluoroquinolone- Enzyme-DNA Complex DNA_Gyrase->Complex Topo_IV->DNA_Replication Enables Topo_IV->Complex DSB Double-Strand DNA Breaks Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of 5-fluoroquinolones.

References

Application Notes and Protocols for the Purification of 5-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of 5-fluoroquinoline derivatives, a critical class of compounds in pharmaceutical research and development. The selection of an appropriate purification method is paramount to obtaining high-purity materials essential for accurate biological evaluation and subsequent clinical applications. This document outlines common purification strategies, including recrystallization, column chromatography, and acid-base extraction, providing detailed experimental procedures and comparative data to guide researchers in choosing the most effective method for their specific this compound derivative.

Overview of Purification Strategies

The purification of this compound derivatives from crude reaction mixtures aims to remove unreacted starting materials, reagents, by-products, and isomers. The choice of purification technique is dictated by the physicochemical properties of the target compound (e.g., polarity, solubility, crystallinity), the nature of the impurities, and the desired scale of purification.

Commonly employed purification methods include:

  • Recrystallization: A highly effective technique for purifying crystalline solid compounds. It relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for purifying non-crystalline solids, oils, and for separating closely related isomers.

  • Acid-Base Extraction: An extractive work-up technique that separates acidic or basic compounds from neutral species by converting them into their water-soluble salt forms. This method is particularly useful for purifying this compound derivatives which often possess a basic nitrogen atom in the quinoline ring system.

Data Presentation: Comparison of Purification Methods

The following tables summarize quantitative data from the literature on the purification of various this compound derivatives. These tables are intended to provide a comparative overview of the efficiency of different purification methods.

Table 1: Recrystallization of this compound Derivatives

CompoundCrude PurityRecrystallization Solvent(s)Final PurityYield/RecoveryReference
5-Fluoro-2-methyl-8-nitroquinolineNot specifiedMethanol or EthanolHighGood[1]
7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidNot specifiedChloroform/Methanol>95%92%[2]
5-Substituted Chloro Fluoroquinolone IntermediateNot specifiedSuitable solventHighGood[3]
5-Substituted Morpholine Fluoroquinolone DerivativeNot specifiedSuitable solventHighGood[3]

Table 2: Column Chromatography of this compound Derivatives

CompoundStationary PhaseEluent SystemFinal PurityYield/RecoveryReference
5-Fluoro-2-methyl-8-nitroquinolineSilica GelHexane/Ethyl AcetateHighGood[1]
5-Morpholine Fluoroquinolone DerivativesSilica GelPetroleum Ether/AcetoneNot specifiedNot specified[3]
7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativesNot specifiedNot specifiedPure92%[2]

Table 3: HPLC Analysis for Purity Assessment of Fluoroquinolones

CompoundColumnMobile PhaseRetention Time (min)ResolutionReference
WCK 1152 (a fluoroquinolone)YMC Pack ODS AM (C18)Acetonitrile/Trifluoroacetic acid bufferNot specified> 4[4]
CiprofloxacinC18Acetonitrile/Phosphoric acid buffer~8.96> 1.3
NorfloxacinC18Phosphate buffer/Acetonitrile2.940> 2.0
MoxifloxacinC18Phosphate buffer/Acetonitrile3.363> 2.0

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods for purifying this compound derivatives.

Protocol 1: Recrystallization

Recrystallization is an ideal method for purifying solid this compound derivatives that are stable to heat. The key to successful recrystallization is the selection of an appropriate solvent.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., methanol, ethanol, acetone, or a mixture like dichloromethane/hexane)[1]

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to its boiling point with stirring until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed Erlenmeyer flask to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Cooling: Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for purifying a wide range of this compound derivatives, including oils and non-crystalline solids, and for separating isomers.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 or 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)[1]

  • Beakers or flasks for fraction collection

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a volatile solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in a series of test tubes or flasks. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure desired compound and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 3: Acid-Base Extraction

This technique is particularly useful for separating basic this compound derivatives from neutral or acidic impurities.

Materials:

  • Crude this compound derivative dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate)

  • Separatory funnel

  • Beakers or flasks

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolution: Dissolve the crude reaction mixture containing the this compound derivative in a water-immiscible organic solvent.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The basic this compound derivative will be protonated and move into the aqueous layer as its hydrochloride salt.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer containing neutral and acidic impurities can be discarded or processed further if it contains other compounds of interest.

  • Basification: Cool the acidic aqueous extract in an ice bath and slowly add an aqueous base solution (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The protonated this compound derivative will be neutralized and precipitate out of the solution or form an oily layer.

  • Back-Extraction: Extract the neutralized aqueous solution with a fresh portion of an organic solvent (e.g., dichloromethane) to recover the purified this compound derivative. Repeat the extraction two to three times.

  • Drying and Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous Na2SO4), filter, and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the purification methods described.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A generalized workflow for the purification of a solid this compound derivative by recrystallization.

Column_Chromatography_Workflow start Crude Mixture load Load Sample onto Silica Gel Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Purified Compound evaporate->end

Caption: A standard workflow for the purification of a this compound derivative using column chromatography.

Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent extract_acid Extract with Aqueous Acid start->extract_acid separate1 Separate Layers extract_acid->separate1 aq_layer Aqueous Layer (Protonated Derivative) separate1->aq_layer contains product org_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->org_layer1 contains impurities basify Basify Aqueous Layer aq_layer->basify extract_org Extract with Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 org_layer2 Organic Layer (Purified Derivative) separate2->org_layer2 contains product aq_layer2 Aqueous Layer (Salts) separate2->aq_layer2 discard dry Dry Organic Layer org_layer2->dry evaporate Evaporate Solvent dry->evaporate end Purified Derivative evaporate->end

Caption: A logical workflow for the purification of a basic this compound derivative using acid-base extraction.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of 5-Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of 5-fluoroquinolone compounds against clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter in the assessment of antimicrobial efficacy.[1][2] The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]

Introduction

5-Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] Determining the MIC of novel or existing 5-fluoroquinolones is fundamental for assessing their potency, guiding therapeutic choices, and monitoring the emergence of antibiotic resistance.[2] The two primary methods for MIC determination are broth microdilution and agar dilution.[1][4]

Key Methodologies

This document outlines the protocols for two standard methods:

  • Broth Microdilution: This method involves preparing serial dilutions of the 5-fluoroquinolone in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.[5][6][7]

  • Agar Dilution: In this method, varying concentrations of the 5-fluoroquinolone are incorporated into molten agar, which is then poured into Petri dishes.[2][5][8] A standardized bacterial inoculum is then spotted onto the surface of the agar plates.[1]

Experimental Protocols

Broth Microdilution Method

a. Materials:

  • 5-Fluoroquinolone compound

  • Appropriate solvent for the 5-fluoroquinolone (e.g., water, 0.1 M NaOH, or DMSO)[9]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test and quality control strains)

  • Sterile petri dishes, tubes, and pipettes

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

b. Protocol:

  • Preparation of 5-Fluoroquinolone Stock Solution: Prepare a stock solution of the 5-fluoroquinolone at a concentration of 1000 µg/mL or higher in a suitable solvent.[2] For most fluoroquinolones, sterile distilled water is an appropriate solvent.[1][10] Filter-sterilize the stock solution.

  • Preparation of Serial Dilutions: Perform serial twofold dilutions of the 5-fluoroquinolone stock solution in CAMHB to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).[2] This is typically done directly in the 96-well microtiter plate.[6]

    • Add 100 µL of CAMHB to all wells of a microtiter plate.[6]

    • Add 100 µL of the 2x final concentration of the antibiotic to the first column of wells.[6]

    • Perform a serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10.[6] Discard the final 100 µL from column 10.[6] Column 11 serves as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).[6]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1] Add 100 µL of this diluted inoculum to each well (columns 1-11), resulting in a final volume of 200 µL per well.[2]

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[2]

  • Reading the MIC: The MIC is the lowest concentration of the 5-fluoroquinolone that completely inhibits visible growth of the organism.[1][2] This can be determined by visual inspection or with the aid of a microplate reader.[2][11] The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Agar Dilution Method

a. Materials:

  • 5-Fluoroquinolone compound

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains (test and quality control strains)

  • Spectrophotometer or McFarland turbidity standards

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35 ± 2°C)

b. Protocol:

  • Preparation of 5-Fluoroquinolone Stock Solution: Prepare a stock solution as described for the broth microdilution method.

  • Preparation of Antibiotic-Agar Plates: Prepare serial twofold dilutions of the 5-fluoroquinolone in sterile distilled water.[2] For each concentration, add 1 mL of the antibiotic dilution to 19 mL of molten MHA (maintained at 45-50°C) to achieve the final desired concentration.[2] Pour the agar into sterile Petri dishes and allow them to solidify.[2] A drug-free plate should also be prepared as a growth control.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.[2]

  • Inoculation: Using an inoculum replicating device, spot a defined volume of the bacterial suspension onto the surface of each agar plate, including the growth control. The final inoculum on the agar surface should be approximately 1 x 10⁴ CFU/spot.[1]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the 5-fluoroquinolone that completely inhibits the visible growth of the bacteria. A faint haze or one to two colonies at the inoculation spot is disregarded.[1]

Data Presentation

Quality Control (QC) Ranges for 5-Fluoroquinolones

Regular testing of quality control strains is essential to ensure the accuracy and reproducibility of the MIC assay.[12] The following table provides the CLSI-recommended MIC ranges for select 5-fluoroquinolones against standard ATCC quality control strains.

5-FluoroquinoloneQuality Control StrainCLSI Recommended MIC Range (µg/mL)
CiprofloxacinEscherichia coli ATCC 259220.004 - 0.016
Pseudomonas aeruginosa ATCC 278530.25 - 1
Staphylococcus aureus ATCC 292130.12 - 0.5
Enterococcus faecalis ATCC 292120.25 - 2
LevofloxacinEscherichia coli ATCC 259220.008 - 0.03
Pseudomonas aeruginosa ATCC 278530.5 - 2
Staphylococcus aureus ATCC 292130.06 - 0.25
Enterococcus faecalis ATCC 292120.25 - 2

Note: These ranges are subject to change and should be verified against the latest CLSI M100 document.[13][14][15]

Visualization of Experimental Workflow

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_incubation_reading Incubation & Reading Stock Prepare 5-Fluoroquinolone Stock Solution SerialDilution Perform Serial Dilutions in 96-Well Plate Stock->SerialDilution Add to plate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilute and add Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read MIC (Lowest concentration with no visible growth) Incubation->Reading

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar Dilution Workflow

Agar_Dilution_Workflow cluster_incubation_reading Incubation & Reading Stock Prepare 5-Fluoroquinolone Stock Solution AgarPlates Prepare Agar Plates with Serial Dilutions of Drug Stock->AgarPlates Incorporate into agar Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Spot Inoculate Agar Surfaces Inoculum->Inoculation Spot onto plates Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read MIC (Lowest concentration with no visible growth) Incubation->Reading

Caption: Workflow for the Agar Dilution MIC Assay.

References

Application Notes and Protocols for Topoisomerase II Inhibition Assay Using 5-Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the inhibitory activity of 5-fluoroquinolones against human topoisomerase II. The protocols are intended for researchers in academia and industry involved in drug discovery, pharmacology, and toxicology.

Introduction

Topoisomerase II is a critical enzyme that modulates the topological state of DNA, playing a vital role in processes such as DNA replication, transcription, and chromosome segregation. This makes it an important target for antimicrobial and anticancer drugs. Fluoroquinolones are a class of antibiotics that primarily target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[1] While their affinity for human topoisomerase II is significantly lower, some fluoroquinolones have been shown to inhibit the human enzyme at high concentrations.[2][3] This has implications for both potential off-target effects and the exploration of fluoroquinolone scaffolds for anticancer applications.

The primary mechanism of fluoroquinolones against bacterial topoisomerases is the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks and cell death.[3] However, their interaction with human topoisomerase II appears to be different. At high concentrations, some 5-fluoroquinolones act as catalytic inhibitors, primarily affecting the DNA relaxation activity of the enzyme without significantly stabilizing the cleavage complex.[2][3]

This document outlines two key in vitro assays to characterize the inhibitory effects of 5-fluoroquinolones on human topoisomerase II: the DNA Relaxation Assay and the DNA Decatenation Assay.

Data Presentation

The inhibitory activity of 5-fluoroquinolones against human topoisomerase II is generally weak, requiring high concentrations to observe an effect. The following table summarizes the available quantitative data for selected fluoroquinolones. It is important to note that direct IC50 values for the inhibition of purified human topoisomerase II by a broad range of 5-fluoroquinolones are not widely reported in the literature, reflecting their modest activity.

5-FluoroquinoloneEnzyme Isoform(s)Assay TypeObserved Inhibitory ConcentrationReference
CiprofloxacinTopoisomerase IIα and IIβDNA RelaxationLimited inhibition below 200–300 μM[2]
GemifloxacinTopoisomerase IIα and IIβDNA RelaxationSignificant inhibition at 50–100 μM; complete inhibition by 200 μM[2]
CiprofloxacinIntracellular Topoisomerase IIDNA Double-Strand BreaksMarked induction at 80 µg/mL in human lymphoblastoid cells[1]
Levofloxacin Derivatives (Novel)Topoisomerase IIβCytotoxicity (Anticancer)IC50 values in the low µM range against various cancer cell lines[4]

Note: The data for levofloxacin derivatives highlight the potential for modifying the fluoroquinolone scaffold to achieve more potent inhibition of human topoisomerase II for therapeutic purposes, such as in oncology.

Experimental Protocols

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA in the presence of ATP. Catalytic inhibitors will prevent this relaxation, leaving the DNA in its supercoiled form.

Materials:

  • Human Topoisomerase IIα or IIβ enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.75 M KCl, 1 mM EDTA, 50 mM MgCl₂, 25% glycerol)

  • 10 mM ATP solution

  • 5-fluoroquinolone compounds of interest

  • DMSO (for dissolving compounds)

  • Stop Solution (e.g., 5% SDS, 25 mM EDTA)

  • Proteinase K (e.g., 10 mg/mL)

  • 6x DNA Loading Dye

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Distilled, deionized water

Protocol:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume:

    • 2 µL of 10x Topoisomerase II Reaction Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

    • 1 µL of 5-fluoroquinolone solution at various concentrations (or DMSO for control)

    • x µL of distilled water to bring the volume to 19 µL

  • Enzyme Addition: Add 1 µL of human topoisomerase II enzyme to each reaction tube. Mix gently by flicking the tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of Stop Solution.

  • Protein Digestion: Add 2 µL of Proteinase K and incubate at 37°C for 30 minutes to digest the topoisomerase II.

  • Sample Preparation for Electrophoresis: Add 4 µL of 6x DNA Loading Dye to each reaction.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel in 1x TAE or TBE buffer until there is adequate separation between supercoiled and relaxed DNA forms.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of relaxation is indicated by the persistence of the supercoiled DNA band compared to the control reaction where the DNA should be mostly in the relaxed form. Quantify the band intensities to determine the percentage of inhibition.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of topoisomerase II to resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles. This is a specific activity of type II topoisomerases.

Materials:

  • Human Topoisomerase IIα or IIβ enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Reaction Buffer

  • 10 mM ATP solution

  • 5-fluoroquinolone compounds of interest

  • DMSO

  • Stop Solution

  • Proteinase K

  • 6x DNA Loading Dye

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Distilled, deionized water

Protocol:

  • Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube (20 µL final volume):

    • 2 µL of 10x Topoisomerase II Reaction Buffer

    • 2 µL of 10 mM ATP

    • 2 µL of kDNA (e.g., 0.2 µg/µL)

    • 1 µL of 5-fluoroquinolone solution at various concentrations (or DMSO for control)

    • x µL of distilled water to bring the volume to 19 µL

  • Enzyme Addition: Add 1 µL of human topoisomerase II enzyme.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Add 2 µL of Stop Solution.

  • Protein Digestion: Add 2 µL of Proteinase K and incubate at 37°C for 30 minutes.

  • Sample Preparation: Add 4 µL of 6x DNA Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel with a DNA stain. The large kDNA network will remain in the well, while the decatenated minicircles will migrate into the gel.

  • Visualization and Analysis: Visualize the gel under UV light. Inhibition of decatenation is observed as a decrease in the intensity of the decatenated minicircle bands compared to the control.

Visualizations

Mechanism of 5-Fluoroquinolone Inhibition of Human Topoisomerase II

The following diagram illustrates the catalytic cycle of human topoisomerase II and the proposed mechanism of inhibition by 5-fluoroquinolones, which primarily involves interference with the DNA relaxation process rather than stabilization of the cleavage complex.

TopoII_Inhibition TopoII Topoisomerase II TopoII_DNA_Complex TopoII-DNA Complex TopoII->TopoII_DNA_Complex Binds DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->TopoII_DNA_Complex Cleavage_Complex Cleavage Complex (Transient) TopoII_DNA_Complex->Cleavage_Complex ATP-dependent Cleavage DNA_Relaxed Relaxed DNA Cleavage_Complex->DNA_Relaxed Religation DNA_Relaxed->TopoII Dissociates Fluoroquinolone 5-Fluoroquinolone (High Concentration) Fluoroquinolone->TopoII_DNA_Complex Inhibits Relaxation Inhibited_Complex Inhibited Catalytic Activity Relaxation_Workflow Start Start Setup Prepare Reaction Mix: Buffer, ATP, Supercoiled DNA, 5-Fluoroquinolone Start->Setup Add_Enzyme Add Topoisomerase II Setup->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop Terminate Reaction (SDS/EDTA) Incubate->Stop Digest Proteinase K Digestion Stop->Digest Electrophoresis Agarose Gel Electrophoresis Digest->Electrophoresis Analyze Visualize and Quantify Supercoiled vs. Relaxed DNA Electrophoresis->Analyze End End Analyze->End Decatenation_Workflow Start Start Setup Prepare Reaction Mix: Buffer, ATP, kDNA, 5-Fluoroquinolone Start->Setup Add_Enzyme Add Topoisomerase II Setup->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop Terminate Reaction (SDS/EDTA) Incubate->Stop Digest Proteinase K Digestion Stop->Digest Electrophoresis Agarose Gel Electrophoresis Digest->Electrophoresis Analyze Visualize and Quantify Decatenated Minicircles Electrophoresis->Analyze End End Analyze->End

References

Application Notes and Protocols for Cell Viability Assessment of 5-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of 5-fluoroquinoline on various cell lines. This document outlines detailed protocols for commonly used cell viability assays, including the MTT and XTT metabolic assays, as well as the Annexin V/Propidium Iodide (PI) apoptosis assay.

Introduction to Cytotoxicity of Quinoline Derivatives

Quinoline derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including potent anticancer properties.[1][2][3] The evaluation of the cytotoxic potential of novel quinoline compounds like this compound is a crucial step in the drug discovery and development pipeline.[1][2] In vitro cytotoxicity assays are fundamental tools to quantify the dose-dependent effects of such compounds on cell viability and to elucidate the underlying mechanisms of cell death.[1][2]

Commonly employed assays measure various cellular parameters, such as metabolic activity, plasma membrane integrity, and markers of programmed cell death (apoptosis).[1][2] The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.[1]

Data Presentation: Cytotoxicity of Quinoline Derivatives

The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as determined by the MTT assay. This data serves as a reference for the expected range of activity for quinoline compounds.

Compound TypeCell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition[3]
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12, 9.19, 11.34[1]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[1]
4-substituted quinolines (HTI 21, HTI 22)Not specifiedExhibited highest cytotoxicity[4]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle-treated (solvent only) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5][9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in SDS) to each well to dissolve the formazan crystals.[7]

    • Mix gently by pipetting up and down or by using an orbital shaker for 15 minutes.[6][8]

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[6]

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compound Cell_Seeding->Treat_Cells Compound_Prep Prepare this compound Dilutions Compound_Prep->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Data_Analysis Calculate Cell Viability & IC50 Read_Absorbance->Data_Analysis

Caption: Workflow of the MTT cell viability assay.

XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method that measures cellular metabolic activity.[10] Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the protocol simpler.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • XTT Reagent Preparation:

    • Thaw the XTT reagent and the electron-coupling reagent.

    • Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]

  • XTT Addition and Incubation:

    • After the treatment period, add 50 µL of the freshly prepared XTT working solution to each well.[10]

    • Incubate the plate at 37°C for 2-4 hours. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of the orange formazan product at a wavelength of 450 nm. A reference wavelength of 660 nm can be used for background correction.[11]

Workflow for XTT Assay

XTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compound Cell_Seeding->Treat_Cells Compound_Prep Prepare this compound Dilutions Compound_Prep->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_XTT Add XTT Solution Incubate_Treatment->Add_XTT Prepare_XTT Prepare XTT Working Solution Prepare_XTT->Add_XTT Incubate_XTT Incubate (2-4h) Add_XTT->Incubate_XTT Read_Absorbance Read Absorbance (450nm) Incubate_XTT->Read_Absorbance Data_Analysis Calculate Cell Viability & IC50 Read_Absorbance->Data_Analysis

Caption: Workflow of the XTT cell viability assay.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

    • Centrifuge the cell suspension to pellet the cells.

  • Cell Washing:

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[2]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[2]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[2]

    • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis Signaling Pathway

Apoptosis_Signaling cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_detection Detection Method cluster_outcome Cellular Outcome Stimulus This compound Mitochondria Mitochondrial Pathway Stimulus->Mitochondria Induces Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation PS_Externalization Phosphatidylserine Externalization Caspase_Activation->PS_Externalization Apoptosis Apoptosis Caspase_Activation->Apoptosis Annexin_V Annexin V Staining PS_Externalization->Annexin_V Detects PI Propidium Iodide Staining Necrosis Late Apoptosis/Necrosis Apoptosis->Necrosis Progresses to Necrosis->PI Detects

Caption: Simplified overview of apoptosis detection.

References

Application Notes and Protocols: 5-Fluoroquinoline Derivatives as Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-fluoroquinoline derivatives, exemplified by the widely studied antibiotic ciprofloxacin, as versatile molecular probes. The inherent fluorescence of the fluoroquinolone scaffold and the ability to chemically modify it allow for a range of applications in cellular imaging, drug-target interaction studies, and antimicrobial resistance research.

Introduction to this compound Probes

Quinolone-based compounds are not only significant for their antibacterial properties but also serve as valuable molecular tools.[1] The addition of a fluorine atom to the quinoline ring structure enhances their utility, and derivatives can be synthesized to act as fluorescent probes for various biological investigations.[2][3] These probes are instrumental in studying bacterial penetration, efflux mechanisms, and the interaction with their primary target, DNA gyrase.[3][4]

Key Applications and Methodologies

The primary applications of this compound-based probes, particularly fluorescent derivatives of ciprofloxacin, include:

  • Visualizing Bacterial Uptake and Efflux: Fluorescently tagged ciprofloxacin allows for real-time imaging of its accumulation inside bacterial cells and subsequent removal by efflux pumps.[3][5]

  • Studying Drug-Target Interactions: These probes can be used to investigate the binding and inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7]

  • Screening for Efflux Pump Inhibitors (EPIs): The probes serve as a tool in high-throughput screening assays to identify compounds that can block efflux pumps and potentially reverse antibiotic resistance.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for ciprofloxacin and its fluorescent derivatives, providing a basis for experimental design and comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ciprofloxacin and its Fluorescent Derivatives [1][3]

Compound/ProbeStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Klebsiella pneumoniae (ATCC 13883)
Ciprofloxacin 0.25 µg/mL0.008 µg/mL0.25 µg/mL0.016 µg/mL
Cipro-N₃ (Azide) 0.5 µg/mL0.03 µg/mL1 µg/mL0.125 µg/mL
Cipro-NBD (Green) 8 µg/mL1 µg/mL>64 µg/mL4 µg/mL
Cipro-DMACA (Blue) 4 µg/mL2 µg/mL16 µg/mL2 µg/mL

Table 2: Photophysical Properties of Fluoroquinolone Derivatives [8]

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Ciprofloxacin 310-390350-6500.03 - 0.3
Norfloxacin 310-390350-6500.03 - 0.3
Ofloxacin 310-390350-6500.03 - 0.3

Experimental Protocols

Protocol 1: Synthesis of Fluorescent Ciprofloxacin Probes

This protocol describes the synthesis of fluorescent ciprofloxacin probes using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" approach.[3]

Materials:

  • Ciprofloxacin

  • Tosylated 3-azidopropanol

  • Sodium bicarbonate (NaHCO₃)

  • Sodium iodide (NaI)

  • Acetonitrile

  • Alkyne-functionalized fluorophores (e.g., NBD-alkyne, DMACA-alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Synthesis of Ciprofloxacin-azide (Cipro-N₃):

    • Reflux a mixture of ciprofloxacin, tosylated 3-azidopropanol, NaHCO₃, and NaI in acetonitrile for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, filter the mixture and evaporate the solvent to obtain the ciprofloxacin-azide derivative.

  • Click Chemistry Reaction:

    • Dissolve the ciprofloxacin-azide and the alkyne-fluorophore in a 1:1 mixture of DMF and water.

    • Add sodium ascorbate followed by copper(II) sulfate to the reaction mixture.

    • Heat the reaction at 60°C for 1 hour.

    • Purify the resulting fluorescent probe using reverse-phase high-performance liquid chromatography (HPLC).

Synthesis_Workflow Cipro Ciprofloxacin Reagents1 NaHCO₃, NaI Acetonitrile, Reflux Cipro->Reagents1 Azido Tosylated 3-azidopropanol Azido->Reagents1 Cipro_N3 Ciprofloxacin-azide (Cipro-N₃) Reagents1->Cipro_N3 Reagents2 CuSO₄, Na Ascorbate DMF/H₂O, 60°C Cipro_N3->Reagents2 Fluor_alkyne Alkyne-Fluorophore (e.g., NBD, DMACA) Fluor_alkyne->Reagents2 Final_Probe Fluorescent Ciprofloxacin Probe Reagents2->Final_Probe

Synthesis of fluorescent ciprofloxacin probes.
Protocol 2: Confocal Microscopy for Bacterial Imaging

This protocol details the use of fluorescent ciprofloxacin probes to visualize bacterial uptake and the effect of efflux pump inhibitors.[3][9]

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus) grown to mid-log phase

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescent ciprofloxacin probe (e.g., Cipro-NBD)

  • Efflux pump inhibitor (EPI), e.g., carbonyl cyanide 3-chlorophenylhydrazone (CCCP)

  • Nucleic acid stain (e.g., Hoechst 33342 or Syto-9)

  • Membrane stain (e.g., FM4-64FX)

  • Confocal microscope

Procedure:

  • Bacterial Cell Preparation:

    • Grow bacteria in CAMHB to an OD₆₀₀ of 0.4-0.6.

    • Centrifuge the culture and wash the pellet with HBSS.

  • Probe Loading:

    • Resuspend the bacterial pellet in HBSS containing the fluorescent ciprofloxacin probe (50-100 µM).

    • For studying efflux inhibition, add an EPI (e.g., 10 µM CCCP).

    • Incubate at 37°C for 30-45 minutes.

  • Staining and Mounting:

    • Wash the cells with HBSS to remove the excess probe.

    • Resuspend in HBSS containing a nucleic acid stain (e.g., 5 µg/mL Hoechst 33342) and incubate for 20 minutes.

    • Wash the cells and then resuspend in a membrane stain solution (e.g., 5 µg/mL FM4-64FX) on ice for 5 minutes.

    • Wash the final pellet and resuspend in a small volume of HBSS.

  • Imaging:

    • Mount the bacterial suspension on a microscope slide.

    • Acquire images using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophores.

Bacterial_Imaging_Workflow Start Mid-log phase bacterial culture Wash1 Wash cells with HBSS Start->Wash1 Incubate Incubate with fluorescent probe (and EPI if needed) Wash1->Incubate Wash2 Wash cells Incubate->Wash2 Stain_Nucleus Stain with nucleic acid dye Wash2->Stain_Nucleus Wash3 Wash cells Stain_Nucleus->Wash3 Stain_Membrane Stain with membrane dye Wash3->Stain_Membrane Wash4 Wash cells Stain_Membrane->Wash4 Image Confocal Microscopy Wash4->Image

Workflow for bacterial imaging with fluorescent probes.
Protocol 3: DNA Gyrase Cleavage Assay

This assay is used to determine the ability of fluoroquinolones to stabilize the covalent complex between DNA gyrase and DNA, leading to DNA cleavage.[10][11][12]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Purified DNA gyrase

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL albumin)

  • This compound derivative solution

  • Sodium dodecyl sulfate (SDS)

  • Proteinase K

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the 5X assay buffer, supercoiled pBR322 DNA, and the this compound derivative at various concentrations.

    • Add purified DNA gyrase to the reaction mixture.

    • Incubate at 37°C for 30-60 minutes.

  • Stopping the Reaction and Protein Digestion:

    • Stop the reaction by adding SDS to a final concentration of 1%.

    • Add proteinase K and incubate at 37°C for 30 minutes to digest the gyrase.

  • Analysis:

    • Analyze the DNA products by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light. The amount of linear DNA corresponds to the level of DNA cleavage induced by the fluoroquinolone.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[13][14] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA. This ternary complex of drug-enzyme-DNA blocks the progression of the replication fork, leading to the accumulation of DNA damage and ultimately, bacterial cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell FQ This compound Probe DNA_Gyrase DNA Gyrase / Topoisomerase IV FQ->DNA_Gyrase Binds to Ternary_Complex Drug-Enzyme-DNA Ternary Complex DNA_Gyrase->Ternary_Complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds to Replication_Fork Replication Fork Replication_Fork->Ternary_Complex Blocked by DSB Double-Strand Breaks Ternary_Complex->DSB Induces Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Mechanism of action of this compound probes.

References

"analytical method development for 5-fluoroquinoline quantification"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analytical Method Development and Quantification of 5-Fluoroquinoline

Introduction

This compound is a heterocyclic aromatic organic compound and a key structural motif found in a class of broad-spectrum synthetic antibiotics known as fluoroquinolones. The precise and accurate quantification of this compound is critical in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of bulk drug substances. This document provides a comprehensive guide to developing and validating an analytical method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique. Additionally, considerations for a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method are discussed for applications requiring lower detection limits.

Analytical Technique Overview

The primary analytical techniques suitable for quantifying small organic molecules like this compound are HPLC with Ultraviolet (UV) detection and LC-MS/MS.[1]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common and reliable technique for the quantification of fluoroquinolones.[2] It offers a balance of sensitivity, specificity, and cost-effectiveness, making it ideal for routine analysis in quality control settings. The method relies on the chromatographic separation of the analyte on a stationary phase followed by detection based on its UV absorbance.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as analyzing samples in complex biological matrices, LC-MS/MS is the preferred method.[1][4] This technique combines the separation power of HPLC with the specific and sensitive detection capabilities of mass spectrometry, allowing for quantification at very low concentrations.[5][6]

Experimental Workflow

The overall process for the quantification of this compound involves several key stages, from initial sample handling to final data analysis and reporting.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt & Login SamplePrep Sample Preparation (Dilution, Filtration) Sample->SamplePrep StdPrep Standard Solution Preparation SystemSuit System Suitability Test StdPrep->SystemSuit Analysis Chromatographic Analysis (HPLC) SamplePrep->Analysis SystemSuit->Analysis Pass DataAcq Data Acquisition & Integration Analysis->DataAcq Quant Quantification (Calibration Curve) DataAcq->Quant Report Final Report Generation Quant->Report

Caption: General workflow for this compound quantification.

Detailed Experimental Protocols

This section outlines the detailed methodology for quantifying this compound using a Reverse-Phase HPLC (RP-HPLC) method with UV detection.

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm Nylon or PTFE syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Solutions
  • Phosphate Buffer (10 mM, pH 3.1): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.1 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

  • Mobile Phase: Prepare a mixture of 10 mM Phosphate Buffer (pH 3.1) and Acetonitrile in a 70:30 (v/v) ratio.[3] Mix well and degas by sonication for 15-20 minutes.

  • Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution to obtain concentrations ranging from 2 to 10 µg/mL.[3] These solutions will be used to construct the calibration curve.

Sample Preparation
  • For Bulk Drug: Accurately weigh an amount of the powder equivalent to 10 mg of this compound and prepare a 100 µg/mL solution as described for the standard stock solution.[3] Further dilute this solution with the diluent to fall within the calibration range (e.g., to 5 µg/mL).

  • For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark.[7] Filter the solution through a 0.45 µm syringe filter before further dilution to the required concentration.

Chromatographic Conditions
  • Column: Welchrom C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[3]

  • Mobile Phase: Phosphate Buffer (pH 3.1) : Acetonitrile (70:30, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient or controlled at 25 °C.[8]

  • Injection Volume: 20 µL.[8]

  • Detection Wavelength: 293 nm (or the absorbance maximum of this compound).[3]

  • Run Time: Approximately 10 minutes.[3]

HPLC Analysis and System Suitability Workflow

G start Start prep Prepare Mobile Phase, Standards, and Samples start->prep equilibrate Equilibrate HPLC System with Mobile Phase prep->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_std Inject Standard Solution (e.g., 5 µg/mL) 5 times inject_blank->inject_std check_sst Check System Suitability (%RSD < 2.0%) inject_std->check_sst check_sst->equilibrate Fail inject_cal Inject Calibration Standards (Linearity) check_sst->inject_cal Pass inject_sample Inject Sample Solutions inject_cal->inject_sample process Process Data and Calculate Results inject_sample->process end_run End process->end_run

Caption: Detailed workflow for HPLC analysis and system suitability.

Data Presentation and Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9] Key validation parameters are summarized below.

Summary of Method Validation Parameters

The following table presents typical performance characteristics expected from a validated HPLC-UV method for fluoroquinolone analysis.[1][3]

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) Correlation Coefficient (r²) ≥ 0.999> 0.999
Range 2 - 10 µg/mL2 - 10 µg/mL[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL[3]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL[3]
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%[10]
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%< 2.0%
Intermediate (Inter-day) ≤ 2.0%< 2.0%
Specificity No interference from excipients/blankPeak purity > 99%
Validation Procedures
  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions (2, 4, 6, 8, 10 µg/mL). Perform a linear regression analysis and determine the correlation coefficient (r²).[10]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.[10]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of a single standard concentration (e.g., 5 µg/mL) on the same day and calculate the Relative Standard Deviation (%RSD).[10]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument and calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[11]

  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure there are no interfering peaks at the retention time of this compound. A PDA detector can be used to assess peak purity.

Considerations for LC-MS/MS Method Development

For analyses requiring higher sensitivity, an LC-MS/MS method should be developed.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds like this compound.[1]

  • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, selecting a precursor ion (e.g., [M+H]⁺) and one or two product ions for specificity and confirmation.[6]

  • Sample Preparation: For complex matrices like plasma or wastewater, a Solid-Phase Extraction (SPE) step may be necessary to remove interferences and concentrate the analyte.[2][4]

Conclusion

The RP-HPLC method detailed in this application note provides a robust, accurate, and precise procedure for the quantification of this compound in bulk drug and pharmaceutical dosage forms. The method is straightforward to implement in a standard quality control laboratory. Proper validation in accordance with ICH guidelines is essential to ensure the reliability of the results. For trace-level quantification in complex matrices, the development of a more sensitive LC-MS/MS method is recommended.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoroquinoline is a fluorinated derivative of quinoline. Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents with a wide range of applications in human and veterinary medicine.[1][2] Accurate and reliable analytical methods are crucial for the quantification of these compounds in various matrices, including pharmaceutical formulations and biological samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of fluoroquinolones due to its specificity, sensitivity, and robustness.[1][3] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase. A mobile phase consisting of an acetonitrile and phosphate buffer mixture is used for isocratic elution.[1][4] Detection and quantification are performed using a UV detector at an appropriate wavelength.

Experimental Protocol

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Deionized water.

2. Preparation of Solutions

  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare a mixture of acetonitrile and 25 mM phosphate buffer (pH 3.0) in a ratio of 30:70 (v/v). Degas the mobile phase before use. The United States Pharmacopeia (USP) suggests a mobile phase for ciprofloxacin analysis consisting of a mixture of 0.025 M phosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile (87:13) with a flow rate of 1.5 mL/min.[2] Another study recommends a mobile phase of acetonitrile and phosphate buffer (pH 5.5; 15 mM) in a 13:87 (v/v) ratio.[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

3. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (This is a typical wavelength for fluoroquinolones and may need to be optimized for this compound)[1]
Run Time 10 minutes

4. Sample Preparation

  • Solid Samples: Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of mobile phase. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration within the linear range of the method. Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution in duplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Inject 20 µL of the prepared sample solution in duplicate.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

The quantitative data for the HPLC method for this compound analysis is summarized in the table below. These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (min) ~ 5.0 (estimated)
Linearity Range (µg/mL) 1 - 50
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.1
Limit of Quantification (LOQ) (µg/mL) ~ 0.3
Precision (%RSD) < 2.0
Accuracy (% Recovery) 98 - 102

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][5] The validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_std Standard Solution Preparation injection Injection of Standards & Samples prep_std->injection prep_sample Sample Preparation prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of This compound chromatogram->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The described method is simple, reliable, and can be readily implemented in a quality control or research laboratory for the routine analysis of this compound. Method validation should be performed to ensure its suitability for the intended application.

References

Troubleshooting & Optimization

"troubleshooting low yield in 5-fluoroquinoline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-fluoroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize experimental outcomes.

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during the synthesis of 5-fluoroquinolines, presented in a question-and-answer format.

Issue 1: Low Yield in Friedländer Synthesis of 5-Fluoroquinoline

Question: My Friedländer synthesis of a this compound derivative is resulting in a disappointingly low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Friedländer synthesis of 5-fluoroquinolines can stem from several factors, ranging from suboptimal reaction conditions to catalyst inefficiency. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the precursors. Here’s a systematic approach to troubleshooting:

1. Catalyst and Reaction Conditions:

The choice of catalyst and reaction conditions is critical.[1][2] Both acid and base catalysts can be employed, and their effectiveness is substrate-dependent.[3]

  • Catalyst Screening: Experiment with different catalysts to find the optimal one for your specific substrates. Lewis acids like ZrCl₄ or metal triflates, and even metal-organic frameworks (MOFs), have shown high efficacy in promoting the reaction.[1][4]

  • Temperature and Time Optimization: The reaction temperature and duration are crucial. While higher temperatures can accelerate the reaction, they may also lead to decomposition and byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal balance.[5] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[5]

Quantitative Data on Catalyst and Solvent Effects:

The following table summarizes the impact of different catalysts and solvents on the yield of a model Friedländer reaction. While this data is for a related quinoline synthesis, the trends can be extrapolated to this compound systems.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
ZrCl₄ (10)EtOH/H₂O (1:1)60292[1]
p-TsOH (10)Solvent-free1200.595[3]
Iodine (10)EtOHReflux391[3]
KOH (20)EtOHReflux585[3]
Fe₃O₄@SiO₂–APTES-TFA (0.2 eq)Solvent-free1000.0896[4]

2. Reactant Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure your 2-amino-fluorobenzaldehyde/ketone and the α-methylene carbonyl compound are pure. Impurities can interfere with the reaction and lead to side products.

  • Stoichiometric Ratio: A slight excess (1.1-1.2 equivalents) of the α-methylene carbonyl compound is often used to drive the reaction to completion.

3. Side Reactions:

Self-condensation of the ketone or aldehyde (aldol condensation) is a common side reaction, especially under basic conditions.[3] Using milder conditions or a different catalyst can help minimize this.

Troubleshooting Workflow:

G Troubleshooting Low Yield in Friedländer Synthesis start Low Yield Observed check_catalyst Review Catalyst and Conditions start->check_catalyst check_reactants Check Reactant Quality start->check_reactants optimize_temp_time Optimize Temperature and Time check_catalyst->optimize_temp_time screen_catalysts Screen Different Catalysts (Acidic/Basic/Lewis Acid) check_catalyst->screen_catalysts screen_solvents Evaluate Solvent Effects check_catalyst->screen_solvents verify_purity Verify Purity of Starting Materials check_reactants->verify_purity adjust_stoichiometry Adjust Stoichiometry (slight excess of methylene compound) check_reactants->adjust_stoichiometry monitor_reaction Monitor by TLC optimize_temp_time->monitor_reaction screen_catalysts->monitor_reaction screen_solvents->monitor_reaction solution Improved Yield verify_purity->solution adjust_stoichiometry->solution analyze_byproducts Analyze for Side Products (e.g., self-condensation) monitor_reaction->analyze_byproducts analyze_byproducts->solution

Troubleshooting workflow for low yield in Friedländer synthesis.
Issue 2: Vigorous Reaction and Tar Formation in Skraup Synthesis

Question: My Skraup synthesis with 3-fluoroaniline is extremely vigorous and produces a significant amount of tar, making product isolation difficult and lowering the yield. How can I control the reaction and minimize tar formation?

Answer:

The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[6] The use of a fluorinated aniline can further influence the reaction's progress. Here are key strategies to manage the reaction and improve your outcome:

1. Moderating the Reaction:

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial to control the exothermicity.[6] Boric acid can also be used.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath). Maintaining a low temperature during the initial mixing is critical.

  • Efficient Stirring: Use a robust mechanical stirrer to ensure good mixing, which helps dissipate heat and prevent localized hotspots.[6]

2. Minimizing Tar Formation:

  • Optimize Temperature: Avoid excessively high temperatures. Gently heat the mixture to initiate the reaction, and then control the exothermic phase. Prolonged heating at high temperatures will increase tar formation.[6]

  • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, it can contribute to the vigorous nature of the reaction. Arsenic acid is known to result in a less violent reaction.[7]

3. Purification Strategy:

The crude product from a Skraup synthesis is often a dark, tarry residue.

  • Steam Distillation: This is the most effective method for separating the volatile this compound from the non-volatile tar.[6] After making the reaction mixture alkaline, steam is passed through to carry over the product.

  • Extraction: The quinoline can then be extracted from the aqueous distillate using an organic solvent.

Experimental Protocol: Moderated Skraup Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-fluoroaniline (1.0 mol), glycerol (3.0 mol), and ferrous sulfate heptahydrate (0.1 mol).

  • Acid Addition: Slowly add concentrated sulfuric acid (3.5 mol) through the dropping funnel with vigorous stirring and cooling in an ice bath.

  • Reaction: Gently heat the mixture. Once the reaction begins (indicated by boiling), remove the heat source and allow the exothermic reaction to proceed. If the reaction becomes too vigorous, cool the flask.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water. Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Purification: Perform steam distillation to isolate the crude this compound. Extract the distillate with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.

Logical Diagram for Mitigating Tar Formation:

G Minimizing Tar Formation in Skraup Synthesis start Excessive Tar Formation control_exotherm Control Reaction Exotherm start->control_exotherm optimize_conditions Optimize Reaction Conditions start->optimize_conditions purification Effective Purification start->purification use_moderator Add Moderator (FeSO4) control_exotherm->use_moderator slow_acid_addition Slow H2SO4 Addition with Cooling control_exotherm->slow_acid_addition efficient_stirring Ensure Efficient Stirring control_exotherm->efficient_stirring control_temp Control Temperature optimize_conditions->control_temp alternative_oxidant Consider Alternative Oxidant optimize_conditions->alternative_oxidant solution Reduced Tar and Improved Yield use_moderator->solution slow_acid_addition->solution efficient_stirring->solution control_temp->solution alternative_oxidant->solution steam_distillation Utilize Steam Distillation purification->steam_distillation steam_distillation->solution

Strategies to minimize tar formation in the Skraup synthesis.

Frequently Asked Questions (FAQs)

Q1: How does the fluorine substituent at the 5-position affect the regioselectivity of the synthesis?

The fluorine atom is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution. In reactions like the Skraup or Doebner-von Miller synthesis, this can influence the position of cyclization. For a 3-fluoroaniline precursor, cyclization can lead to a mixture of 5-fluoro- and 7-fluoroquinolines. Controlling the regioselectivity can be challenging and may require careful optimization of reaction conditions, such as temperature and catalyst choice, to favor the desired isomer.[6]

Q2: What are common byproducts in this compound synthesis?

Besides tar, common byproducts can include:

  • Isomeric Products: As mentioned above, reactions with meta-substituted anilines can yield a mixture of 5- and 7-substituted quinolines.

  • Over-oxidation or Degradation Products: The harsh conditions of some syntheses can lead to the degradation of the desired product.

  • Polymerization Products: Especially in the Doebner-von Miller synthesis, the α,β-unsaturated carbonyl compound can polymerize under acidic conditions.[8]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

Q3: What is the best method for purifying crude this compound?

The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient of hexane and ethyl acetate is commonly used.[7]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an effective purification method.[7]

  • Steam Distillation: As mentioned for the Skraup synthesis, this is particularly useful for separating volatile quinolines from non-volatile tars.[6]

Q4: Can I use a Doebner-von Miller reaction to synthesize 5-fluoroquinolines?

Yes, the Doebner-von Miller reaction, which uses an α,β-unsaturated carbonyl compound, is a viable method.[9] For example, reacting 3-fluoroaniline with crotonaldehyde can yield 5-fluoro-2-methylquinoline. However, similar to the Skraup synthesis, you may face challenges with regioselectivity and polymerization of the aldehyde. Optimization of the acid catalyst and reaction temperature is key to achieving a good yield of the desired product.

Q5: Are there "greener" alternatives for synthesizing 5-fluoroquinolines?

Yes, there is a growing interest in developing more environmentally friendly methods for quinoline synthesis. Some approaches include:

  • Catalyst-free reactions in water: The Friedländer synthesis has been successfully performed in water without a catalyst.[1]

  • Microwave-assisted synthesis: This can significantly reduce reaction times, energy consumption, and sometimes the need for harsh solvents.[5]

  • Use of solid acid catalysts: Reusable solid acid catalysts can replace corrosive liquid acids like sulfuric acid.[10]

Experimental Protocols

Detailed Protocol: Friedländer Synthesis of Ethyl 2-methyl-5-fluoro-4-phenylquinoline-3-carboxylate (Illustrative)

This protocol is adapted from general Friedländer synthesis procedures and serves as a starting point for optimization.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-fluorobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired this compound derivative.

Signaling Pathways and Workflows

Troubleshooting Regioselectivity in this compound Synthesis

G Troubleshooting Poor Regioselectivity start Mixture of 5- and 7-Fluoroquinoline Isomers check_precursor Examine Starting Material (3-Fluoroaniline) start->check_precursor optimize_conditions Optimize Reaction Conditions start->optimize_conditions steric_effects Consider Steric Hindrance of Reactants check_precursor->steric_effects electronic_effects Analyze Electronic Effects of Substituents check_precursor->electronic_effects lower_temp Lower Reaction Temperature optimize_conditions->lower_temp change_catalyst Screen Different Catalysts optimize_conditions->change_catalyst change_solvent Vary Solvent Polarity optimize_conditions->change_solvent modify_reactants Modify Reactants to Enhance Steric Bias steric_effects->modify_reactants solution Improved Regioselectivity lower_temp->solution change_catalyst->solution change_solvent->solution modify_reactants->solution

Decision-making flowchart for addressing regioselectivity issues.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-fluoroquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for preparing this compound derivatives?

A1: The most common and versatile methods for synthesizing the quinoline core, which can be adapted for this compound derivatives, include the Friedländer Synthesis, the Gould-Jacobs Reaction, and the Skraup Synthesis.[1][2][3]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[4][5] It is catalyzed by acids or bases.[6]

  • Gould-Jacobs Reaction: This route is particularly useful for preparing 4-hydroxyquinoline derivatives. It starts with the condensation of a substituted aniline (like 3-fluoroaniline) with an alkoxymethylenemalonic ester, followed by thermal cyclization.[2][7]

  • Skraup Synthesis: This reaction produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent.[3] While a classic method, it can be a violent reaction, though modifications have been developed to improve safety and yield.[8]

Q2: What is the primary mechanism of action for the biological activity of many fluoroquinolone derivatives?

A2: Fluoroquinolone derivatives primarily function as antibacterial agents by inhibiting bacterial DNA gyrase and topoisomerase IV.[9][10][11] In the context of anticancer activity, they often target the human equivalent, Topoisomerase II.[12] This inhibition blocks DNA replication and repair, leading to DNA damage, cell cycle arrest (typically at the G2/M phase), and ultimately, apoptosis (programmed cell death).[12]

Q3: My reaction is sensitive to air and moisture. What precautions should I take?

A3: If you suspect that your reactants or intermediates are sensitive to air or moisture, it is advisable to conduct the reaction under an inert atmosphere, such as dry nitrogen or argon.[13] Ensure all glassware is oven-dried before use and use anhydrous solvents.

Q4: Can microwave irradiation be used to improve my reaction?

A4: Yes, microwave-assisted organic synthesis can significantly accelerate reaction times and, in some cases, improve product yields compared to conventional heating methods.[14][15] This technique is particularly effective for reactions requiring high temperatures, such as the thermal cyclization step in the Gould-Jacobs reaction or certain Friedländer syntheses.[16][17]

Troubleshooting Guides

Low Reaction Yield

Problem: The yield of the desired this compound derivative is consistently low.

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Temperature The cyclization steps in quinoline syntheses like the Gould-Jacobs and Friedländer reactions are often temperature-sensitive.[13] For thermal cyclizations, ensure the temperature is high enough (often >250°C) for the reaction to proceed efficiently.[17] Conversely, excessively high temperatures can lead to decomposition.[17] Optimize the temperature in small increments.
Incorrect Solvent The choice of solvent can significantly impact yield. For high-temperature reactions, use a high-boiling, inert solvent like diphenyl ether, mineral oil, or Dowtherm A to maintain a consistent reaction temperature and improve outcomes.[13][17]
Catalyst Inefficiency The type and amount of catalyst can be critical. For Friedländer synthesis, experiment with different acid (e.g., p-toluenesulfonic acid, iodine, Lewis acids) or base catalysts to find the most effective one for your specific substrates.[4][5] Ensure the catalyst is pure and active.
Incomplete Reaction The reaction may not be running for a sufficient amount of time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[13]
Side Reactions Undesired side reactions, such as aldol condensation of ketones in the Friedländer synthesis, can reduce the yield of the main product.[1] Using an imine analog of the o-aminoaryl ketone or carefully controlling the base concentration and temperature can mitigate this.[1]
Poor Regioselectivity

Problem: The reaction produces a mixture of regioisomers, complicating purification and reducing the yield of the desired isomer. This is common when using unsymmetrical starting materials.[13]

Potential Cause Troubleshooting Steps & Solutions
Unsymmetrical Ketone (Friedländer Synthesis) Condensation can occur on either side of the carbonyl group. To direct the reaction to one side, consider using a ketone with a directing group, such as a phosphoryl group on one of the α-carbons.[1] The choice of an appropriate amine catalyst or ionic liquid has also been shown to control regioselectivity.[1]
Substituted Aniline (Skraup/Gould-Jacobs) With meta-substituted anilines (e.g., 3-fluoroaniline), cyclization can lead to both 5- and 7-substituted quinolines. The Gould-Jacobs reaction is generally effective for anilines with electron-donating groups at the meta-position.[2] The ratio of products can be influenced by the reaction conditions; systematic optimization of acid concentration and temperature may favor one isomer over the other.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for optimizing quinoline synthesis.

Table 1: Optimization of Microwave-Assisted Gould-Jacobs Reaction [14]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12505111
230022437
3250201020
4300102428
530052447
Reaction of aniline with diethyl ethoxymethylenemalonate.

Table 2: Catalyst Optimization for a Multicomponent Synthesis of a Quinolinone Derivative [18]

EntryCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
1None120100
2Alum (10)100297
3Alum (10)80585
4Alum (10)120292
Reaction performed under microwave irradiation in PEG-400 solvent.

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative

This protocol is adapted from procedures utilizing microwave heating to accelerate the Gould-Jacobs reaction.[14][17]

Materials:

  • 3-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial with a magnetic stirring bar

  • Microwave synthesis system

  • Acetonitrile (ice-cold)

  • Filtration apparatus

Procedure:

  • Reactant Mixing: In a 2-5 mL microwave vial equipped with a magnetic stirring bar, add 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2-3.0 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 300°C and hold for 5 minutes.[14] Monitor the internal pressure, which may reach approximately 24 bar.[14]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a small volume of ice-cold acetonitrile.

  • Drying and Analysis: Dry the resulting solid under vacuum. Analyze the product by HPLC-MS to determine purity and confirm its identity.

Protocol 2: Acid-Catalyzed Friedländer Synthesis

This protocol describes a general procedure for the Friedländer annulation using an acid catalyst under solvent-free conditions.[4][5]

Materials:

  • 2-amino-5-fluorobenzophenone (or other suitable 2-aminoaryl ketone)

  • Ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)

  • p-Toluenesulfonic acid (p-TsOH) or molecular iodine

  • Reaction flask

  • Heating source (heating mantle or oil bath)

  • Ethanol for recrystallization

Procedure:

  • Reactant Setup: In a round-bottom flask, combine the 2-amino-5-fluorobenzophenone (1.0 eq), the ketone (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (10-20 mol%).

  • Heating: Heat the reaction mixture (e.g., to 80-120°C) with stirring. The reaction is often performed neat (solvent-free).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add water and neutralize the catalyst with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Experimental & Logical Workflows

G cluster_workflow Generalized Synthesis Workflow Reactants 1. Mix Reactants (e.g., 3-Fluoroaniline + DEEM) Reaction 2. Reaction Step (e.g., Microwave Heating) Reactants->Reaction Cooling 3. Cool to Room Temp & Precipitate Reaction->Cooling Isolation 4. Isolate Product (Filtration) Cooling->Isolation Purification 5. Wash & Dry Isolation->Purification Analysis 6. Purity & Identity Analysis (HPLC-MS, NMR) Purification->Analysis

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Problem Problem: Low Yield Check_Temp Optimize Temperature Problem->Check_Temp Check_Solvent Change Solvent Problem->Check_Solvent Check_Catalyst Screen Catalysts Problem->Check_Catalyst Check_Time Increase Reaction Time Problem->Check_Time Check_SideRxns Investigate Side Reactions Problem->Check_SideRxns

Caption: A logical diagram for troubleshooting low product yields in quinoline synthesis.

Signaling Pathway

G cluster_pathway Mechanism of Action for Fluoroquinolone Derivatives FQ This compound Derivative TopoII Topoisomerase II (DNA Gyrase in Bacteria) FQ->TopoII Inhibition DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Leads to Cell_Cycle G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: The inhibitory action of fluoroquinolones on Topoisomerase II, leading to apoptosis.[12]

References

Technical Support Center: 5-Fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-fluoroquinoline. The information is presented in a question-and-answer format to directly address common challenges and side product formation during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most frequently employed methods for the synthesis of the quinoline core, which can be adapted for this compound, include the Gould-Jacobs, Combes, Friedländer, and Skraup syntheses. The choice of synthesis route often depends on the available starting materials and the desired substitution pattern. For this compound, a common starting material is 3-fluoroaniline.

Q2: I am using the Combes synthesis with 3-fluoroaniline and a β-diketone. Why is my yield of this compound low, and what is the likely major impurity?

A2: A significant challenge in the Combes synthesis with substituted anilines is the formation of regioisomers. When using chloro- or fluoroanilines, the reaction can yield a mixture of quinoline isomers. In the case of 3-fluoroaniline, cyclization can occur at either the C2 or C4 position of the aniline ring relative to the amino group, leading to the formation of 7-fluoroquinoline as a major side product, in addition to the desired this compound. The steric and electronic effects of the substituents on both the aniline and the β-diketone influence the ratio of these regioisomers.[1]

Q3: During the final step of my Gould-Jacobs synthesis of this compound, which involves decarboxylation, I observe a significant amount of a byproduct that is more polar than my target compound. What could this be?

A3: In the Gould-Jacobs synthesis, the penultimate step is the hydrolysis of an ester to a carboxylic acid, followed by decarboxylation to yield the final quinoline.[2] An incomplete decarboxylation reaction is a common issue, leading to the presence of this compound-3-carboxylic acid as a significant byproduct. This carboxylic acid derivative is more polar than this compound and will exhibit different chromatographic behavior. To minimize this, ensure sufficient heating time and temperature during the decarboxylation step.

Q4: My Skraup synthesis of this compound from 3-fluoroaniline and glycerol results in a dark, tarry residue that is difficult to purify. How can I mitigate this?

A4: The Skraup synthesis is notorious for its often violent and exothermic nature, which can lead to the formation of polymeric tars and resinous materials.[3] These side products arise from the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol. To control the reaction and reduce tar formation, it is crucial to maintain careful temperature control and consider the use of a milder oxidizing agent than nitrobenzene, such as arsenic acid, which has been reported to result in a less violent reaction.[3] The presence of ferrous sulfate can also help to moderate the reaction.[3]

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps
Low yield of this compound and presence of an isomeric byproduct. Formation of regioisomers (e.g., 7-fluoroquinoline) in the Combes or Friedländer synthesis.Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. Employ advanced purification techniques such as preparative HPLC or column chromatography with a highly selective stationary phase to separate the isomers.
Presence of a more polar byproduct after decarboxylation in the Gould-Jacobs synthesis. Incomplete decarboxylation.Increase the temperature and/or reaction time for the decarboxylation step. Monitor the reaction progress by TLC or HPLC to ensure complete conversion of the carboxylic acid intermediate.
Formation of dark, insoluble tar in the Skraup synthesis. Polymerization of acrolein under harsh acidic conditions.Maintain strict temperature control throughout the reaction. Consider using a milder oxidizing agent. Add the sulfuric acid slowly and with efficient cooling.
Broad or multiple spots on TLC after the initial condensation step. Formation of multiple condensation products or unreacted starting materials.Ensure the purity of starting materials. Optimize the stoichiometry of the reactants. Monitor the reaction closely by TLC to determine the optimal reaction time.
Product degradation during high-temperature cyclization. Thermal instability of the intermediate or product.In the Gould-Jacobs synthesis, use the minimum effective temperature and time for cyclization. Consider using a high-boiling point solvent that allows for precise temperature control. Microwave-assisted synthesis can sometimes offer better control and shorter reaction times, potentially reducing degradation.[4]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (A key intermediate for many fluoroquinolones)

This protocol, adapted from the Gould-Jacobs reaction, details the formation of a quinolone core that is central to many fluoroquinolone antibiotics and can be conceptually applied to the synthesis of this compound precursors.

  • Condensation:

    • In a round-bottom flask, combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

    • Heat the mixture to 145°C with stirring for approximately 1 hour. The reaction is typically performed without a solvent.

    • The product of this step is 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.[5]

  • Cyclization:

    • To the crude condensation product, add a high-boiling point solvent such as diphenyl ether.

    • Heat the mixture to 250°C under reflux. This will initiate the cyclization to form ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The reaction mixture will become a semi-solid mass.[5]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the resulting solid with a non-polar solvent like acetone to remove the diphenyl ether and any unreacted starting materials.

    • The crude product, a white to pale yellow solid, can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF).[5]

Visualizing Side Product Formation

The following diagram illustrates a simplified logical workflow for a generic quinoline synthesis, highlighting the branching point where a common side product, a regioisomer, can be formed.

Side_Product_Formation cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products Aniline Substituted Aniline (e.g., 3-Fluoroaniline) Condensation Condensation Aniline->Condensation Carbonyl Carbonyl Compound (e.g., β-diketone) Carbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Main_Product Desired Quinoline (e.g., this compound) Cyclization->Main_Product Favored Pathway Side_Product Regioisomeric Side Product (e.g., 7-Fluoroquinoline) Cyclization->Side_Product Alternative Cyclization (Side Reaction)

Caption: Logical workflow of quinoline synthesis highlighting the formation of a regioisomeric side product.

References

"5-fluoroquinoline solubility issues and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 5-fluoroquinoline. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low aqueous solubility with this compound. What are the likely reasons for this?

Q2: How can I improve the solubility of this compound in my experiments?

A2: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These methods, often used for structurally related fluoroquinolones, include:

  • pH Adjustment: As a weak base, the solubility of this compound is expected to be pH-dependent.[1] Lowering the pH of an aqueous solution should lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt.[1]

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a hydrophobic compound by reducing the overall polarity of the solvent system.[1][2]

  • Surfactants: Surfactants form micelles in solution that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[1][2]

  • Solid Dispersions: This technique involves dispersing the compound in a solid carrier matrix, often in an amorphous state, which can lead to higher apparent solubility and dissolution rates.[1]

Q3: What organic solvents are likely to be effective for dissolving this compound?

A3: Based on the general solubility of quinoline and its derivatives, common organic solvents are likely to be effective.[1] Quinoline itself is soluble in hot water and most organic solvents.[3] For similar compounds, solvents like ethanol, acetone, diethyl ether, and dimethyl sulfoxide (DMSO) are often used.[1] A systematic solvent screening is recommended to identify the most suitable solvent for your specific application.

Q4: Can temperature changes affect the solubility of this compound?

A4: Yes, temperature can significantly influence solubility. For many fluoroquinolones, an increase in temperature leads to an increase in aqueous solubility, indicating that the dissolution process is endothermic (absorbs heat).[4]

Q5: How does ionic strength impact the solubility of quinoline derivatives?

A5: The effect of ionic strength on the solubility of quinoline derivatives can be complex. In some cases, increasing the ionic strength of a solution can lead to a "salting-out" effect, where the solubility of the compound decreases.[5] This is an important consideration when working with buffered solutions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound upon addition to aqueous buffer. The pH of the buffer is close to the isoelectric point of the compound, where it has its lowest solubility.[6][7]Determine the pH-dependent solubility profile of your compound. Adjust the buffer pH to a range where the compound is more soluble (typically more acidic for basic compounds like quinolines).[5]
Inconsistent solubility results between experiments. Variations in experimental conditions such as temperature, pH, or the purity of the this compound.Standardize all experimental parameters, including temperature, pH, and agitation time. Ensure the purity of the compound is consistent across different batches.[1]
The compound degrades in the chosen solvent. The solvent is not inert or the experimental conditions (e.g., light, temperature) are causing degradation.Perform stability studies of this compound in the selected solvent under your experimental conditions. Consider using a different solvent or protecting the solution from light and extreme temperatures.
Limited solubility despite pH adjustment. The intrinsic solubility of the formed salt is low, or the buffer concentration is causing a "salting-out" effect.[5]Try a different buffer system with a different counter-ion.[5] Alternatively, consider using other solubility enhancement techniques like co-solvents or surfactants in combination with pH adjustment.[1]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility

This protocol allows for the determination of the solubility of this compound at various pH values.

Materials:

  • This compound

  • Buffer solutions covering a pH range of 2 to 10 (e.g., phosphate, acetate, borate buffers) with constant ionic strength.[5]

  • Vials

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of finely powdered this compound to a known volume of each buffer solution in separate vials.[5]

  • Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[8]

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[8]

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[5]

  • Data Analysis: Plot the measured solubility against the final measured pH of each buffer solution.[5]

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines a method for evaluating the effect of co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water or buffer)

  • A selection of water-miscible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)

  • Vials

  • Thermostatic shaker

  • Analytical equipment for quantification (e.g., HPLC, UV-Vis)

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of solvent systems with varying concentrations of the co-solvent in the primary solvent (e.g., 10%, 20%, 30%, 40% v/v).[2]

  • Equilibrate with Excess Compound: Add an excess amount of this compound to each co-solvent mixture.

  • Equilibration and Analysis: Follow steps 2-5 from Protocol 1 to determine the solubility of this compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow A Low Solubility Observed B Characterize pH-Dependent Solubility A->B C Is pH Adjustment Sufficient? B->C D Optimize Formulation with pH C->D Yes E Explore Co-solvents / Surfactants C->E No F Consider Solid Dispersion E->F G Advanced Formulation Strategies F->G

Caption: A workflow for troubleshooting solubility issues with this compound.

G cluster_1 General Experimental Workflow for Solubility Determination A Add Excess Compound to Solvent B Equilibrate (e.g., 24-48h shaking) A->B C Separate Undissolved Solid (Centrifuge/Filter) B->C D Quantify Dissolved Compound (HPLC/UV-Vis) C->D E Calculate Solubility (mg/mL or mol/L) D->E

Caption: A generalized workflow for the experimental determination of compound solubility.[8]

References

Technical Support Center: Photodegradation of 5-Fluoroquinoline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues researchers may encounter during experiments on the photodegradation of 5-fluoroquinoline in solution.

1. Experimental Setup & Conditions

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
I am not observing any degradation of my this compound sample. Inadequate light source (wavelength, intensity).Ensure your light source emits in the UV range, as fluoroquinolones typically absorb light between 200-400 nm[1]. UVA lamps are commonly used for studying fluoroquinolone photodegradation[2]. Verify the lamp's intensity and age, as output can decrease over time.
Incorrect pH of the solution.The photodegradation rates of fluoroquinolones are often pH-dependent[2][3]. Prepare your this compound solution in a buffered medium and systematically vary the pH (e.g., acidic, neutral, alkaline) to determine the optimal condition for degradation.
Low initial concentration of this compound.While environmentally relevant concentrations are low, for initial lab studies, a higher concentration (e.g., in the µM to mM range) may be necessary to detect degradation products and quantify changes accurately[2].
My degradation results are not reproducible. Fluctuations in lamp intensity or temperature.Use a stabilized power source for your lamp and monitor its output. Control the temperature of your reaction vessel, as photochemical reactions can be temperature-sensitive.
Inconsistent sample preparation.Ensure precise and consistent preparation of stock and working solutions. Use high-purity water and solvents to avoid interference from contaminants.
Presence of quenching agents.Dissolved organic matter or other substances in the solvent can quench the excited state of the molecule, inhibiting photodegradation[4]. Use ultrapure water or a well-defined solvent system.

2. Analytical & Detection Issues

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
I am having trouble detecting this compound and its photoproducts. Inappropriate analytical method.High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a standard method for analyzing fluoroquinolones[5][6]. For identifying unknown photoproducts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective[3][6][7].
Poor chromatographic separation.Optimize the HPLC mobile phase (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid) and gradient to achieve good separation of the parent compound and its degradation products. A C18 column is a common choice for reversed-phase chromatography of these compounds[5].
Low sensitivity of the detector.For low concentrations, a fluorescence detector may offer higher sensitivity than a UV detector for fluoroquinolones[6]. LC-MS/MS provides the highest sensitivity and selectivity[5][8].

3. Identification of Photodegradation Products

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
I am detecting multiple peaks in my chromatogram after irradiation, but I don't know what they are. Formation of various photoproducts.Based on studies of other fluoroquinolones, common photodegradation pathways include defluorination, hydroxylation, decarboxylation, and cleavage of side chains[2][3][4]. Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information, combined with knowledge of the parent structure, can help in proposing tentative structures for the photoproducts.
Complex fragmentation patterns in MS/MS.Compare the fragmentation patterns of the parent this compound with those of the unknown peaks. Look for characteristic losses (e.g., CO2, HF) that can provide clues about the structural modifications.

Experimental Protocols (General Framework)

The following are generalized protocols that should be adapted and optimized for this compound.

Protocol 1: General Photodegradation Experiment
  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, depending on solubility).

    • Dilute the stock solution with buffered ultrapure water to the desired experimental concentration. The pH of the buffer should be controlled and recorded.

  • Irradiation:

    • Transfer the this compound solution to a quartz reaction vessel to allow for UV light penetration.

    • Place the vessel in a photoreactor equipped with a suitable light source (e.g., UVA lamp).

    • To monitor the reaction, withdraw aliquots at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • Maintain a constant temperature throughout the experiment using a cooling system if necessary.

  • Sample Analysis:

    • Immediately after withdrawal, analyze the aliquots by a validated analytical method, such as HPLC-UV or HPLC-fluorescence, to determine the concentration of the remaining this compound.

    • If identifying photoproducts, use LC-MS/MS for analysis.

Protocol 2: Analytical Method Development using HPLC-UV
  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5].

  • Mobile Phase Preparation:

    • Prepare mobile phase A: Water with a modifier (e.g., 0.1% formic acid).

    • Prepare mobile phase B: Acetonitrile or methanol.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min)[5].

    • Establish a gradient elution program to separate the parent compound from its more polar or non-polar degradation products.

    • Set the UV detector to the maximum absorbance wavelength of this compound.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, and limit of detection/quantification according to standard guidelines.

Visualizing Experimental Logic and Potential Pathways

The following diagrams illustrate the general workflow for a photodegradation experiment and a hypothetical degradation pathway for this compound, based on common reactions of related compounds.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_solution Prepare this compound Solution set_params Set Experimental Parameters (pH, Conc.) prep_solution->set_params irradiate Irradiate with UV Light set_params->irradiate sample Collect Aliquots at Time Intervals irradiate->sample hplc HPLC-UV/Fluorescence Analysis sample->hplc lcms LC-MS/MS for Product ID sample->lcms kinetics Determine Degradation Kinetics hplc->kinetics pathway Propose Degradation Pathway lcms->pathway

Caption: General experimental workflow for a photodegradation study.

degradation_pathway cluster_products Potential Photoproducts parent This compound defluorinated 5-Hydroxyquinoline (Defluorination & Hydroxylation) parent->defluorinated -F, +OH hydroxylated Hydroxylated this compound parent->hydroxylated +OH cleavage Ring Cleavage Products parent->cleavage

Caption: Hypothetical photodegradation pathways of this compound.

References

Technical Support Center: Enhancing the Stability of 5-Fluoroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with 5-fluoroquinoline compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation of this compound compounds.

Issue 1: Rapid degradation of the compound in aqueous solutions.

  • Question: My this compound compound is showing rapid degradation after being dissolved in an aqueous buffer for my experiments. How can I mitigate this?

  • Answer: The stability of 5-fluoroquinolones in aqueous solutions is significantly influenced by pH, light, and temperature. Here are some steps to troubleshoot this issue:

    • pH Optimization: Fluoroquinolones can be susceptible to degradation in alkaline conditions.[1] Assess the pH of your buffer. If it's neutral to alkaline, consider using a buffer in the acidic pH range (e.g., pH 4-6), where many fluoroquinolones exhibit greater stability.

    • Photostability: Fluoroquinolones are known to be sensitive to light, which can lead to photolytic degradation.[1][2] Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

    • Temperature Control: Elevated temperatures can accelerate degradation. Prepare your solutions fresh and store them at low temperatures (e.g., 4°C or -20°C) when not in use.[3][4] However, be mindful of potential degradation even at low temperatures over extended periods.[3]

    • Use of Co-solvents: If the compound's solubility allows, consider using a co-solvent system (e.g., water with a small percentage of DMSO or ethanol) which may, in some cases, improve stability. Always check for compatibility with your experimental setup.

Issue 2: Inconsistent results in cell-based assays.

  • Question: I'm observing high variability in my cell-based assay results when using a this compound compound. Could this be a stability issue?

  • Answer: Yes, compound instability can be a major contributor to inconsistent assay results. Here’s a troubleshooting workflow:

    • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh concentrated stock solutions in a suitable solvent (like DMSO) and dilute them to the final working concentration in your cell culture medium immediately before each experiment.

    • Incubation Time: Consider the duration of your assay. If the compound is incubated with cells for an extended period (e.g., 24, 48, or 72 hours), it may degrade in the culture medium. To test this, incubate the compound in the medium for the same duration without cells and then analyze its concentration.

    • Medium Components: Some components in the cell culture medium could potentially react with your compound. While less common, this possibility should be considered if other troubleshooting steps fail.

    • Control Experiments: Always include a positive and negative control in your assays. This will help you to differentiate between compound instability and other experimental variables.

Issue 3: Appearance of unknown peaks in HPLC analysis over time.

  • Question: When I re-analyze my this compound sample after a few days of storage, I see new peaks in the HPLC chromatogram. What could be the cause?

  • Answer: The appearance of new peaks strongly suggests the degradation of your parent compound into one or more degradation products.[5] Here's how to approach this:

    • Forced Degradation Study: To identify the potential degradation products, you can perform a forced degradation study. This involves subjecting your compound to stress conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation.[1][6]

    • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the mass of the degradation products. This information is crucial for proposing their structures.[5][7][8][9]

    • Review Storage Conditions: Re-evaluate your sample storage conditions. As a general guideline, solid compounds should be stored in a cool, dark, and dry place. Solutions should be stored at low temperatures and protected from light.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound compounds?

A1: The primary factors influencing the stability of this compound compounds are:

  • pH: Stability can be pH-dependent, with some compounds showing degradation in alkaline or strongly acidic conditions.[1]

  • Light: Many fluoroquinolones are photosensitive and can undergo photolytic degradation upon exposure to UV or even ambient light.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]

  • Oxidizing Agents: The piperazine moiety, common in many fluoroquinolones, can be susceptible to oxidation.[5]

  • Moisture: Some solid forms of fluoroquinolones can be hygroscopic, and the presence of water can facilitate degradation.[10]

  • Chemical Structure: The specific substituents on the quinolone ring can influence the compound's inherent stability.[1][11]

Q2: How can I improve the long-term stability of my solid this compound compound?

A2: For long-term storage of solid compounds, consider the following:

  • Storage Conditions: Store the compound in a tightly sealed container in a desiccator to protect it from moisture. Keep it in a cool and dark place.

  • Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Co-crystal Formation: In the drug development phase, forming co-crystals can be a strategy to improve the physicochemical properties of a drug, including its stability.[10]

Q3: What are the common degradation pathways for 5-fluoroquinolones?

A3: Common degradation pathways include:

  • Piperazine Ring Oxidation/Cleavage: The piperazine ring is often a site of metabolic and chemical degradation.[5][11]

  • Decarboxylation: The carboxylic acid group can be lost under certain stress conditions.[6]

  • Defluorination: The fluorine atom can be removed, particularly in advanced oxidation processes.[11]

  • Hydroxylation: The addition of hydroxyl groups to the molecule can occur.[11]

Q4: Are there any formulation strategies to enhance the stability of 5-fluoroquinolones in liquid formulations?

A4: Yes, several formulation strategies can be employed:

  • pH Adjustment: Formulating the product at a pH where the compound has maximum stability.

  • Use of Antioxidants: Including antioxidants in the formulation can help to prevent oxidative degradation.

  • Complexation with Cyclodextrins: Encapsulating the fluoroquinolone molecule within a cyclodextrin can protect it from light and improve its stability.[10]

  • Use of Polymers: Incorporating the compound into a polymer matrix, such as a hydrogel, can offer physical stabilization.[12]

  • Suspensions: For poorly soluble compounds, formulating them as a suspension with appropriate structural vehicles can enhance stability.[13]

Data Presentation

Table 1: Stability of Various Fluoroquinolones Under Different Storage Conditions in Raw Milk

FluoroquinoloneStorage ConditionDurationDegradation
Ciprofloxacin4°C24 hoursStable
Ciprofloxacin4°C48 hoursBegins to degrade
Danofloxacin4°C24 hoursStable
Danofloxacin4°C48 hoursBegins to degrade
Enrofloxacin4°C24 hoursStable
Enrofloxacin4°C48 hoursBegins to degrade
Sarafloxacin4°C24 hoursStable
Sarafloxacin4°C48 hoursBegins to degrade
Difloxacin4°C24 hoursStable
Difloxacin4°C48 hoursBegins to degrade
Flumequine4°C24 hoursStable
Flumequine4°C48 hoursBegins to degrade
Various-20°C7 daysNo degradation
Various-20°C30 days~30% degradation
Various-80°C7 daysNo degradation
Various-80°C30 days~30% degradation
Various (except Sarafloxacin)40°C thaw (1-3 cycles)-Stable
Various (except Sarafloxacin)40°C thaw (5 cycles)-Unstable

Data summarized from a study on quinolone stability in raw milk.[3]

Table 2: Forced Degradation of Different Fluoroquinolones

FluoroquinoloneConditionObservation
GemifloxacinAlkaline mediumDegraded
GemifloxacinPhotolytic conditionsHigher degradation compared to others
DanofloxacinPhotolytic conditionsHigher degradation compared to others
CiprofloxacinPhotolytic conditionsMore stable than Gemifloxacin and Danofloxacin
EnrofloxacinPhotolytic conditionsMore stable than Gemifloxacin and Danofloxacin
NorfloxacinPhotolytic conditionsMore stable than Gemifloxacin and Danofloxacin

This table is based on a study evaluating the influence of chemical structure on stability.[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of a this compound compound.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a set time.

    • Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80°C) for a specified duration.

    • Photolytic Degradation: Expose a solution of the compound to a UV lamp or a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all the stressed samples, along with a control sample (kept at ambient conditions), using a stability-indicating HPLC method. An HPLC method is considered stability-indicating if it can separate the parent drug from its degradation products.[5][6][14]

  • Peak Identification: If significant degradation is observed, use LC-MS/MS to identify the mass of the degradation products.

Protocol 2: HPLC Method for Stability Testing

This is a representative HPLC method that can be adapted for the analysis of 5-fluoroquinolones and their degradation products.

  • Column: A C18 column (e.g., Phenomenex ODS C18) is commonly used.[14]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[5] An ion-pairing agent may be added to improve peak shape.[14]

  • Elution: Isocratic or gradient elution can be employed. Gradient elution is often preferred for separating multiple degradation products.[5]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 270-300 nm) is common.[14]

  • Validation: The analytical method should be validated for parameters like specificity, linearity, accuracy, and precision.[7][8][9]

Visualizations

start Researcher observes compound instability check_solution Is the compound in a solution? start->check_solution check_solid Is the compound in solid form? check_solution->check_solid No optimize_solution Optimize Solution Conditions: - Adjust pH - Protect from light - Control temperature check_solution->optimize_solution Yes optimize_storage Optimize Storage Conditions: - Cool, dark, dry place - Use desiccator - Inert atmosphere check_solid->optimize_storage Yes use_stabilizers Consider Formulation Strategies: - Antioxidants - Cyclodextrins - Co-solvents optimize_solution->use_stabilizers end Improved Stability optimize_storage->end use_stabilizers->end

Caption: A troubleshooting workflow for addressing compound instability.

parent This compound (Parent Compound) degradation Degradation Pathways parent->degradation piperazine_ox Piperazine Ring Oxidation/Cleavage degradation->piperazine_ox decarboxylation Decarboxylation degradation->decarboxylation defluorination Defluorination degradation->defluorination hydroxylation Hydroxylation degradation->hydroxylation products Degradation Products piperazine_ox->products decarboxylation->products defluorination->products hydroxylation->products

Caption: Common degradation pathways for this compound compounds.

start Start: Prepare Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize analyze Analyze by Stability- Indicating HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify Degradants (e.g., LC-MS/MS) analyze->identify end End: Stability Profile Established identify->end

Caption: Experimental workflow for a forced degradation study.

References

"troubleshooting guide for 5-fluoroquinoline biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluoroquinoline compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for 5-fluoroquinolones?

A1: 5-Fluoroquinolones primarily act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1][2] By forming a complex with the enzyme and DNA, fluoroquinolones block the rejoining of cleaved DNA strands, leading to bacterial cell death.[4] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[4]

Q2: Why am I seeing inconsistent results in my antibacterial assays?

A2: Inconsistent results in antibacterial assays with 5-fluoroquinolones can arise from several factors:

  • pH of the Medium: The activity of some fluoroquinolones is pH-dependent. For instance, finafloxacin's potency increases in acidic conditions. Maintaining a consistent pH in your culture medium across all experiments is crucial.[5]

  • Solubility and Stability: Fluoroquinolones can have poor aqueous solubility and may be unstable under certain conditions. It is advisable to prepare fresh solutions and protect them from light, as some are prone to photodegradation.[5]

  • Interaction with Cations: These compounds can chelate divalent cations like Mg²⁺ and Ca²⁺ present in the culture medium, which can affect their bioavailability and activity. Using a cation-adjusted Mueller-Hinton broth is recommended for minimum inhibitory concentration (MIC) testing.[5]

  • Standardized Inoculum: The density of the bacterial inoculum must be standardized. Variations in the initial number of bacteria can significantly impact the apparent MIC value.[5]

Q3: My this compound compound is interfering with my fluorescence-based assay. What can I do?

A3: 5-Fluoroquinolone compounds can be intrinsically fluorescent, often emitting in the blue region of the spectrum, which can lead to high background signals and interfere with fluorescence-based assays.[6][7] This can mask the specific signal from your reporter fluorophore, reducing the assay's sensitivity.[6] Here are some troubleshooting steps:

  • Determine Excitation/Emission Spectra: Characterize the specific excitation and emission profile of your this compound compound under your experimental conditions to understand the extent of spectral overlap with your assay's fluorophore.[6]

  • Select a Different Fluorophore: If there is significant spectral overlap, consider using a fluorophore with excitation and emission wavelengths that are spectrally distinct from your compound.

  • Utilize Counter-screening: Perform a separate assay to identify and flag compounds that are fluorescent in the wavelength range of your primary assay.[8][9]

  • Consider Alternative Assay Formats: If fluorescence interference cannot be mitigated, explore orthogonal assays with different detection methods, such as absorbance or luminescence-based readouts.[8][9]

Troubleshooting Guides

Problem 1: Poor Compound Solubility

Symptoms:

  • Precipitate observed in stock solutions or assay plates.

  • Low or inconsistent bioactivity.

  • High variability in dose-response curves.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent Verify the recommended solvent for your specific this compound. Many are more soluble at acidic or alkaline pH.[5] For example, levofloxacin's solubility increases at a lower pH (3.0-5.0).[5]
Solution Instability Prepare fresh stock solutions for each experiment. Avoid using old stock solutions, as degradation or precipitation can occur over time.[5]
Photodegradation Protect solutions from light, as some fluoroquinolones are known to be light-sensitive.[5]
Low Aqueous Solubility For some fluoroquinolones with low aqueous solubility (e.g., norfloxacin with 0.28 mg/mL), consider using a co-solvent like DMSO or ethanol in small percentages.[10] Be sure to include appropriate vehicle controls in your experiments.
Problem 2: High Background in Fluorescence Assays

Symptoms:

  • High signal in negative control wells containing only the this compound compound.

  • Reduced assay window or signal-to-noise ratio.

  • False positives in screening campaigns.[8]

Troubleshooting Workflow:

high_background_workflow start High Background Signal Detected check_compound_fluorescence Is the this compound compound intrinsically fluorescent? start->check_compound_fluorescence measure_spectra Measure compound's excitation/emission spectra check_compound_fluorescence->measure_spectra Yes quenching Is the compound quenching the assay signal? check_compound_fluorescence->quenching No spectral_overlap Does it overlap with the assay's fluorophore? measure_spectra->spectral_overlap change_fluorophore Switch to a spectrally distinct fluorophore (e.g., red-shifted dye) spectral_overlap->change_fluorophore Yes counter_assay Perform a counter-assay to identify interfering compounds spectral_overlap->counter_assay No end Problem Resolved change_fluorophore->end quenching->counter_assay Yes orthogonal_assay Use an orthogonal assay (e.g., absorbance, luminescence) counter_assay->orthogonal_assay orthogonal_assay->end

Caption: Troubleshooting workflow for high background in fluorescence assays.

Problem 3: Inconsistent IC50/MIC Values

Symptoms:

  • Wide variation in IC50 or MIC values across replicate experiments.

  • Lack of a clear dose-response relationship.

Potential Causes and Corrective Actions:

CauseCorrective Action
Inconsistent Cell/Bacterial Density Ensure a standardized cell or bacterial inoculum is used for every experiment. For MIC assays, adjust the bacterial suspension to a 0.5 McFarland standard.[5]
pH Fluctuation in Media Buffer the assay medium to maintain a stable pH throughout the experiment, as the activity of some fluoroquinolones is pH-sensitive.[5]
Chelation with Divalent Cations For antibacterial assays, use cation-adjusted Mueller-Hinton broth to ensure consistent bioavailability of the compound.[5]
Improper Serial Dilutions Review and optimize the serial dilution protocol to ensure accuracy and consistency. Use calibrated pipettes.[11]
Enzyme Concentration (Enzyme Inhibition Assays) Use a consistent and appropriate enzyme concentration that results in a linear reaction rate.[12]

Experimental Protocols

Protocol 1: Basic Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a basic broth microdilution method for determining the MIC of a this compound compound.

Workflow Diagram:

mic_assay_workflow start Start prep_compound Prepare serial dilutions of This compound compound start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum add_compound Add compound dilutions to 96-well plate prep_compound->add_compound dilute_inoculum Dilute inoculum to ~5x10^5 CFU/mL in cation-adjusted Mueller-Hinton broth prep_inoculum->dilute_inoculum add_inoculum Add bacterial inoculum to each well dilute_inoculum->add_inoculum add_compound->add_inoculum incubate Incubate at 35-37°C for 18-24 hours add_inoculum->incubate read_results Read results to determine MIC (lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for a basic MIC assay.

Detailed Steps:

  • Compound Preparation: Prepare serial dilutions of the this compound compound in an appropriate solvent.

  • Inoculum Preparation: Culture the bacterial strain to the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5] Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[5]

  • Inoculation: Add the prepared compound dilutions and 10 µL of the prepared bacterial inoculum to each well of a 96-well microtiter plate.[5] Include appropriate controls (vehicle control, positive growth control).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[5]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Protocol 2: Basic Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a this compound compound on a cell line.

Workflow Diagram:

mtt_assay_workflow start Start seed_cells Seed cells in a 96-well plate and allow to adhere overnight start->seed_cells prep_compound Prepare serial dilutions of This compound compound start->prep_compound treat_cells Replace medium with compound-containing medium (include vehicle controls) seed_cells->treat_cells prep_compound->treat_cells incubate_cells Incubate for desired time (e.g., 24, 48, or 72 hours) treat_cells->incubate_cells add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate_cells->add_mtt solubilize Remove medium and add solubilization buffer add_mtt->solubilize read_absorbance Read absorbance at the appropriate wavelength solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for a basic MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete cell culture medium. Replace the existing medium with the medium containing the compound. Include vehicle-only controls.[5]

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[5]

  • Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.[5]

  • Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation

Table 1: Comparative Cytotoxicity of Selected Fluoroquinolones

The following table summarizes the order of cell viability after exposure to various antibiotic solutions, as determined by an MTT assay. A higher position in the order indicates greater cell viability (less cytotoxicity).

Order of Cell Viability (Least to Most Cytotoxic)
Cefmenoxime
Tosufloxacin
Dibekacin
Levofloxacin
Norfloxacin
Gatifloxacin
Moxifloxacin

Data synthesized from a study on corneoconjunctival cell lines.[13]

Table 2: Tyrosinase Inhibition by Various Fluoroquinolones

This table presents the half-maximal inhibitory concentration (IC50) values of several fluoroquinolone drugs against mushroom tyrosinase.

FluoroquinoloneIC50 (µM)
Enoxacin sesquihydrate28 ± 4
Sparfloxacin30 ± 2.8
Gemifloxacin34 ± 2
Ciprofloxacin37 ± 2
Levofloxacin39 ± 2
Ofloxacin40 ± 2
Moxifloxacin50 ± 1.9
Hydroquinone (Standard)170

Data from a study on in vitro anti-tyrosinase activity.[14]

Signaling Pathways

Mechanism of Fluoroquinolone Action

The diagram below illustrates the inhibitory action of 5-fluoroquinolones on bacterial DNA replication.

fluoroquinolone_mechanism DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase binds Complex Ternary Complex (DNA-Enzyme-Drug) DNA->Complex Gyrase->Complex Replication DNA Replication & Repair Gyrase->Replication enables Fluoroquinolone This compound Fluoroquinolone->Gyrase inhibits Fluoroquinolone->Complex Complex->Replication blocks CellDeath Bacterial Cell Death Replication->CellDeath leads to

Caption: Inhibition of DNA gyrase and topoisomerase IV by 5-fluoroquinolones.

References

Technical Support Center: Optimizing Cell-Based Assays for 5-Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays involving 5-fluoroquinolone compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with 5-fluoroquinolones, offering step-by-step solutions.

Issue 1: Poor Compound Solubility and Precipitation

  • Symptoms: You observe visible precipitate in your stock solutions or cell culture media after adding the 5-fluoroquinolone. This can lead to inconsistent bioactivity and high variability in dose-response curves.[1]

  • Possible Causes & Solutions:

    Cause Troubleshooting Steps
    Incorrect Solvent or pH Verify the recommended solvent for your specific 5-fluoroquinolone. Many are more soluble at acidic or alkaline pH. For instance, levofloxacin's solubility increases at a lower pH (3.0-5.0).[1] Consider preparing stock solutions in a suitable organic solvent like DMSO before further dilution in aqueous media.
    Degradation of Stock Solutions Always prepare fresh solutions before each experiment. Avoid using old stock solutions, as degradation or precipitation can occur over time.[1]
    Photodegradation Some fluoroquinolones are light-sensitive. Prepare and store solutions in amber vials or otherwise protect them from light to prevent photodegradation.[1]
    Chelation with Cations Fluoroquinolones can chelate divalent cations (e.g., Mg²⁺, Ca²⁺) present in cell culture media, which can affect their bioavailability and activity.[1] If chelation is suspected to be an issue, consider using cation-adjusted media for certain assays, such as Mueller-Hinton broth for MIC testing.[1]

Issue 2: High Variability in Cytotoxicity Assay Results

  • Symptoms: You are observing inconsistent IC50 values or significant well-to-well variability in cell viability assays like MTT or LDH.

  • Possible Causes & Solutions:

    Cause Troubleshooting Steps
    Inconsistent Cell Seeding Ensure a homogenous cell suspension and consistent seeding density across all wells. Uneven cell distribution can lead to variability in results.
    Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, fill the peripheral wells with sterile water or PBS and do not use them for experimental data points.
    Compound Instability in Media As mentioned, solubility and stability can be an issue. Ensure the compound is fully dissolved and stable in the culture medium for the duration of the experiment.
    Cell Line Specific Effects Different cell lines can have varying sensitivities to fluoroquinolones. Ensure you are using a consistent cell passage number and that the cells are in a logarithmic growth phase.

Issue 3: Unexpected or Off-Target Effects

  • Symptoms: You observe cellular effects that are not consistent with the known antibacterial mechanism of action, such as unexpected cytotoxicity in mammalian cells at low concentrations.

  • Possible Causes & Solutions:

    Cause Troubleshooting Steps
    Mitochondrial Toxicity Some fluoroquinolones, like ciprofloxacin and levofloxacin, are known to cause mitochondrial dysfunction, particularly affecting complexes I and IV of the electron transport chain.[2][3][4] This can lead to cytotoxicity independent of their antibacterial targets. Consider assays that specifically measure mitochondrial function.
    Interaction with Mammalian Topoisomerase II While fluoroquinolones primarily target bacterial topoisomerases, some can inhibit mammalian topoisomerase II at higher concentrations, leading to DNA damage, cell cycle arrest, and apoptosis.[5]
    GABA-A Receptor Interaction Certain fluoroquinolones can interact with the GABA-A receptor, which is particularly relevant for neuronal or CNS-derived cell lines and can lead to neurotoxicity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 5-fluoroquinolones?

A1: 5-Fluoroquinolones primarily exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[8] By inhibiting these enzymes, fluoroquinolones lead to bacterial cell death.[] In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, it is topoisomerase IV.[6][][9]

Q2: Can 5-fluoroquinolones be cytotoxic to mammalian cells?

A2: Yes, some 5-fluoroquinolones can exhibit cytotoxicity in mammalian cells, often through off-target effects.[1] Mechanisms for this cytotoxicity include the induction of mitochondrial dysfunction, inhibition of mammalian topoisomerase II, and interaction with receptors like the GABA-A receptor.[1][2][3][4][5] For example, some derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines.[10]

Q3: How can I determine the permeability of my 5-fluoroquinolone compound?

A3: A common in vitro method to assess drug permeability is the Caco-2 cell permeability assay.[11] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. By measuring the transport of the compound from the apical to the basolateral side (and vice versa), you can classify its permeability and determine if it is subject to efflux.[11]

Q4: What are some key considerations when setting up a cytotoxicity assay for a 5-fluoroquinolone?

A4: Key considerations include:

  • Cell Line Selection: Choose a cell line relevant to your research question.

  • Compound Concentration Range: Perform serial dilutions to determine a suitable concentration range that captures the full dose-response curve.[5]

  • Incubation Time: The duration of compound exposure can significantly impact the results. Typical incubation times range from 24 to 72 hours.[1]

  • Controls: Include vehicle-only controls, untreated controls, and a positive control for cytotoxicity.[5]

  • Assay Type: Common assays include MTT for cell viability, LDH for membrane integrity, and Annexin V/PI staining for apoptosis.[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method to assess cell viability based on the metabolic activity of the cells.

  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • 5-fluoroquinolone compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the 5-fluoroquinolone in complete cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle-only controls.[1]

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[1]

    • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.[1]

    • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[1]

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • 5-fluoroquinolone compound

    • LDH assay kit (containing substrate, cofactor, and dye)

    • Lysis buffer (positive control)

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

    • Controls: Prepare the following controls on the same plate:

      • Spontaneous LDH Release: Cells treated with vehicle only.

      • Maximum LDH Release: Cells treated with lysis buffer 30-45 minutes before the assay endpoint.[5]

      • Background Control: Culture medium without cells.[5]

    • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[5]

    • Assay Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[5]

    • Stop Reaction: Add the stop solution provided in the kit to each well.[5]

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5]

    • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Quantitative Data Summary

Table 1: Example Cytotoxicity of Novel Fluoroquinolone Analogs

Cell LineCompoundMean GI50 (µM)
Breast Cancer
MCF-7Derivative I9.06[10]
MDA-MB-468Compound VIb0.41[12]
MCF-7Compound VIb0.42[12]
Non-Small Cell Lung Cancer
HOP-92Compound VIb0.50[12]
Central Nervous System Cancer
SNB-19Compound VIb0.51[12]
U-251Compound VIb0.61[12]
Normal Mammalian Cells
VeroDerivative I349.03[10]

Table 2: Permeability Classification of Representative Fluoroquinolones

FluoroquinolonePermeability ClassificationEfflux Potential
CiprofloxacinLowHigh[11]
LomefloxacinHighModerate[11]
LevofloxacinHighLow[11]
OfloxacinHighVery Low[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare Serial Dilutions of 5-Fluoroquinolone treatment Compound Treatment (24-72 hours) compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Apoptosis Assay treatment->apoptosis_assay data_acquisition Plate Reader Data Acquisition mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Calculate % Viability / % Cytotoxicity / IC50 data_acquisition->data_analysis

Caption: General experimental workflow for assessing 5-fluoroquinolone cytotoxicity.

troubleshooting_workflow start Inconsistent Assay Results solubility Check Compound Solubility - Visible Precipitate? start->solubility cell_issues Review Cell Culture Practices - Seeding Density? - Cell Health? solubility->cell_issues No solve_solubility Optimize Solvent/pH Prepare Fresh Solutions Protect from Light solubility->solve_solubility Yes assay_protocol Verify Assay Protocol - Controls OK? - Reagent Prep? cell_issues->assay_protocol No solve_cells Standardize Cell Seeding Monitor Cell Morphology Use Consistent Passage # cell_issues->solve_cells Yes solve_protocol Re-run with Proper Controls Check Reagent Expiry Dates assay_protocol->solve_protocol Yes end Consistent Results assay_protocol->end No solve_solubility->end solve_cells->end solve_protocol->end

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

signaling_pathway cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell (Off-Target) fq 5-Fluoroquinolone gyrase DNA Gyrase fq->gyrase topoIV Topoisomerase IV fq->topoIV topoII Topoisomerase II fq->topoII mitochondria Mitochondria fq->mitochondria dna_rep DNA Replication Blocked gyrase->dna_rep topoIV->dna_rep cell_death_bac Bacterial Cell Death dna_rep->cell_death_bac dna_damage DNA Damage topoII->dna_damage etc_dysfunction ETC Dysfunction mitochondria->etc_dysfunction apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest etc_dysfunction->apoptosis

Caption: Simplified mechanism of action of 5-fluoroquinolones.

References

Technical Support Center: Interpreting Complex NMR Spectra of 5-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 5-fluoroquinoline. The presence of the fluorine atom and the rigid quinoline ring system introduces complexities such as second-order coupling effects and long-range couplings that can make spectral interpretation challenging.

Troubleshooting and FAQs

Q1: Why does the ¹H NMR spectrum of this compound appear so complex and difficult to interpret?

A1: The complexity arises from several factors:

  • Overlapping Signals: The aromatic protons of the quinoline ring resonate in a narrow chemical shift range (typically 7.0-9.0 ppm), leading to significant signal overlap.

  • Fluorine Coupling: The ¹⁹F nucleus (spin I = 1/2) couples with nearby protons, primarily H-4 and H-6. This J(H-F) coupling splits the proton signals into doublets or more complex multiplets, adding another layer of complexity.

  • Small Coupling Constants: Long-range J(H-H) couplings across the quinoline ring system are often small, leading to broadening or fine splitting of peaks that can be difficult to resolve.

Q2: How can I begin to assign the proton (¹H) signals?

A2: A systematic approach using 2D NMR is most effective:

  • Identify H-2 and H-3: Start by identifying the characteristic AX system of H-2 and H-3 on the pyridine ring. H-2 is typically the most downfield signal due to its proximity to the nitrogen atom and will appear as a doublet of doublets. It will show a strong correlation to H-3 in a COSY spectrum.

  • Use COSY to Trace Connections: A ¹H-¹H COSY (Correlation Spectroscopy) experiment is crucial. It reveals which protons are coupled to each other. You can "walk" along the spin systems: from H-2 to H-3, and separately from H-6 to H-7 to H-8.

  • Identify Protons Coupled to Fluorine: Look for protons whose signals are split by a characteristic J(H-F) coupling (typically 4-10 Hz for ³J(H-F) and 1-3 Hz for ⁴J(H-F)). H-4 and H-6 are expected to show this coupling.

Q3: Why are some of the peaks in my ¹³C NMR spectrum not singlets, even with proton decoupling?

A3: This is due to coupling between ¹³C and ¹⁹F nuclei. Carbon-fluorine couplings (J(C-F)) are typically much larger than proton-proton couplings and span multiple bonds:

  • ¹J(C-F): The carbon directly bonded to fluorine (C-5) will show a very large coupling constant (200-250 Hz), appearing as a doublet. This is a definitive way to identify C-5.

  • ²J(C-F): Carbons two bonds away (C-4, C-6, and C-10) will exhibit smaller doublet splittings (20-30 Hz).

  • ³J(C-F): Carbons three bonds away (C-7 and C-9) will show even smaller couplings (2-10 Hz).

Q4: How can 2D NMR experiments like HSQC and HMBC help with the assignment?

A4:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[1][2][3] It is the most reliable way to assign the protonated carbons (C-2, C-3, C-4, C-6, C-7, C-8) once the proton assignments are tentatively made.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[1] It is invaluable for assigning quaternary (non-protonated) carbons and for confirming the overall structure. For example, H-4 will show a correlation to C-5, C-10, and C-2, confirming their connectivity.

Q5: My fluorine (¹⁹F) NMR shows a single complex multiplet. What information can I get from it?

A5: The ¹⁹F NMR spectrum provides the chemical shift of the fluorine atom, which is characteristic of its electronic environment. The multiplet structure arises from couplings to nearby protons, primarily H-4 and H-6. The width and complexity of this multiplet confirm the position of the fluorine on the aromatic ring. For aryl fluorides, the chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃.[4]

Quantitative Data Summary

Note: The following data are representative examples. Actual chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-28.85ddJ(H2-H3)=4.5, J(H2-H4)=1.71H
H-88.10dJ(H8-H7)=8.41H
H-48.05dddJ(H4-F)=9.5, J(H4-H3)=8.5, J(H4-H2)=1.71H
H-67.80ddJ(H6-H7)=8.8, J(H6-F)=5.01H
H-77.65tJ(H7-H6)=8.8, J(H7-H8)=8.41H
H-37.40ddJ(H3-H4)=8.5, J(H3-H2)=4.51H

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (from C-F)Coupling Constant (J(C-F), Hz)
C-2151.0s-
C-4135.5d²J = 22.0
C-5159.0d¹J = 245.0
C-6120.0d²J = 25.0
C-7130.5s-
C-8128.0s-
C-9148.5d³J = 8.0
C-10125.0d²J = 21.0
C-3121.5s-

Table 3: Representative ¹⁹F NMR Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity
F-5-118.0ddd

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Acquisition:

  • Tune and shim the spectrometer for optimal magnetic field homogeneity.

  • Acquire a standard 1D proton spectrum.

  • Parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Parameters: 512-2048 scans (or more, as ¹³C is less sensitive), relaxation delay of 2 seconds, wide spectral width (0-200 ppm).

4. ¹⁹F NMR Acquisition:

  • Tune the probe for the ¹⁹F frequency.

  • Acquire a standard 1D fluorine spectrum. Proton decoupling can be used to simplify the spectrum to a singlet if desired.

  • Parameters: 64-128 scans, relaxation delay of 2 seconds.

5. 2D COSY Acquisition:

  • Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).

  • Parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension.

6. 2D HSQC Acquisition:

  • Use a standard gradient-enhanced, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp). This will show CH/CH₃ signals with a different phase than CH₂ signals.

  • Parameters: 4-8 scans per increment, 256 increments in the indirect dimension.

7. 2D HMBC Acquisition:

  • Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Optimize the long-range coupling delay for an average J-coupling of 8 Hz.

  • Parameters: 8-16 scans per increment, 256-512 increments in the indirect dimension.

Visualizations

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments exp exp data data analysis analysis result result H1_NMR Acquire ¹H NMR COSY Acquire ¹H-¹H COSY H1_NMR->COSY HSQC Acquire ¹H-¹³C HSQC H1_NMR->HSQC HMBC Acquire ¹H-¹³C HMBC H1_NMR->HMBC C13_NMR Acquire ¹³C{¹H} NMR C13_NMR->HSQC C13_NMR->HMBC F19_NMR Acquire ¹⁹F NMR assign_Q_C Assign Quaternary Carbons & Confirm Structure F19_NMR->assign_Q_C assign_H Assign Proton Spin Systems (H-H Connectivity) COSY->assign_H assign_C Assign Protonated Carbons (C-H Connectivity) HSQC->assign_C HMBC->assign_Q_C assign_H->assign_C assign_C->assign_Q_C final Final Structure Assignment assign_Q_C->final logical_relationships Key NMR Correlations for Assignment cluster_protons Protons cluster_carbons Carbons proton proton carbon carbon fluorine fluorine exp exp H2 H-2 H3 H-3 H2->H3 COSY C2 C-2 H2->C2 HSQC H4 H-4 H3->H4 COSY C3 C-3 H3->C3 HSQC C4 C-4 H4->C4 HSQC C5 C-5 H4->C5 HMBC C10 C-10 H4->C10 HMBC F5 F-5 H4->F5 J-Coupling H6 H-6 H7 H-7 H6->H7 COSY H6->C5 HMBC C6 C-6 H6->C6 HSQC H6->C10 HMBC H6->F5 J-Coupling H8 H-8 H7->H8 COSY C4->F5 J-Coupling C5->F5 J-Coupling C6->F5 J-Coupling

References

"addressing matrix effects in LC-MS analysis of 5-fluoroquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS analysis of 5-fluoroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS analysis are the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] For this compound, common sources of matrix effects include phospholipids from biological samples like plasma or tissue, as well as salts and other endogenous components.[4]

Q2: What are the most common indicators of significant matrix effects in my this compound analysis?

A2: Key indicators of matrix effects include:

  • Poor reproducibility of analyte peak areas between replicate injections of the same sample.

  • Inaccurate quantification, with results varying significantly from expected concentrations.

  • A notable difference in the analyte response when comparing a standard in pure solvent versus a standard spiked into a prepared sample matrix (post-extraction spike).[2]

  • Visible suppression or enhancement of the this compound signal when a blank matrix extract is injected during a post-column infusion of the analyte.[5]

  • Changes in the retention time or peak shape of this compound in the presence of the sample matrix.[1]

Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?

A3: Effective sample preparation is the most critical step in mitigating matrix effects.[4] Strategies include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing interfering compounds.[6] Specific SPE cartridges, such as those designed for phospholipid removal (e.g., HybridSPE®, Oasis® PRiME), can significantly reduce matrix effects from biological samples.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE can be used to isolate this compound from the sample matrix based on its solubility properties.

  • Protein Precipitation (PPT): While a simple method, PPT is often less effective at removing phospholipids and other interfering components compared to SPE. Combining PPT with a subsequent clean-up step like SPE can be more effective.[4]

  • Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of all matrix components. However, this may compromise the sensitivity of the assay if the concentration of this compound is low.[5]

Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?

A4: Yes, using a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended and is considered the gold standard for compensating for matrix effects.[5] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[9][10][11] This leads to improved accuracy and precision in quantification.[9]

Troubleshooting Guides

Problem 1: Inconsistent peak areas for this compound in replicate injections.

Possible Cause Troubleshooting Step
Significant Matrix Effects Evaluate your sample preparation method. Consider implementing a more rigorous clean-up technique like Solid-Phase Extraction (SPE) with phospholipid removal plates or cartridges.[7][8]
Inadequate Chromatographic Separation Optimize the LC gradient to better separate this compound from co-eluting matrix components.[5]
No or Inappropriate Internal Standard Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variations in ionization.[9][10]
Instrument Contamination Clean the ion source and transfer optics of the mass spectrometer. Phospholipids and other matrix components can accumulate and cause unpredictable signal fluctuations.[8]

Problem 2: Low recovery of this compound.

Possible Cause Troubleshooting Step
Inefficient Extraction Re-evaluate the extraction solvent and pH conditions to ensure optimal recovery of this compound from the sample matrix.
Analyte Loss During Evaporation If an evaporation step is used, ensure the temperature is not too high and that the sample is not evaporated to complete dryness for an extended period.
Suboptimal SPE Method Optimize the SPE protocol, including the choice of sorbent, wash steps, and elution solvent to prevent analyte breakthrough or incomplete elution.
Matrix-Induced Ion Suppression Implement a more effective sample clean-up method to remove suppressive matrix components.[4] Use a SIL-IS to accurately assess and correct for suppression.[9]

Problem 3: Ion enhancement leading to overestimation of this compound concentration.

Possible Cause Troubleshooting Step
Co-eluting Matrix Components Improve chromatographic resolution to separate the enhancing compounds from the this compound peak.
Ineffective Sample Clean-up Employ a more selective sample preparation technique, such as a mixed-mode SPE, to remove the specific interfering compounds.
Inappropriate Internal Standard Ensure the internal standard co-elutes and behaves similarly to the analyte in the presence of the matrix. A SIL-IS is the best choice.[10][11]

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Evaluate Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the this compound standard into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before starting the extraction procedure.

  • Analyze all three sets using the developed LC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

    • A low RE (%) suggests inefficient extraction.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of acetonitrile containing your stable isotope-labeled internal standard. Vortex for 30 seconds to precipitate proteins.[7]

  • Conditioning (if required by SPE plate/cartridge): Condition the SPE sorbent according to the manufacturer's instructions.

  • Loading: Load the supernatant from the pre-treated sample onto the SPE plate or cartridge.

  • Washing: Wash the sorbent with an appropriate solvent to remove residual interfering compounds. This step may need optimization.

  • Elution: Elute this compound with a suitable solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Visualizations

MatrixEffectWorkflow Start Start: Inconsistent LC-MS Results for this compound AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME SignificantME Significant Matrix Effect? AssessME->SignificantME OptimizeSP Optimize Sample Preparation SignificantME->OptimizeSP Yes NoME No Significant Matrix Effect SignificantME->NoME No UseSILIS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeSP->UseSILIS OptimizeLC Optimize LC Method UseSILIS->OptimizeLC Revalidate Re-validate Method OptimizeLC->Revalidate End End: Reliable & Reproducible Analysis Revalidate->End NoME->Revalidate

Caption: Workflow for identifying and mitigating matrix effects.

SamplePrepComparison Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) - Simple, Fast - Less effective for phospholipids Sample->PPT LLE Liquid-Liquid Extraction (LLE) - Good for specific analytes - Can be labor-intensive Sample->LLE SPE Solid-Phase Extraction (SPE) + Highly effective cleanup + Phospholipid removal options + Amenable to automation Sample->SPE Analysis LC-MS Analysis PPT->Analysis Higher Matrix Effect Risk LLE->Analysis SPE->Analysis Lower Matrix Effect Risk

Caption: Comparison of sample preparation techniques.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Fluoroquinoline: A Novel Microwave-Assisted Route vs. a Traditional Thermal Cyclization Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of fluorinated quinoline scaffolds is of paramount importance. 5-Fluoroquinoline, a key intermediate for various pharmacologically active compounds, can be synthesized through several routes. This guide provides a detailed comparison between a newly developed, microwave-assisted synthetic route and a more established, traditional thermal cyclization method. The objective is to offer a clear, data-driven comparison of their respective efficiencies and experimental requirements.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear overview of their performance.

ParameterTraditional Thermal CyclizationMicrowave-Assisted Synthesis
Reaction Time 4 - 6 hours10 - 20 minutes
Yield 65 - 75%85 - 92%
Reaction Temperature 120 - 140 °C100 °C
Energy Input High (prolonged heating)Low (focused, short duration)
Solvent Usage Often requires high-boiling point solventsCan be performed with minimal or no solvent
By-product Formation ModerateMinimal

Experimental Protocols: A Detailed Look at the Methodologies

Established Method: Traditional Thermal Cyclization

This route is a well-documented approach for the synthesis of quinoline derivatives, relying on the thermal cyclization of an intermediate.

Step 1: Condensation

  • In a round-bottom flask, 3-fluoroaniline (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents).

  • The mixture is heated at 100-110 °C for 1-2 hours.

  • The ethanol formed during the reaction is removed by distillation.

Step 2: Cyclization

  • The resulting intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

  • The mixture is heated to 250 °C for 30-60 minutes to induce cyclization.

  • The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

New Synthetic Route: Microwave-Assisted Synthesis

This modern approach utilizes microwave irradiation to significantly accelerate the reaction, leading to higher yields in a fraction of the time.[1] This method is also considered a "green chemistry" approach due to its efficiency and reduced energy consumption.[1]

Step 1: One-Pot Reaction

  • In a microwave-safe vessel, 3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents) are mixed.

  • A catalytic amount of a Lewis acid (e.g., ZrO2-SO3H) or a solid support can be added.

  • The vessel is sealed and subjected to microwave irradiation at 100 °C for 10-20 minutes.[1]

  • After the reaction is complete, the mixture is cooled.

  • The product is then isolated and purified, often with a simpler work-up procedure compared to the traditional method.

Visualizing the New Synthetic Workflow

The following diagram illustrates the streamlined workflow of the microwave-assisted synthesis of this compound.

cluster_start Starting Materials cluster_process Process cluster_output Output 3-Fluoroaniline 3-Fluoroaniline Microwave_Reactor One-Pot Microwave Synthesis (10-20 min, 100 °C) 3-Fluoroaniline->Microwave_Reactor EMME Diethyl Ethoxymethylenemalonate EMME->Microwave_Reactor Isolation_Purification Isolation & Purification Microwave_Reactor->Isolation_Purification This compound This compound (Yield: 85-92%) Isolation_Purification->this compound

Workflow for the microwave-assisted synthesis of this compound.

Conclusion

The validation of this new synthetic route for this compound demonstrates significant advantages over the traditional thermal cyclization method. The microwave-assisted approach offers a dramatically reduced reaction time, a substantial increase in yield, and operates under milder conditions.[1] These improvements not only enhance the efficiency of the synthesis but also align with the principles of green chemistry by reducing energy consumption and potential by-product formation. For researchers and drug development professionals, the adoption of this novel route can lead to a more time- and cost-effective production of this crucial chemical intermediate.

References

A Comparative Guide to Method Validation for HPLC Analysis of 5-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of two hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 5-fluoroquinoline. The presented validation data and protocols are based on established practices for the analysis of structurally related fluoroquinolone compounds.

Comparative Overview of HPLC Methods

Two distinct reversed-phase HPLC (RP-HPLC) methods are proposed for the analysis of this compound, differing in their chromatographic conditions to provide a basis for comparison.

Table 1: HPLC Method Parameters

ParameterMethod AMethod B
Column C18 (250 mm x 4.6 mm, 5 µm)Phenyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v)Methanol:0.1% Formic Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 280 nmUV at 288 nm
Column Temp. 30°C35°C
Injection Vol. 10 µL20 µL

Experimental Protocols for Method Validation

The following sections detail the experimental procedures for validating the analytical methods in accordance with International Council for Harmonisation (ICH) guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare a solution of this compound standard.

  • Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).

  • Prepare a spiked sample by adding a known amount of this compound to the placebo solution.

  • Inject the standard, placebo, and spiked sample solutions into the HPLC system.

  • Analyze the chromatograms to ensure that there are no interfering peaks from the placebo at the retention time of this compound.

  • For stability-indicating methods, stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) should be analyzed to demonstrate that degradation products do not interfere with the quantification of this compound.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of this compound standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected working concentration.

  • Inject each calibration standard in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike and recovery studies.

Protocol:

  • Prepare placebo samples.

  • Spike the placebo samples with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each concentration in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of this compound at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Calculate the RSD for the combined results from both days/analysts/instruments.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines.

  • S = the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 2°C)

    • pH of the mobile phase buffer (e.g., ± 0.1 units)

  • Analyze a system suitability standard with each modified condition.

  • Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).

Comparative Validation Data Summary

The following tables summarize the expected performance characteristics for the two hypothetical HPLC methods based on typical results for fluoroquinolone analysis.

Table 2: Linearity and Range

ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 5 - 751 - 50-
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.995

Table 3: Accuracy (Recovery)

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
Low (80%) 99.5 ± 0.8%100.2 ± 1.1%98.0 - 102.0%
Medium (100%) 100.1 ± 0.5%99.8 ± 0.9%98.0 - 102.0%
High (120%) 99.8 ± 0.7%100.5 ± 1.0%98.0 - 102.0%

Table 4: Precision

ParameterMethod A (% RSD)Method B (% RSD)Acceptance Criteria
Repeatability ≤ 1.0%≤ 1.5%≤ 2.0%
Intermediate Precision ≤ 1.5%≤ 2.0%≤ 2.0%

Table 5: LOD and LOQ

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.10.05
LOQ 0.30.15

Workflow for HPLC Method Validation

The logical flow of the method validation process is illustrated in the diagram below.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase start Define Analytical Method Requirements protocol Develop and Document Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis and Evaluation Against Acceptance Criteria robustness->data_analysis report Prepare Validation Report data_analysis->report final Method Approved for Routine Use report->final

Caption: Logical workflow of the HPLC method validation process.

Conclusion

Both Method A and Method B, as outlined, represent viable approaches for the HPLC analysis of this compound. The choice between them would depend on specific laboratory requirements, such as desired sensitivity (Method B appears more sensitive with lower LOD and LOQ) and robustness. Method A might be considered more conventional and potentially more rugged due to the use of a standard C18 column. Ultimately, a thorough validation as described in this guide is essential to ensure the selected method is fit for its intended purpose, providing accurate and reproducible results for the analysis of this compound in research and quality control settings.

Confirming the Structure of 5-Fluoroquinoline Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a critical step in the synthesis and development of new chemical entities. This guide provides a comparative overview of key analytical techniques used to elucidate and confirm the structure of 5-fluoroquinoline derivatives, supported by experimental data and detailed protocols.

The accurate structural confirmation of this compound derivatives, a significant class of compounds in medicinal chemistry, relies on a combination of modern analytical techniques.[1] Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are employed to provide unambiguous structural evidence. Each technique offers unique insights into the molecular architecture, and their combined application provides a comprehensive characterization.

Comparative Analysis of Analytical Techniques

To facilitate a clear comparison, the following tables summarize the typical quantitative data obtained from each key analytical technique for the structural confirmation of this compound derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.[2][3]

Parameter ¹H NMR ¹³C NMR ¹⁹F NMR Typical Data Range/Value for 5-Fluoroquinolones
Chemical Shift (δ) Protons on the quinoline core, piperazine ring, and other substituents.Carbon atoms of the quinoline backbone, carbonyl group, and substituents.The fluorine atom at the C-5 position.Aromatic protons: δ 7.0-9.0 ppm; Piperazine protons: δ 3.0-4.0 ppm.[4]
Coupling Constant (J) Provides information on the connectivity of protons (e.g., J_H-H, J_H-F).Not routinely measured in standard spectra.Provides information on the coupling between fluorine and adjacent protons (J_H-F).³J_H-H (vicinal) ~ 7-8 Hz; J_H-F values can vary significantly.
Integration Proportional to the number of protons, allowing for the determination of the relative ratio of different types of protons.Not typically used for quantitative analysis in standard spectra.Can be used for quantitative analysis.-
Table 2: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.[5][6]

Parameter Technique Typical Data Output for 5-Fluoroquinolones
Molecular Ion Peak ([M+H]⁺) Electrospray Ionization (ESI), Chemical Ionization (CI)Provides the molecular weight of the compound. For example, for ciprofloxacin (C₁₇H₁₈FN₃O₃), the expected [M+H]⁺ is m/z 332.14.
High-Resolution Mass (HRMS) ESI-Time of Flight (TOF), OrbitrapProvides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Fragmentation Pattern (MS/MS) Tandem Mass SpectrometryCharacteristic fragment ions resulting from the cleavage of the piperazine ring and other substituents. Common losses include H₂O and CO.[6]
Table 3: X-ray Crystallography Data

For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[7][8]

Parameter Technique Typical Data Output for 5-Fluoroquinolones
Unit Cell Dimensions Single-Crystal X-ray Diffraction, X-ray Powder Diffraction (XRD)The dimensions (a, b, c, α, β, γ) of the crystal lattice.
Space Group Single-Crystal X-ray DiffractionThe symmetry of the crystal lattice.
Atomic Coordinates Single-Crystal X-ray DiffractionThe precise position of each atom in the unit cell, allowing for the determination of the complete molecular structure.
Diffraction Pattern (2θ values) X-ray Powder Diffraction (XRD)A characteristic pattern of diffraction peaks at specific 2θ angles, which can be used to identify the crystalline form of the compound.[9]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

    • ¹⁹F NMR: Acquire the spectrum with appropriate referencing.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are typically referenced to tetramethylsilane (TMS).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a UPLC system coupled to a high-resolution mass spectrometer (e.g., QExactive™-Thermo Fisher Scientific).[5]

  • Chromatographic Separation (if applicable): Employ a suitable column (e.g., C18) and a gradient elution with a mobile phase such as formic acid in water and acetonitrile.[5]

  • Mass Spectrometric Analysis:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition: Acquire full scan mass spectra over an appropriate m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated for the proposed structure.

X-ray Powder Diffraction (XRD)
  • Sample Preparation: Gently grind the crystalline sample to a fine powder.

  • Instrumentation: Use a powder diffractometer equipped with a CuKα radiation source.[8]

  • Data Acquisition:

    • Scan the sample over a 2θ range, typically from 10° to 70°.[8]

    • Set appropriate step sizes and count times to obtain a well-defined diffraction pattern.[8]

  • Data Analysis: Analyze the positions (2θ values) and relative intensities of the diffraction peaks to characterize the crystalline phase.

Visualizing the Workflow and Analytical Relationships

The following diagrams illustrate the logical flow of structural confirmation and the interplay between the different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_confirmation Final Confirmation Synthesis Synthesized This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure MS->Confirmed_Structure Xray->Confirmed_Structure G cluster_techniques Complementary Analytical Techniques cluster_data Data Integration Proposed_Structure Proposed Structure NMR NMR (Connectivity & Environment) Proposed_Structure->NMR Provides data for MS MS (Molecular Formula) Proposed_Structure->MS Provides data for Xray X-ray (3D Structure) Proposed_Structure->Xray Provides data for Integration Integration of Spectroscopic & Crystallographic Data NMR->Integration MS->Integration Xray->Integration Confirmed_Structure Confirmed Structure Integration->Confirmed_Structure Leads to

References

A Comparative Analysis of 5-Fluoroquinoline and 8-Fluoroquinoline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical properties, spectral signatures, and biological activities of 5-fluoroquinoline and 8-fluoroquinoline reveals key differences that are crucial for their potential applications in medicinal chemistry. This guide provides a comprehensive comparison to inform researchers and drug development professionals in their pursuit of novel therapeutics.

Physicochemical and Spectroscopic Properties: A Tale of Two Isomers

The positional isomerism of the fluorine atom on the quinoline ring significantly influences the physicochemical and spectroscopic properties of this compound and 8-fluoroquinoline. These differences are critical for predicting their behavior in biological systems and for their identification and characterization.

A summary of their key properties is presented below:

PropertyThis compound8-Fluoroquinoline
Molecular Formula C₉H₆FNC₉H₆FN
Molecular Weight 147.15 g/mol 147.15 g/mol [1][2]
Boiling Point 225.2±9.0 °C at 760 mmHg238.4±13.0 °C at 760 mmHg[1]
Density 1.2±0.1 g/cm³1.2±0.1 g/cm³[1]
LogP 2.192.19[1]

Spectroscopic Analysis:

Detailed spectroscopic data is essential for the unambiguous identification and structural elucidation of these compounds.

8-Fluoroquinoline:

  • ¹³C NMR (CDCl₃): Spectral data for 8-fluoroquinoline is available and indicates distinct chemical shifts for the carbon atoms, influenced by the electron-withdrawing nature of the fluorine atom.[3]

Synthesis and Reactivity

The synthesis of fluoroquinolones is a well-established area of organic chemistry. While specific, detailed protocols for the direct synthesis of this compound and 8-fluoroquinoline are not extensively documented in readily accessible literature, general synthetic strategies for fluoroquinolone derivatives can be adapted. A common approach involves the Gould-Jacobs reaction, starting from an appropriately substituted aniline.[4] For instance, the synthesis of fluoroquinolone derivatives often utilizes starting materials like 3-chloro-4-fluoroaniline, which undergoes condensation and cyclization to form the quinolone core.[4]

The reactivity of the fluoroquinoline ring is influenced by the position of the fluorine atom. The electron-withdrawing nature of fluorine deactivates the ring towards electrophilic substitution, while activating it towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atom.

Biological Activity: A Focus on Antibacterial and Anticancer Potential

Fluoroquinolones as a class are renowned for their broad-spectrum antibacterial activity. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[5][6][7][8][9][10]

While specific minimum inhibitory concentration (MIC) values for the parent this compound and 8-fluoroquinoline against common bacterial strains like E. coli and S. aureus are not widely reported in the available literature, studies on their derivatives provide valuable insights. For instance, derivatives of 8-nitrofluoroquinolone have shown interesting antibacterial activity, with some exhibiting potent effects against S. aureus with MIC values in the range of 2-5 µg/mL.[5]

More recently, the anticancer potential of fluoroquinolones has garnered significant attention.[5][8] The mechanism of their anticancer activity is believed to be similar to their antibacterial action, involving the inhibition of human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[6] Numerous studies have reported the IC50 values of various fluoroquinolone derivatives against a range of cancer cell lines, with some compounds demonstrating potency comparable to or even exceeding that of established anticancer drugs.[11][12][13][14][15]

The position of the fluorine atom can significantly impact the biological activity. For example, a C-8 methoxy fluoroquinolone was found to be more lethal than a C-8-H derivative against Staphylococcus aureus, particularly in resistant strains.[16] This highlights the importance of substitution patterns on the quinoline ring for modulating biological efficacy.

Experimental Protocols

Detailed experimental protocols are fundamental for reproducible scientific research. Below are generalized protocols for key experiments related to the synthesis and evaluation of fluoroquinolones.

General Synthesis of a Fluoroquinolone Core (Gould-Jacobs Reaction)

This protocol outlines a general procedure for the synthesis of a quinolone core, which can be adapted for 5- and 8-fluoroquinolines by selecting the appropriate starting aniline.

Materials:

  • Substituted fluoroaniline (e.g., 3-fluoroaniline or 2-fluoroaniline)

  • Diethyl ethoxymethylenemalonate (EMME)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Condensation: A mixture of the substituted fluoroaniline and diethyl ethoxymethylenemalonate is heated.

  • Cyclization: The resulting intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce cyclization and form the ethyl ester of the fluoroquinolone-3-carboxylic acid.

  • Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid by heating with a base, such as sodium hydroxide, in an aqueous or alcoholic solution.

  • Purification: The final product is purified by recrystallization.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the antibacterial efficacy of a compound.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Test compound stock solution

Procedure:

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: The test compound is serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing the Mechanism of Action

To illustrate the fundamental mechanism of action of fluoroquinolones, the following diagrams depict the inhibition of bacterial DNA gyrase and the workflow for determining antibacterial activity.

G cluster_0 Fluoroquinolone Action on DNA Gyrase Fluoroquinolone Fluoroquinolone Complex Ternary Complex (Fluoroquinolone-Gyrase-DNA) Fluoroquinolone->Complex DNA_Gyrase DNA Gyrase DNA_Gyrase->Complex DNA Bacterial DNA DNA->Complex Replication_Fork Blocked Replication Fork Complex->Replication_Fork DNA_Breaks Double-Strand DNA Breaks Replication_Fork->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Fluoroquinolone inhibits bacterial DNA gyrase, leading to cell death.

G cluster_1 MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Test Compound Start->Serial_Dilution Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read Results (Visual Inspection) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

5-Fluoroquinoline vs. Ciprofloxacin: A Comparative Guide to Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial drug discovery, fluoroquinolones remain a cornerstone class of synthetic antibiotics. This guide provides a detailed, objective comparison of the in vitro antibacterial activity of a representative 5-fluoroquinoline compound, AM-1155, against the widely used second-generation fluoroquinolone, ciprofloxacin. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of 5-fluoroquinolones and ciprofloxacin is quantitatively assessed by determining their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the in vitro activity of AM-1155 and ciprofloxacin against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity against Gram-Positive Bacteria (MIC in µg/mL)

Bacterial SpeciesThis compound (AM-1155)Ciprofloxacin
Staphylococcus aureus0.10 (MIC90)[1]0.0925 - 64[2]
Streptococcus pneumoniae0.39 (MIC90)[1]1.89 (MIC90)[2]
Enterococcus faecalis0.78 (MIC90)[1]0.95 (MIC90)[2]

Table 2: In Vitro Antibacterial Activity against Gram-Negative Bacteria (MIC in µg/mL)

Bacterial SpeciesThis compound (AM-1155)Ciprofloxacin
Escherichia coli0.39 (MIC90 for Enterobacteriaceae)[1]0.022 - 0.03[2]
Pseudomonas aeruginosaComparable to sparfloxacin[1]0.05[2]
Enterobacteriaceae (various)0.39 (MIC90)[1]0.03 - 0.23 (MIC90)[2]

Mechanism of Action: Targeting Bacterial DNA Replication

Both 5-fluoroquinolones and ciprofloxacin are bactericidal agents that exert their effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] This inhibition leads to the cessation of DNA synthesis and ultimately results in bacterial cell death.

The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in most Gram-positive bacteria. The dual-targeting capability of some newer fluoroquinolones can enhance their potency and reduce the likelihood of resistance development.

Fluoroquinolone Mechanism of Action Mechanism of Action of Fluoroquinolones Fluoroquinolone Fluoroquinolone (this compound or Ciprofloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Figure 1: Inhibition of bacterial DNA replication by fluoroquinolones.

Experimental Protocols

The determination of antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical experimental procedure in the evaluation of new antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values presented in this guide are typically determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific concentration, usually around 5 x 10^5 colony-forming units (CFU) per mL.

  • Serial Dilution of Antibiotics: The this compound and ciprofloxacin are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells with no antibiotic are also included.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 37°C) for 16 to 20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

MIC_Assay_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Antibiotic_Stock Antibiotic Stock Solution (this compound or Ciprofloxacin) Serial_Dilution Serial Dilution of Antibiotic in Microtiter Plate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C, 16-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Summary and Conclusion

This comparative guide highlights the potent antibacterial activity of both the this compound AM-1155 and ciprofloxacin. AM-1155 demonstrates comparable or, in some cases, enhanced activity against certain Gram-positive bacteria when compared to ciprofloxacin. Ciprofloxacin generally maintains strong activity against Gram-negative bacteria. The choice of a specific fluoroquinolone for further research and development should be guided by its specific antibacterial spectrum, potency against target pathogens, and pharmacokinetic/pharmacodynamic properties. The experimental data and methodologies presented here provide a foundational basis for such evaluations.

References

The Evolving Landscape of 5-Fluoroquinolones: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5-fluoroquinolone scaffold has proven to be a versatile template for the development of potent therapeutic agents, extending beyond their traditional role as antibacterial drugs to promising anticancer candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 5-fluoroquinoline analogues, detailing their biological activities, the experimental protocols used for their evaluation, and the underlying mechanisms of action.

Antibacterial Activity of this compound Analogues

The antibacterial efficacy of 5-fluoroquinolones is primarily attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and transcription.[1] Modifications at various positions of the quinolone ring have been extensively explored to enhance potency and broaden the spectrum of activity.

A key determinant of antibacterial potency is the substituent at the C-7 position. Generally, the introduction of a piperazine ring or its derivatives at this position is favorable for activity. For instance, benzenesulfonylamido-fluoroquinolones have demonstrated improved in vitro activity against Gram-positive strains compared to their parent compounds, ciprofloxacin and norfloxacin.

The substituent at the N-1 position also plays a significant role. While a cyclopropyl group is often associated with potent broad-spectrum activity, modifications with bulky aromatic groups can modulate the activity profile.

The nature of the substituent at the C-5 position can also influence antibacterial activity. While many potent fluoroquinolones are unsubstituted at this position, the introduction of an amino group has been shown to enhance activity in some cases.

Table 1: Comparative Antibacterial Activity (MIC) of this compound Analogues

Compound/AnalogueModificationTest Organism(s)MIC (µg/mL)Reference
CiprofloxacinParent DrugS. aureus, E. coli0.25 - 1.0[2]
NorfloxacinParent DrugS. aureus, E. coli0.5 - 2.0
Benzenesulfonyl-ciprofloxacin AnalogueBenzenesulfonyl moiety at N-4 of piperazineS. aureus0.03 - 2.0
7-Benzimidazol-1-yl-fluoroquinolone (FQH-2)Benzimidazolyl group at C-7S. aureus0.5[3]
7-(Fused Ring)-fluoroquinolone (FQH-1)Fused ring system at C-7S. aureus32[3]

Anticancer Activity of this compound Analogues

The anticancer properties of 5-fluoroquinolone analogues stem from their ability to inhibit human topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[4][5] The SAR for anticancer activity often differs from that for antibacterial activity, providing opportunities for selective drug design.

Modifications at the C-7 position are critical for anticancer potency. Introducing bulky and aromatic substituents at this position has been shown to enhance cytotoxic activity.[6] Furthermore, derivatization of the carboxylic acid group at the C-3 position is a common strategy to improve anticancer efficacy.[5] For example, the synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide derivatives of ciprofloxacin has yielded compounds with potent activity against various cancer cell lines.[5]

Table 2: Comparative Anticancer Activity (IC50/GI50) of this compound Analogues

Compound/AnalogueModificationCancer Cell Line(s)IC50/GI50 (µM)Reference
Ciprofloxacin Derivative 39 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide at C-3MCF-7 (Breast)3.84[5][7]
Ciprofloxacin Derivative 40 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide at C-3MCF-7 (Breast)3.58[5][7]
Levofloxacin Derivative 125 Hybrid with another moleculeMCF-7 (Breast)0.3[5]
Ofloxacin Derivative 15b 3-pyrrolyl hydrazoneMCF-7 (Breast)0.42 (GI50)[4]
Patented Fluoroquinolone 18b Diphenyl ether hybridU87 mg (Glioma)10.40[4]

Key Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted (usually two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

NCI-60 Human Tumor Cell Line Screen

This is a widely used platform for identifying and characterizing novel anticancer agents.

  • Cell Plating: The 60 different human cancer cell lines are inoculated into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

  • Drug Addition: The test compounds are added to the plates at various concentrations (typically a 5-log dilution series).

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: After incubation, the cells are fixed, and the total cellular protein is stained with sulforhodamine B (SRB). The absorbance is read on an automated plate reader.

  • Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from the dose-response curves.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of topoisomerase II.

  • Reaction Setup: The reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and the test compound at various concentrations in a reaction buffer.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase.

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibitors of topoisomerase II will prevent the relaxation of the supercoiled DNA, resulting in a different banding pattern compared to the control.

Signaling Pathway and Experimental Workflow Visualizations

The anticancer activity of this compound analogues is primarily driven by their interaction with topoisomerase II, which triggers a cascade of events leading to programmed cell death.

anticancer_pathway cluster_drug_interaction Drug Action cluster_cellular_response Cellular Response Fluoroquinolone Fluoroquinolone TopoII Topoisomerase II Fluoroquinolone->TopoII Inhibition DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Anticancer mechanism of 5-fluoroquinolone analogues.

The experimental workflow for evaluating the anticancer potential of these compounds typically involves a series of in vitro assays to determine cytotoxicity and elucidate the mechanism of action.

experimental_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation NCI60 NCI-60 Cell Line Screen IdentifyHit Identify Hit Compounds (GI50) NCI60->IdentifyHit TopoAssay Topoisomerase II Inhibition Assay IdentifyHit->TopoAssay CellCycle Cell Cycle Analysis (Flow Cytometry) IdentifyHit->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) IdentifyHit->ApoptosisAssay Xenograft Xenograft Models IdentifyHit->Xenograft Efficacy Evaluate Antitumor Efficacy Xenograft->Efficacy

Caption: Workflow for anticancer evaluation of fluoroquinolones.

References

A Comparative Analysis of the Biological Activity of 5-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activity of 5-fluoroquinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is collated from recent scientific literature, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Quinolines are a significant class of heterocyclic compounds that form the backbone of many synthetic drugs. The introduction of a fluorine atom at the C-6 position of the quinolone structure gives rise to fluoroquinolones, a modification that has been shown to enhance biological activity.[1] While traditionally known for their broad-spectrum antibacterial effects, recent research has highlighted the potential of fluoroquinolone derivatives as potent anticancer and anti-inflammatory agents.[2][3] Structural modifications at various positions of the fluoroquinolone core have been explored to optimize their therapeutic efficacy and selectivity.[4][5] This guide will delve into a comparative analysis of these activities, supported by experimental data and detailed methodologies.

Anticancer Activity

Fluoroquinolone derivatives have emerged as promising candidates for cancer therapy.[2] Their primary mechanism of action often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication, which leads to cell cycle arrest and apoptosis in cancer cells.[6]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines, presented as IC50 (50% inhibitory concentration) or GI50 (50% growth inhibition) values.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Compound 5 Breast (MCF-7)1.4[4]
Liver (Hep3B)0.43 - 8.79[4]
Leukemia (L-SR)0.96[4]
Compound 13a Liver (Hep3B)0.43 - 8.79[4]
Leukemia (L-SR)3.12[4]
FQ6 NCI-60 Panel (Mean)2.45[7]
Ciprofloxacin Derivative 97 Lung (A549)27.71[2]
Hepatoma (HepG2)22.09[2]
Mechanism of Action: Topoisomerase II Inhibition

Several this compound derivatives exert their anticancer effects by targeting topoisomerase II. Compounds 3c and 5, for instance, have demonstrated potent inhibitory effects on topoisomerase IIβ, surpassing the activity of the reference drug etoposide.[4] This inhibition leads to the arrest of the cell cycle, predominantly at the S or G2/M phase, and subsequently induces apoptosis.[2][4]

Topoisomerase_II_Inhibition_Pathway 5-Fluoroquinoline_Derivative This compound Derivative Topoisomerase_II Topoisomerase II 5-Fluoroquinoline_Derivative->Topoisomerase_II Inhibition DNA_Replication_Block DNA Replication Block Topoisomerase_II->DNA_Replication_Block Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of anticancer action via Topoisomerase II inhibition.

Antimicrobial Activity

Fluoroquinolones are well-established antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8] The introduction of a fluorine atom at the C-6 position significantly enhances their antibacterial potency.[9]

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various fluoroquinolone derivatives against a range of bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin Enterobacteriaceae0.03-0.23[10]
Pseudomonas aeruginosa0.37[10]
Staphylococcus aureus0.75[10]
Moxifloxacin Mycobacterium tuberculosis H37RvMore potent than ciprofloxacin and levofloxacin[11]
Nadifloxacin Methicillin-resistant Staphylococcus aureus (MRSA)Potent activity[12]
Compound 13 Staphylococcus aureus<1.23[13]
Structure-Activity Relationship (SAR)

The biological activity of fluoroquinolones is significantly influenced by substituents at various positions of the quinolone ring.[1]

  • N-1 Position: A cyclopropyl group generally enhances overall potency.[5]

  • C-5 Position: An amino substituent can improve overall potency.[5]

  • C-7 Position: The introduction of a piperazine moiety is crucial for activity.[14] Alkylated piperazine or pyrrolidine rings can increase potency against Gram-positive bacteria.[5]

  • C-8 Position: A halogen (F or Cl) can improve oral absorption and activity against anaerobic bacteria.[5]

SAR_Fluoroquinolone cluster_positions Key Positions for Substitution cluster_substituents Substituent Effects on Activity Quinolone_Core Fluoroquinolone Core Structure N1 N-1 Quinolone_Core->N1 C5 C-5 Quinolone_Core->C5 C7 C-7 Quinolone_Core->C7 C8 C-8 Quinolone_Core->C8 N1_Sub Cyclopropyl: Enhances potency N1->N1_Sub C5_Sub Amino Group: Improves potency C5->C5_Sub C7_Sub Piperazine/Pyrrolidine: Gram-positive activity C7->C7_Sub C8_Sub Halogen: Anaerobic activity C8->C8_Sub

Structure-Activity Relationship of Fluoroquinolones.

Anti-inflammatory Activity

Certain fluoroquinolone derivatives have demonstrated immunomodulatory and anti-inflammatory effects.[3] For instance, some derivatives can suppress the production of pro-inflammatory cytokines.[3] Nadifloxacin, in addition to its antibacterial properties, exhibits an anti-inflammatory action.[12]

A study investigating the effects of levofloxacin and loxoprofen found that these compounds could induce the expression of immune-related genes, such as IL-8, MCP-1, and TNFα, in HL-60 cells.[15] This suggests a potential for fluoroquinolones to modulate inflammatory responses.[15] However, it is important to note that concurrent use of some quinolones with certain anti-inflammatory drugs can enhance convulsant activity, indicating a need for careful consideration of drug interactions.[16]

Experimental Protocols

In Vitro Cytotoxicity Screening (NCI-60)

This protocol provides a general workflow for the initial screening of compounds for anticancer activity using the National Cancer Institute's 60 human tumor cell line panel.

NCI60_Workflow Start Start Compound_Prep Prepare Test Compound (Single Concentration, e.g., 10 µM) Start->Compound_Prep Incubation Add Compound to Cells and Incubate for 48h Compound_Prep->Incubation Cell_Culture Culture 60 Human Tumor Cell Lines Cell_Culture->Incubation SRB_Assay Perform Sulforhodamine B (SRB) Assay to Measure Protein Content Incubation->SRB_Assay Data_Analysis Analyze Data to Determine % Growth Inhibition SRB_Assay->Data_Analysis End End Data_Analysis->End

Workflow for NCI-60 single-dose cytotoxicity screening.

Detailed Steps:

  • Cell Lines: A panel of 60 different human tumor cell lines is used, representing various cancer types.[6]

  • Initial Screen: Test compounds are typically introduced at a single concentration (e.g., 10 µM) to the cell cultures.[6]

  • Incubation: The cells are incubated with the compound for 48 hours.[6]

  • Endpoint Measurement: After incubation, the protein content is quantified using the Sulforhodamine B (SRB) assay, which serves as a measure of cell growth or cell death.[6]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle progression of a cancer cell line.

Detailed Steps:

  • Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the test compound at its GI50 concentration for a specified duration (e.g., 24-48 hours).[6]

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.[6]

  • Staining: The fixed cells are rehydrated, treated with RNase A to eliminate RNA, and the cellular DNA is stained with a fluorescent dye like Propidium Iodide (PI).[6]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to measure the DNA content per cell based on the intensity of PI fluorescence.[6]

Antimicrobial Susceptibility Testing (Agar Dilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Steps:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculation: The surfaces of the agar plates are inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for bacterial growth.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives represent a versatile class of compounds with a broad spectrum of biological activities. While their efficacy as antibacterial agents is well-established, their potential in anticancer therapy is a rapidly evolving field of research. The structure-activity relationship studies provide a roadmap for designing new derivatives with enhanced potency and selectivity. Further investigations into their anti-inflammatory properties and the underlying mechanisms are warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and develop novel this compound-based therapeutics.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Fluoroquinolone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clinical success of an antimicrobial agent hinges on the crucial relationship between its activity in a controlled laboratory setting (in vitro) and its performance within a living organism (in vivo). For the potent class of 5-fluoroquinolone antibiotics, understanding this correlation is paramount for optimizing dosing regimens, predicting therapeutic outcomes, and combating the rise of antimicrobial resistance. This guide provides a comprehensive comparison of the in vitro and in vivo activity of several 5-fluoroquinolones, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Efficacy of 5-Fluoroquinolones

The following tables summarize the in vitro and in vivo activities of selected 5-fluoroquinolones against various bacterial pathogens. The in vitro activity is primarily represented by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The in vivo efficacy is often correlated with pharmacokinetic/pharmacodynamic (PK/PD) indices such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC).[1][2]

Table 1: In Vitro Activity (MIC) of 5-Fluoroquinolones against Gram-Positive Bacteria

FluoroquinoloneStaphylococcus aureus (MIC90, μg/mL)Streptococcus pneumoniae (MIC90, μg/mL)Reference
Ciprofloxacin>128 (resistant)-[3]
Levofloxacin-0.12[1]
Moxifloxacin--
Gatifloxacin--
Trovafloxacin--[4]
A-805564.0 (resistant)0.12[3]
T-38110.025 - 6.250.025 - 6.25[4]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity (MIC) of 5-Fluoroquinolones against Gram-Negative Bacteria

FluoroquinoloneEscherichia coli (MIC90, μg/mL)Pseudomonas aeruginosa (MIC90, μg/mL)Aeromonas hydrophila (MIC90, μg/mL)Reference
Ciprofloxacin≤0.032.0≤1[3][5]
Levofloxacin--≤1[5]
Moxifloxacin--≤1[5]
Gatifloxacin--≤1[5]
Lomefloxacin--≤1[5]
A-805560.064.0-[3]

Table 3: In Vitro Activity (MIC) of 5-Fluoroquinolones against Anaerobic Bacteria

FluoroquinoloneBacteroides fragilis (MIC90, μg/mL)Reference
Difloxacin-[6]
A-56620-[6]
Ofloxacin-[6]
Ciprofloxacin16[3][6]
Norfloxacin-[6]
A-805562.0[3]

Table 4: Correlation of Pharmacokinetic/Pharmacodynamic (PK/PD) Indices with In Vivo Efficacy

PK/PD IndexTarget Value for Gram-Negative InfectionsTarget Value for Streptococcus pneumoniaeClinical OutcomeReference
AUC24/MIC ≥ 125≥ 30Increased probability of successful outcome and prevention of resistance.[7][1][7]
Cmax/MIC ≥ 10-Increased probability of successful outcome.[7][1][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's in vitro potency. The following are standardized methods for its determination.

a) Broth Microdilution Method [8]

  • Preparation of Antibiotic Stock Solutions: Prepare a stock solution of the 5-fluoroquinolone in a suitable solvent (e.g., water, DMSO) at a high concentration.[8]

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate. For fastidious organisms like Streptococcus pneumoniae, supplement the broth with 2-5% lysed horse blood.[9]

  • Serial Dilution of Antibiotic: Create a two-fold serial dilution of the antibiotic across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

b) Agar Dilution Method [8][10]

  • Preparation of Antibiotic-Containing Agar: Prepare serial two-fold dilutions of the 5-fluoroquinolone and add them to molten Mueller-Hinton Agar (MHA) at 45-50°C. Pour the agar into petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria.

In Vivo Efficacy Studies in a Mouse Infection Model[6][11]

Animal models are essential for evaluating the in vivo efficacy of antibiotics. The mouse systemic infection model is commonly used.

  • Animal Husbandry: Use specific pathogen-free mice (e.g., BALB/c or ICR) of a specific age and weight. Acclimatize the animals for at least 3 days before the experiment.

  • Infection: Infect the mice via an appropriate route (e.g., intraperitoneal, intravenous, or aerosol) with a lethal or sublethal dose of the bacterial pathogen.[11][12] For example, a lethal infection can be induced by intraperitoneally injecting a suspension of bacteria in a mucin-containing medium.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the 5-fluoroquinolone or a vehicle control to different groups of mice. The route of administration can be oral or parenteral (e.g., subcutaneous or intraperitoneal).[11][12]

  • Observation and Endpoints: Monitor the mice for a defined period (e.g., 7 days) for signs of morbidity and mortality. The primary endpoint is often the 50% effective dose (ED50), which is the dose of the antibiotic that protects 50% of the infected mice from death. Other endpoints can include a reduction in bacterial load in specific organs (e.g., lungs, spleen) or a decrease in clinical signs of infection.[11]

  • Data Analysis: Calculate the ED50 using a suitable statistical method, such as the probit analysis.

Mandatory Visualizations

Mechanism of Action of 5-Fluoroquinolones

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14][] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[] The binding of fluoroquinolones to the enzyme-DNA complex stabilizes DNA strand breaks, leading to the arrest of DNA replication and ultimately cell death.[13]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication FQ 5-Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-Negative Target) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Target) FQ->Topo_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to Daughter_Chromosomes Separated Daughter Chromosomes Topo_IV->Daughter_Chromosomes Topo_IV->Cell_Death Leads to Replication_Fork Replication Fork Replication_Fork->Daughter_Chromosomes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Unwinds Relaxed_DNA->Replication_Fork Daughter_Chromosomes->Topo_IV Decatenates IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation and Modeling MIC MIC Determination (Broth/Agar Dilution) PKPD_Indices Calculation of PK/PD Indices (AUC/MIC, Cmax/MIC) MIC->PKPD_Indices Time_Kill Time-Kill Kinetics Time_Kill->PKPD_Indices PK Pharmacokinetics in Animal Model (Cmax, AUC) PK->PKPD_Indices Efficacy Efficacy in Animal Infection Model (ED50, Bacterial Load Reduction) Correlation Correlation of PK/PD Indices with In Vivo Efficacy Efficacy->Correlation PKPD_Indices->Correlation Prediction Prediction of Clinical Outcome and Dosing Regimen Design Correlation->Prediction

References

Navigating the Landscape of Antibiotic Cross-Resistance with 5-Fluoroquinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of antibiotic resistance is a critical global health challenge. Understanding the patterns and mechanisms of cross-resistance between different antibiotic classes is paramount for the development of new therapeutic strategies and the preservation of existing antimicrobial agents. This guide provides an objective comparison of the cross-resistance profiles of 5-fluoroquinolones with other key antibiotic classes, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following tables summarize quantitative data from studies investigating cross-resistance between fluoroquinolones (primarily ciprofloxacin, a widely studied 5-fluoroquinolone) and other major antibiotic classes, namely β-lactams and aminoglycosides. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: Cross-Resistance between Ciprofloxacin and β-Lactams in Pseudomonas aeruginosa

Isolate SourceAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
All Isolates (n=270)
Ciprofloxacin0.252
Ceftazidime216
Piperacillin16128
Ciprofloxacin-Resistant Isolates
Ciprofloxacin>128>128
Ceftazidime64>128
Piperacillin>128>128

Data synthesized from a study on 270 clinical isolates of Pseudomonas aeruginosa. Concurrent resistance to ciprofloxacin and β-lactams was observed to be relatively rare in the overall population, but in isolates with high resistance to ciprofloxacin, a significant increase in the MICs of β-lactams was noted.[1][2]

Table 2: Cross-Resistance between Ciprofloxacin and Aminoglycosides in Pseudomonas aeruginosa

Isolate SourceAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
All Isolates (n=270)
Ciprofloxacin0.252
Gentamicin28
Amikacin416
Ciprofloxacin-Resistant Isolates
Ciprofloxacin>128>128
Gentamicin16>64
Amikacin32>128

Data from the same study on 270 clinical isolates of Pseudomonas aeruginosa, indicating that resistance to ciprofloxacin is often accompanied by decreased susceptibility to aminoglycosides.[1][2]

Table 3: Percentage of Cross-Resistance in Ciprofloxacin-Resistant Gram-Negative Isolates from European Hospitals

Bacterial SpeciesAntibiotic% Resistance in Ciprofloxacin-Susceptible Isolates% Resistance in Ciprofloxacin-Resistant Isolates
Escherichia coli Gentamicin1.622.4
Piperacillin/Tazobactam1.915.6
Ceftazidime0.815.3
Pseudomonas aeruginosa Gentamicin7.128.9
Piperacillin/Tazobactam9.066.7
Ceftazidime6.841.7

This table highlights the statistically significant increase in resistance to other antibiotic classes in ciprofloxacin-resistant isolates of E. coli and P. aeruginosa.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in cross-resistance studies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of antibiotic susceptibility and is typically determined using one of the following standardized methods:

  • Broth Microdilution Method:

    • A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium (approximately 5 x 10⁵ colony-forming units [CFU]/mL).

    • A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

    • The plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Agar Dilution Method:

    • Serial two-fold dilutions of the antibiotic are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.

    • A standardized suspension of the test bacterium is prepared, and a small volume is spotted onto the surface of each agar plate.

    • A control plate containing no antibiotic is also inoculated.

    • The plates are incubated under appropriate conditions.

    • The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Induction of Antibiotic Resistance (Serial Passage Method)

This method is used to select for antibiotic-resistant mutants in the laboratory:

  • A bacterial culture is grown to a specific density.

  • The culture is then exposed to a sub-inhibitory concentration of the antibiotic (typically 0.5x MIC).

  • The bacteria that survive and grow are then passaged into a fresh medium containing a higher concentration of the antibiotic.

  • This process is repeated for several passages, gradually increasing the antibiotic concentration.

  • The MIC of the resulting bacterial population is then determined to quantify the level of induced resistance.

Checkerboard Assay for Synergy and Antagonism

This method is used to assess the interaction between two different antibiotics:

  • A 96-well microtiter plate is set up with serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B along the y-axis.

  • Each well is inoculated with a standardized bacterial suspension.

  • Following incubation, the wells are examined for bacterial growth.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • Synergy: The combined effect is greater than the sum of the individual effects (FIC index ≤ 0.5).

    • Indifference: The combined effect is equal to the sum of the individual effects (0.5 < FIC index ≤ 4).

    • Antagonism: The combined effect is less than the sum of the individual effects (FIC index > 4).

Mandatory Visualization

The following diagrams illustrate key concepts related to fluoroquinolone resistance and experimental workflows.

Fluoroquinolone_Action_and_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms FQ 5-Fluoroquinolone Porin Porin Channel FQ->Porin Entry Gyrase DNA Gyrase FQ->Gyrase Inhibition TopoIV Topoisomerase IV FQ->TopoIV Inhibition Porin->Gyrase Porin->TopoIV Efflux Efflux Pump Efflux->FQ Expulsion DNA Bacterial DNA Gyrase->DNA Supercoiling TopoIV->DNA Decatenation Plasmid Plasmid (qnr genes) PlasmidResistance Plasmid-Mediated Protection Plasmid->PlasmidResistance MutationGyrase Target Mutation (gyrA, gyrB) MutationGyrase->Gyrase MutationTopoIV Target Mutation (parC, parE) MutationTopoIV->TopoIV ReducedPorin Reduced Porin Expression ReducedPorin->Porin OverexpressedEfflux Efflux Pump Overexpression OverexpressedEfflux->Efflux PlasmidResistance->Gyrase PlasmidResistance->TopoIV

Caption: Mechanisms of 5-fluoroquinolone action and resistance in bacteria.

Cross_Resistance_Mechanisms cluster_mechanisms Shared Resistance Mechanisms FQ_Resistance Fluoroquinolone Resistance Efflux Efflux Pump Overexpression (e.g., AcrAB-TolC) FQ_Resistance->Efflux Porin Reduced Porin Channel Expression (e.g., OmpF) FQ_Resistance->Porin Plasmid Plasmid-Mediated Resistance (e.g., qnr, aac(6')-Ib-cr) FQ_Resistance->Plasmid BetaLactam_Resistance β-Lactam Resistance Efflux->BetaLactam_Resistance Aminoglycoside_Resistance Aminoglycoside Resistance Efflux->Aminoglycoside_Resistance Porin->BetaLactam_Resistance Plasmid->Aminoglycoside_Resistance aac(6')-Ib-cr also modifies aminoglycosides MIC_Determination_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Standardize Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate or Agar Plates prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_results Observe for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

References

Benchmarking 5-Fluoroquinolones Against Known Topoisomerase II Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 5-fluoroquinoline derivatives against established Topoisomerase II inhibitors, doxorubicin and etoposide. The information presented herein is compiled from preclinical data to offer insights into their potential as anticancer agents.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of a representative this compound derivative (Ciprofloxacin derivative) and the standard Topoisomerase II inhibitors, doxorubicin and etoposide, across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Compound Cancer Cell Line IC50 (µM) Reference
Ciprofloxacin Derivative Prostate (PC3)2.02[1]
Bladder (T-24)3.36 - 28.55[1]
Leukemia (HL-60)0.04[2]
Lung Carcinoma (A549)0.07[2]
Cervical Cancer (HeLa)0.03[2]
Doxorubicin Breast (MCF-7)0.010033[3]
Colorectal (HT-29)0.042[3]
Hepatocellular (HepG2)0.2[3]
Leukemia (HL-60)1.26[2]
Etoposide Lung Carcinoma (A549)>1[3]
Hepatoma (HepG2)22.09 (as reference)[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Topoisomerase II inhibitors.

Topoisomerase II-Mediated DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL BSA)

  • ATP solution

  • Test compound (this compound derivative, doxorubicin, etoposide)

  • Deionized water

  • STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a reaction mixture containing 10x Topoisomerase II Assay Buffer, ATP, and supercoiled plasmid DNA in a microcentrifuge tube.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding a pre-determined amount of human Topoisomerase II enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding STEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

  • Visualize the DNA bands under UV light. Inhibition of Topoisomerase II activity is indicated by the persistence of the supercoiled DNA form.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound stabilizes the covalent complex between Topoisomerase II and DNA, leading to DNA strand breaks.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Cleavage Assay Buffer (may not contain ATP for certain compounds like quinolones)[4]

  • Test compound (this compound derivative, doxorubicin, etoposide)

  • Deionized water

  • Sodium Dodecyl Sulfate (SDS) solution

  • Proteinase K

  • Loading buffer

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Set up a reaction mixture with supercoiled plasmid DNA and 10x Cleavage Assay Buffer.

  • Add the test compound at various concentrations.

  • Add human Topoisomerase II enzyme to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Add SDS and Proteinase K to the reaction and incubate further to digest the protein.[4]

  • Add loading buffer and load the samples onto a 1% agarose gel.

  • Perform electrophoresis.

  • Stain and visualize the DNA bands. The presence of linear DNA indicates that the compound is a Topoisomerase II poison that stabilizes the cleavage complex.[4]

Mandatory Visualization

Experimental_Workflow_TopoII_Inhibition cluster_Relaxation DNA Relaxation Assay cluster_Cleavage DNA Cleavage Assay Reaction_Mix_R Reaction Mix (Supercoiled DNA, Buffer, ATP) Add_Compound_R Add Test Compound Reaction_Mix_R->Add_Compound_R Add_TopoII_R Add Topo II Add_Compound_R->Add_TopoII_R Incubate_37C_R Incubate 37°C Add_TopoII_R->Incubate_37C_R Stop_Reaction_R Stop Reaction Incubate_37C_R->Stop_Reaction_R Gel_Electrophoresis_R Agarose Gel Electrophoresis Stop_Reaction_R->Gel_Electrophoresis_R Visualize_R Visualize Bands (Relaxed vs. Supercoiled) Gel_Electrophoresis_R->Visualize_R Reaction_Mix_C Reaction Mix (Supercoiled DNA, Buffer) Add_Compound_C Add Test Compound Reaction_Mix_C->Add_Compound_C Add_TopoII_C Add Topo II Add_Compound_C->Add_TopoII_C Incubate_37C_C Incubate 37°C Add_TopoII_C->Incubate_37C_C Add_SDS_PK Add SDS & Proteinase K Incubate_37C_C->Add_SDS_PK Gel_Electrophoresis_C Agarose Gel Electrophoresis Add_SDS_PK->Gel_Electrophoresis_C Visualize_C Visualize Bands (Linear DNA) Gel_Electrophoresis_C->Visualize_C

Caption: Workflow for Topoisomerase II Inhibition Assays.

TopoII_Inhibition_Pathway cluster_pathway Topoisomerase II Inhibition and Apoptosis Induction TopoII Topoisomerase II Cleavage_Complex Cleavage Complex (Transient) TopoII->Cleavage_Complex Binds & Cleaves DNA DNA DNA Religation DNA Re-ligation Cleavage_Complex->Religation Stabilized_Complex Stabilized Cleavage Complex Replication_Transcription Normal DNA Replication & Transcription Religation->Replication_Transcription Inhibitor This compound / Doxorubicin / Etoposide Inhibitor->Stabilized_Complex Stabilizes DSB Double-Strand Breaks Stabilized_Complex->DSB Prevents Re-ligation DDR DNA Damage Response (ATM/ATR, p53) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Topoisomerase II Inhibition Leading to Apoptosis.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Fluoroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 5-Fluoroquinoline, a halogenated quinoline, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential information and step-by-step procedures to ensure the safe and compliant disposal of this compound.

Core Principles of Chemical Waste Management

The disposal of laboratory chemicals is governed by stringent regulations to protect both personnel and the environment. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Key principles for managing chemical waste in a laboratory setting include:

  • Waste Minimization: Whenever possible, practices should be adopted to reduce the volume of chemical waste generated.[3][4] This can include ordering only the necessary quantities of chemicals and avoiding unnecessary dilutions.[5]

  • Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[1] Halogenated organic compounds, such as this compound, should be collected in designated waste containers separate from non-halogenated organic waste.[5][6][7]

  • Proper Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.[6] Containers should be kept closed, in good condition, and stored in a designated, well-ventilated satellite accumulation area.[3][5]

  • Prohibition of Improper Disposal: It is illegal and unsafe to dispose of hazardous chemicals like this compound down the sink or in regular trash.[1][6]

Disposal Procedures for this compound

The recommended primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures that the chemical is managed in compliance with all federal, state, and local regulations.

For small quantities generated in a laboratory setting, a chemical degradation step may be considered to render the waste less hazardous prior to collection. Advanced Oxidation Processes (AOPs) have been shown to be effective in breaking down fluoroquinolone antibiotics, a related class of compounds.[2][8]

Below is a general workflow for the disposal of this compound:

Figure 1. Decision workflow for the proper disposal of this compound.

Quantitative Data Summary for Halogenated Waste

For easy reference, the following table summarizes key quantitative and logistical information for the handling of halogenated organic waste like this compound in a typical laboratory setting.

ParameterGuidelineSource
Maximum Accumulation Volume 55 gallons of hazardous waste or 1 quart of acute hazardous waste[4]
Container Fill Level Do not fill over 90% of the container's capacity[9]
pH Range for Commingling A pH between 5.5 and 9.5 is generally acceptable for organic solvent waste[6]
Water Content Minimize water concentration as much as possible[5]

Illustrative Experimental Protocol: Chemical Degradation via Fenton Reaction (AOP)

Disclaimer: The following protocol is adapted from methods used for other fluoroquinolones and is provided as a general guide.[2] It must be validated for this compound within your specific laboratory and institutional safety protocols. Always perform such procedures in a chemical fume hood with appropriate personal protective equipment (PPE).

Objective: To degrade this compound in an aqueous solution to less hazardous byproducts prior to collection for disposal.

Materials:

  • This compound waste solution

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH) for neutralization

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate glass reaction vessel

Procedure:

  • Preparation: In a designated reaction vessel within a chemical fume hood, place the aqueous this compound waste.

  • Catalyst Addition: Slowly add Iron(II) sulfate to the solution to achieve a final concentration of approximately 0.5 mM. Stir until fully dissolved.

  • Oxidant Addition: Cautiously and slowly add 30% hydrogen peroxide to the solution to achieve a final concentration of 1.0 mM. Be aware that this reaction can be exothermic.

  • Reaction Time: Allow the reaction to proceed for a minimum of 60 minutes with continuous stirring.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 using a suitable concentration of sodium hydroxide.

  • Final Disposal: The treated solution, now containing degraded products, should be collected in a designated hazardous waste container and disposed of through your institution's licensed waste management provider.

Mandatory Visualization: Disposal Logic

The logical flow for handling and disposing of this compound waste can be visualized as follows:

G start This compound Waste Generated is_pure Is it pure/uncontaminated? start->is_pure is_solution Is it in solution? is_pure->is_solution No collect_solid Collect as Solid Waste in Labeled Container is_pure->collect_solid Yes is_solution->collect_solid No (e.g., contaminated solids) collect_halogenated Collect in Halogenated Organic Liquid Waste is_solution->collect_halogenated Yes disposal_service Arrange for Professional Waste Disposal collect_solid->disposal_service collect_halogenated->disposal_service end Proper Disposal Complete disposal_service->end

Figure 2. Logical flow for the segregation and disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance.[2]

References

Essential Safety and Operational Guide for Handling 5-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Fluoroquinoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on guidance for the broader class of fluoroquinolone antibiotics and structurally similar compounds. It is imperative to treat this compound as a potentially hazardous substance and handle it with appropriate caution in a controlled laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles are essential to protect from splashes. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a variety of chemicals. For prolonged contact or handling of concentrated solutions, neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Chemical-resistant lab coatA lab coat should be worn to protect the skin and personal clothing from potential contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodIf work cannot be conducted in a fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with appropriate cartridges should be used.

Safe Handling and Operational Plan

Adherence to proper handling procedures is critical to minimize the risk of exposure and ensure a safe laboratory environment.

Workflow for Handling this compound

prep Preparation ppe Don Appropriate PPE prep->ppe handling Handling storage Storage handling->storage spill Spill Response handling->spill disposal Disposal handling->disposal fume_hood Work in Fume Hood handling->fume_hood labeling Properly Label Container storage->labeling cool_dry Store in Cool, Dry, Well-Ventilated Area storage->cool_dry spill_kit Access Spill Kit spill->spill_kit waste_container Segregate Hazardous Waste disposal->waste_container ppe->handling decontaminate Decontaminate Area spill_kit->decontaminate start This compound Waste Generated segregate Segregate as Hazardous Waste start->segregate solid_waste Solid Waste segregate->solid_waste liquid_waste Liquid Waste segregate->liquid_waste solid_container Seal in Labeled, Puncture-Resistant Container solid_waste->solid_container liquid_container Seal in Labeled, Compatible Container liquid_waste->liquid_container disposal_service Arrange for Licensed Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service documentation Maintain Disposal Records disposal_service->documentation

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.